Product packaging for 3-Chloro-L-Tyrosine(Cat. No.:CAS No. 7423-93-0)

3-Chloro-L-Tyrosine

Cat. No.: B556623
CAS No.: 7423-93-0
M. Wt: 215.63 g/mol
InChI Key: ACWBBAGYTKWBCD-ZETCQYMHSA-N
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Description

3-chloro-L-tyrosine is a chloroamino acid comprising a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group. It has a role as a biomarker and a human metabolite. It is a chloroamino acid, a member of monochlorobenzenes, a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a this compound zwitterion.
This compound has been reported in Homo sapiens with data available.
3-Chlorotyrosine is a specific biomarker of hypochlorous acid (HClO), the oxidation product of myeloperoxidase (MPO). Under oxidative stress, 3-chlorotyrosine is produced in proteins with tyrosine residues by the strong oxidant HClO. HClO which is formed at sites of inflammation is also the anti-bacterial molecule produced by neutrophils through MPO-catalyzed oxidation. MPO is a heme-containing enzyme secreted by activated neutrophils and monocytes;  it is the only enzyme that produces HClO. Therefore, 3-chlorotyrosine can potentially be used to help determine the extent of neutrophilic inflammation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO3 B556623 3-Chloro-L-Tyrosine CAS No. 7423-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBBAGYTKWBCD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315678
Record name 3-Chloro-L-tyrosine
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Molecular Weight

215.63 g/mol
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CAS No.

7423-93-0
Record name 3-Chloro-L-tyrosine
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Record name 3-Chlorotyrosine
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Record name 3-Chloro-L-tyrosine
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Record name 3-chloro-L-tyrosine
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Record name 3-CHLOROTYROSINE
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Foundational & Exploratory

what is the chemical structure of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It serves as a critical biomarker for inflammatory diseases and oxidative stress, specifically indicating the activity of the enzyme myeloperoxidase (MPO). This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in biochemical research and pharmaceutical development.

Chemical Structure and Identification

This compound is structurally characterized by a tyrosine core with a chlorine atom substituted at the third position of the phenol ring, ortho to the hydroxyl group.[1]

  • IUPAC Name : (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[1]

  • Synonyms : 3-Chlorotyrosine, Monochlorotyrosine, Cl-Tyr[1]

  • CAS Number : 7423-93-0[1]

  • Molecular Formula : C₉H₁₀ClNO₃[1]

  • SMILES : N--INVALID-LINK--C(O)=O

  • InChI : 1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueSource
Molecular Weight 215.63 g/mol [1]
Appearance White to off-white powderSigma-Aldrich
Melting Point 249 °C (literature)
Optical Rotation [α]24/D −2°, c = 1 in 1 M HCl
Assay Purity ≥97%

Biological Significance and Pathway

This compound is a non-proteinogenic amino acid that is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme released by neutrophils and monocytes at sites of inflammation.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] This highly reactive species then chlorinates the phenol ring of L-tyrosine residues in proteins to form this compound.[1]

Consequently, elevated levels of this compound in tissues and plasma serve as a specific biomarker for MPO-catalyzed oxidative damage and are associated with various inflammatory conditions, including cardiovascular diseases.[1]

Formation Pathway of this compound

The following diagram illustrates the biochemical pathway leading to the formation of this compound during an inflammatory response.

G cluster_neutrophil Activated Neutrophil cluster_reaction Extracellular Space Neutrophil Neutrophil Activation MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes formation of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl catalyzes formation of Cl Chloride (Cl⁻) Cl->HOCl catalyzes formation of Cl_Tyrosine This compound Residue HOCl->Cl_Tyrosine chlorinates L_Tyrosine L-Tyrosine Residue (on proteins)

Caption: Myeloperoxidase-mediated formation of this compound.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are chemical synthesis and enzymatic synthesis.

5.1.1 Chemical Synthesis via Direct Chlorination

This protocol describes the synthesis of this compound from L-tyrosine using N-chlorosuccinimide (NCS) as the chlorinating agent.

  • Materials:

    • L-Tyrosine

    • N-chlorosuccinimide (NCS)

    • Methanol (MeOH)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Suspend L-tyrosine in methanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Add N-chlorosuccinimide (1.0 equivalent) portion-wise to the stirred suspension over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography. For purification, dissolve the residue in a minimal amount of hot water, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

    • Wash the purified crystals with cold water and dry under vacuum.

5.1.2 Enzymatic Synthesis using Tyrosine Phenol-Lyase

This method utilizes an engineered tyrosine phenol-lyase (TPL) to catalyze the synthesis from 3-chlorophenol and sodium pyruvate.[2][3]

  • Materials:

    • 3-Chlorophenol

    • Sodium pyruvate

    • Ammonium chloride (NH₄Cl)

    • Recombinant tyrosine phenol-lyase (e.g., M379V mutant from Citrobacter freundii)[3]

    • Phosphate buffer (pH 8.0)

    • Incubator shaker

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, 3-chlorophenol, sodium pyruvate, and ammonium chloride.

    • Add the purified recombinant TPL enzyme to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 21-30°C) with constant shaking for 24 hours.[3]

    • Monitor the formation of this compound using HPLC.

    • Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat).

    • Purify the product from the reaction mixture using ion-exchange chromatography.

Quantification in Human Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of free this compound in human plasma, adapted from established methodologies.

  • Materials and Equipment:

    • Human plasma samples

    • Internal standard (e.g., ¹³C-labeled this compound)

    • Formic acid (FA)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

    • Centrifuge and vortex mixer

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add the internal standard solution.

      • Precipitate proteins by adding 400 µL of cold acetonitrile.

      • Vortex the mixture vigorously for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • LC-MS/MS Analysis:

      • Chromatographic Conditions:

        • Column: A suitable C18 reversed-phase column.

        • Mobile Phase A: 0.1% Formic acid in water.

        • Mobile Phase B: 0.1% Formic acid in methanol.

        • Gradient: A typical gradient would be: 0-0.7 min (10% B), 0.7-5.0 min (10-40% B), 5.0-5.5 min (40-95% B), 5.5-6.5 min (95% B), followed by re-equilibration.

        • Flow Rate: 0.3-0.5 mL/min.

        • Injection Volume: 10-20 µL.

      • Mass Spectrometry Conditions:

        • Ionization Mode: Positive Electrospray Ionization (ESI+).

        • Detection Mode: Multiple Reaction Monitoring (MRM).

        • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

    • Data Analysis:

      • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Applications in Research and Development

  • Biomarker of Disease: As a specific product of MPO activity, this compound is a valuable biomarker for diseases characterized by neutrophilic inflammation and oxidative stress, such as atherosclerosis, cardiovascular disease, and some cancers.

  • Pharmaceutical Development: It can be used as a specialized amino acid building block in peptide synthesis to create novel therapeutic agents. The introduction of a chlorine atom can alter the pharmacological properties of a peptide, potentially enhancing its efficacy or stability.

  • Biochemical Research: Studying the formation and effects of this compound provides insights into the mechanisms of oxidative damage to proteins and the pathophysiology of inflammatory diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3-Chloro-L-Tyrosine, a critical halogenated amino acid derivative with significant applications in biomedical research and drug development. This document details experimental methodologies, presents quantitative data in a structured format, and includes visualizations of key workflows to facilitate understanding and replication.

Introduction

This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of a chlorine atom at the third position of the phenolic ring.[1][2] This modification imparts unique chemical and biological properties, making it a valuable tool in various research fields. It serves as a biomarker for myeloperoxidase-catalyzed oxidation and has been implicated in inflammatory processes and chlorine gas exposure.[3][4][5] In drug development, its structural resemblance to endogenous tyrosine allows for its use as a building block in the synthesis of novel peptides and small molecule therapeutics with altered pharmacological profiles.

This guide will focus on the practical aspects of synthesizing and purifying this compound, providing researchers with the necessary information to produce this compound with high purity.

Synthesis of this compound

The primary route for the synthesis of this compound is through the direct electrophilic chlorination of L-tyrosine. While various chlorinating agents can be employed, N-Chlorosuccinimide (NCS) in a suitable solvent like methanol is a common and effective choice. An analogous bromination reaction of O-methyl-L-tyrosine using bromine in formic acid has been reported with a high yield of 88%, suggesting a similar approach for chlorination would be effective.[6]

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of L-tyrosine with N-chlorosuccinimide, where the electron-rich aromatic ring of tyrosine undergoes electrophilic substitution, predominantly at the ortho position to the hydroxyl group, to yield this compound.

Synthesis_Pathway L_Tyrosine L-Tyrosine Intermediate Electrophilic Attack L_Tyrosine->Intermediate NCS N-Chlorosuccinimide (NCS) in Methanol NCS->Intermediate Product This compound Intermediate->Product Byproduct Succinimide Intermediate->Byproduct

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Direct Chlorination using N-Chlorosuccinimide

This protocol is adapted from analogous halogenation procedures for tyrosine derivatives.

Materials:

  • L-Tyrosine

  • N-Chlorosuccinimide (NCS)

  • Methanol (reagent grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Dissolution: Dissolve L-Tyrosine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Cool the solution in an ice bath. Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water, 4:1:1).

  • Quenching and Neutralization: After completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol. Redissolve the residue in a minimal amount of dilute hydrochloric acid.

  • Precipitation: Adjust the pH of the solution to the isoelectric point of this compound (around pH 5-6) using a dilute sodium hydroxide solution. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for research and drug development applications. The two primary methods for purifying this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7]

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, aqueous solutions or mixtures of alcohol and water are potential candidates.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying Crude_Product Crude this compound Dissolved_Solution Saturated Solution Crude_Product->Dissolved_Solution Hot_Solvent Minimal Hot Solvent Hot_Solvent->Dissolved_Solution Slow_Cooling Slow Cooling Dissolved_Solution->Slow_Cooling Crystal_Formation Pure Crystals Form Slow_Cooling->Crystal_Formation Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Purified_Product Pure this compound Drying->Purified_Product

Caption: General workflow for the purification of this compound by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate components of a mixture based on their polarity.[2]

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A solvent system that provides good separation of this compound from its impurities on a TLC plate. A gradient elution from a less polar to a more polar solvent system might be necessary. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water.

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation Pack_Column Pack Silica Gel Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound

ParameterValue/RangeReference/Comment
Starting MaterialL-TyrosineCommercially available
Chlorinating AgentN-Chlorosuccinimide (NCS)1.0-1.1 equivalents
SolventMethanolReagent grade
Reaction Temperature0°C to Room TemperatureControlled addition at low temp
Reaction Time12 - 24 hoursMonitored by TLC
Expected Yield 70 - 90% Based on analogous reactions[6]

Table 2: Purification of this compound

MethodParameterDetailsExpected Purity
Recrystallization SolventAqueous solution (e.g., water, ethanol/water)>98%
ProcedureSlow cooling crystallization
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%
Mobile Phasee.g., n-Butanol:Acetic Acid:Water gradient

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀ClNO₃[8]
Molecular Weight215.63 g/mol [8]
AppearanceWhite to off-white solid[9]
Purity (Commercial)≥98.0% (NMR)[9]

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The direct chlorination of L-tyrosine using N-chlorosuccinimide presents an efficient synthetic route. Subsequent purification by either recrystallization or flash column chromatography can yield a product of high purity suitable for demanding research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug discovery.

References

The Core Mechanism of 3-Chloro-L-Tyrosine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a modified amino acid that serves as a highly specific biomarker for inflammation and oxidative stress mediated by the innate immune system. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in biological systems, detailing its formation, its role as a biomarker in various pathological conditions, and the analytical methods for its detection. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and oxidative damage.

Introduction

Protein modifications resulting from oxidative stress are implicated in a wide range of human diseases, from cardiovascular conditions to cancer.[1] Among these modifications, the chlorination of tyrosine residues to form this compound has emerged as a key indicator of inflammatory processes.[2][3] This non-proteinogenic amino acid is a stable end-product of a specific enzymatic reaction, making it a reliable "fingerprint" for the in vivo activity of neutrophil-derived oxidants.[1] Understanding the mechanism of 3-Cl-Tyr formation provides critical insights into the pathophysiology of inflammatory diseases and offers a valuable tool for diagnostic and therapeutic development.

The Myeloperoxidase-Hypochlorous Acid Pathway: The Genesis of this compound

The primary mechanism for the formation of this compound in biological systems is the myeloperoxidase (MPO) pathway, which is central to the antimicrobial and cytotoxic functions of neutrophils.[1][2][4]

Key Steps in the Pathway:

  • Activation of Neutrophils: During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they undergo a "respiratory burst," a process characterized by a rapid increase in oxygen consumption.

  • Production of Superoxide and Hydrogen Peroxide: The enzyme NADPH oxidase, located on the neutrophil's cell membrane, generates superoxide radicals (O₂⁻). These are then converted to hydrogen peroxide (H₂O₂) either spontaneously or through the action of superoxide dismutase.

  • Myeloperoxidase-Catalyzed Formation of Hypochlorous Acid: MPO, a heme-containing enzyme released from the azurophilic granules of activated neutrophils, utilizes hydrogen peroxide and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1][5] MPO is unique in its ability to generate HOCl at physiological concentrations of chloride.[6]

  • Chlorination of Tyrosine: Hypochlorous acid is a potent oxidizing and chlorinating agent that readily reacts with the phenolic side chain of tyrosine residues in proteins and free L-tyrosine to form this compound.[1][5] There is also evidence to suggest that molecular chlorine (Cl₂), which can be generated from the MPO-H₂O₂-Cl⁻ system, may also contribute to the chlorination of free L-tyrosine.[7]

This enzymatic cascade results in the "footprinting" of MPO activity on proteins and tissues in the form of 3-Cl-Tyr.

G Neutrophil Activated Neutrophil NADPH NADPH Oxidase Neutrophil->NADPH Activates MPO Myeloperoxidase (MPO) Neutrophil->MPO Releases Superoxide Superoxide (O₂⁻) NADPH->Superoxide Produces O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Converts to HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes formation of Cl_ion Chloride (Cl⁻) ThreeClTyr This compound HOCl->ThreeClTyr Reacts with Tyrosine Tyrosine Residue

Formation of this compound via the MPO pathway.

This compound as a Biomarker of Disease

The specificity of the MPO-HOCl-tyrosine reaction makes 3-Cl-Tyr a valuable biomarker for a range of pathological conditions characterized by inflammation and neutrophil activation.[2][3][8]

Key Disease Associations:

  • Atherosclerosis: Elevated levels of 3-Cl-Tyr have been detected in atherosclerotic lesions and in low-density lipoprotein (LDL) isolated from these lesions, suggesting a role for MPO-mediated oxidative damage in the progression of cardiovascular disease.[5][6][9]

  • Colorectal Cancer: Increased plasma concentrations of 3-Cl-Tyr have been observed in patients with colorectal cancer, highlighting its potential as a biomarker for this malignancy.[3][8]

  • Chlorine Gas Poisoning: Exposure to chlorine gas leads to the formation of 3-Cl-Tyr in the blood, making it a useful indicator for forensic diagnosis of chlorine poisoning.[3][10][11]

  • Chronic Lung Disease in Preterm Infants: Higher levels of 3-Cl-Tyr in tracheal aspirates of preterm infants are associated with the development of chronic lung disease.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the detection and levels of this compound in various biological contexts.

Table 1: Analytical Method Performance for this compound Detection

Analytical MethodLimit of Detection (LOD)Lowest Reportable Limit (LRL)Quantification RangeReference
HPLC-MS/MS0.443 ng/mL2.50 ng/mL2.50–1000 ng/mL[10]
GC-MSNot specified10 ng/mL10–200 ng/mL[11]
GC-MS (Acetone Extraction)0.03 ng/mL5 ng/mLNot specified[8]

Table 2: Levels of this compound in Human Samples

ConditionSample TypeConcentrationReference
Healthy IndividualsBlood/Serum[10]
Inflammatory DiseaseBlood/Serum[10]
Chlorine Gas Exposure (2.02 ppm for 15 min)Blood941 ng/mL[10]
Chlorine Poisoning (Autopsy)Left Heart Blood59.7 ng/mL[11]
Healthy ControlsPlasma0.52 ng/mL[8]
Colorectal Cancer PatientsPlasma1.20 ng/mL[8]
Preterm Infants without Respiratory DistressTracheal Aspirate13 µmol/mol tyrosine[12]
Preterm Infants with Chronic Lung DiseaseTracheal Aspirate88 µmol/mol tyrosine[12]
Normal Aortic IntimaTissueBaseline[6]
Atherosclerotic TissueTissue6-fold higher than normal[6]
Circulating LDLLipoproteinBaseline[6]
LDL from Atherosclerotic IntimaLipoprotein30-fold higher than circulating[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound. Below are summaries of key experimental protocols.

Quantification of this compound by Isotope Dilution HPLC-MS/MS

This method is used for the simultaneous measurement of 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr) in whole blood, serum, or plasma.[10]

Methodology:

  • Sample Preparation: 50 µL of the biological sample (whole blood, serum, or plasma) is subjected to pronase digestion to hydrolyze proteins and release amino acids.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as ¹³C₆-3-chloro-L-tyrosine, is added to each sample for accurate quantification.[10]

  • Solid Phase Extraction (SPE): The digested sample is purified using a solid-phase extraction column to isolate the chlorinated tyrosine adducts.

  • HPLC Separation: The purified extract is injected into a reversed-phase High-Performance Liquid Chromatography (HPLC) system to separate 3-Cl-Tyr and its dichlorinated form from other sample components.

  • Tandem Mass Spectrometry (MS/MS) Detection: The separated analytes are introduced into a tandem mass spectrometer for detection and quantification. Specific precursor-to-product ion transitions are monitored for both the native and isotopically labeled compounds to ensure high selectivity and sensitivity.[10]

G Sample Biological Sample (Blood, Serum, Plasma) Pronase Pronase Digestion Sample->Pronase Spike Spike with Isotope-Labeled Internal Standard Pronase->Spike SPE Solid Phase Extraction (SPE) Spike->SPE HPLC Reversed-Phase HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection and Quantification HPLC->MSMS

Workflow for 3-Cl-Tyr quantification by HPLC-MS/MS.
Analysis of Protein Chlorination by Mass Spectrometry

This protocol is designed to identify and quantify site-specific chlorination in proteins treated with hypochlorous acid.[13]

Methodology:

  • Protein Treatment: Purified proteins (e.g., fibronectin, laminin) are treated with varying concentrations of HOCl (e.g., 100 and 500 µM).

  • Buffer Exchange: Residual HOCl and buffer are removed using spin filters.

  • Denaturation and Reduction: Proteins are denatured with urea and sodium deoxycholate, and disulfide bonds are reduced with dithiothreitol (DTT).

  • Alkylation: Cysteine residues are alkylated with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion: Proteins are digested into smaller peptides using a two-step process with Lys-C followed by trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is acquired using data-dependent acquisition to trigger fragmentation of abundant peptides.

  • Data Analysis: The acquired mass spectra are searched against a protein database to identify peptides and their modifications, including the +34 Da mass shift indicative of a single chlorination. The isotopic pattern of chlorinated peptides, which shows a characteristic M+2 peak due to the natural abundance of ³⁷Cl, is used for verification.[13]

Further Considerations and Future Directions

While this compound is a robust biomarker, it is important to consider that it can be further modified by other reactive species present at sites of inflammation. For instance, peroxynitrite and continued exposure to HOCl can lead to the degradation of 3-Cl-Tyr or its conversion to 3,5-dichlorotyrosine, respectively.[1][4][14] This could potentially lead to an underestimation of the total extent of MPO-mediated damage.

Future research should focus on:

  • Elucidating the direct biological effects of 3-Cl-Tyr on cellular signaling pathways.

  • Developing more comprehensive panels of biomarkers that include 3,5-dichlorotyrosine and other halogenated and nitrated species to provide a more complete picture of the oxidative environment.

  • Investigating the therapeutic potential of targeting the MPO pathway to mitigate inflammatory damage in various diseases.

Conclusion

This compound is a specific and reliable product of myeloperoxidase-catalyzed oxidation, making it an invaluable biomarker for neutrophilic inflammation and associated pathologies. Its formation via the MPO-H₂O₂-Cl⁻ pathway is a key event in the innate immune response and a significant contributor to oxidative damage in a variety of diseases. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for researchers and clinicians working to understand and combat inflammatory diseases.

References

physical and chemical properties of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated derivative of the amino acid L-tyrosine. It is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils.[1] As a stable product of MPO-catalyzed oxidation, 3-Cl-Tyr has emerged as a crucial biomarker for inflammation and oxidative stress, implicated in a variety of pathological conditions including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[1][2] Its presence in biological systems is a specific indicator of the production of hypochlorous acid (HOCl) by activated phagocytes.[3] Beyond its role as a biomarker, 3-Cl-Tyr is a subject of interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of this compound.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[3]
Synonyms 3-Chlorotyrosine, 3-CT, Monochlorotyrosine[5]
CAS Number 7423-93-0
Molecular Formula C₉H₁₀ClNO₃[3]
Molecular Weight 215.63 g/mol
Appearance White to off-white powder[4]
Melting Point 249 °C (decomposes)
Optical Rotation [α]²⁴/D −2° (c = 1 in 1 M HCl)
Solubility
SolventSolubilityReference(s)
Water Soluble[6]
DMSO Slightly soluble[5]
Ethanol Slightly soluble[5]
PBS (pH 7.2) 1 mg/mL[5]
Spectroscopic Data
Spectroscopic DataKey FeaturesReference(s)
Mass Spectrometry (LC-MS) Precursor [M-H]⁻ at m/z 214.0271[3]
Mass Spectrometry (Flow-injection QqQ/MS) Precursor [M+H]⁺ at m/z 216.21[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of L-tyrosine using hypochlorous acid (HOCl), often generated in situ.

Materials:

  • L-Tyrosine

  • Sodium hypochlorite (NaOCl) solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Reaction vessel with stirring capability

  • pH meter

  • Ice bath

Procedure:

  • Dissolve L-tyrosine in a suitable aqueous buffer or dilute NaOH solution in the reaction vessel.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a stoichiometric amount of NaOCl solution to the L-tyrosine solution.

  • Concurrently, add dilute HCl to maintain a slightly acidic to neutral pH (pH 5-7). The reaction of NaOCl and HCl generates HOCl in situ, which then chlorinates the tyrosine.

  • Monitor the reaction progress using an appropriate analytical technique such as HPLC.

  • Once the reaction is complete, adjust the pH to the isoelectric point of this compound to precipitate the product.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Dry the product under vacuum.

Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

  • Crude this compound

  • Deionized water or a suitable solvent mixture (e.g., water/ethanol)

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot deionized water or a suitable solvent mixture in an Erlenmeyer flask with stirring.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Quantification by LC-MS/MS

A sensitive and specific method for the quantification of this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding a threefold excess of cold acetone, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Biological Significance and Signaling Pathways

This compound is a hallmark of myeloperoxidase activity during inflammation. The MPO-H₂O₂-Cl⁻ system in neutrophils is a key component of the innate immune response, generating HOCl to kill pathogens.[1][2] However, excessive or misplaced MPO activity can lead to the chlorination of host proteins, forming 3-Cl-Tyr and contributing to tissue damage.

The formation of 3-Cl-Tyr on proteins can have significant downstream consequences. While specific signaling pathways directly initiated by 3-Cl-Tyr are still under active investigation, the modification of tyrosine residues can disrupt normal protein function and signaling cascades that are dependent on tyrosine phosphorylation. Key signaling pathways that could be affected include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Tyrosine kinases are crucial for the activation of the MAPK cascade, which regulates cell proliferation, differentiation, and apoptosis. The chlorination of critical tyrosine residues could interfere with phosphorylation events, leading to dysregulation of this pathway.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The activation of NF-κB, a key regulator of the inflammatory response, can be modulated by tyrosine phosphorylation events. Alterations in tyrosine residues on key signaling proteins due to chlorination could impact NF-κB activation and the subsequent expression of pro-inflammatory genes.

The generation of 3-Cl-Tyr represents a critical link between innate immunity, oxidative stress, and the pathogenesis of various inflammatory diseases.

MPO-Mediated Formation of this compound

The following diagram illustrates the enzymatic reaction leading to the formation of this compound by myeloperoxidase in neutrophils.

MPO_Pathway cluster_products Products of MPO Activity Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases H2O2 Hydrogen Peroxide (H₂O₂) Neutrophil->H2O2 produces HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes formation of H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO Cl_Tyrosine This compound Residue HOCl->Cl_Tyrosine reacts with Tyrosine L-Tyrosine Residue (on protein) Tyrosine->Cl_Tyrosine

MPO-catalyzed formation of this compound.

Conclusion

This compound serves as a specific and stable biomarker of myeloperoxidase-generated oxidative stress, providing valuable insights into the inflammatory processes underlying numerous diseases. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for its accurate detection and quantification in research and clinical settings. Further investigation into the direct impact of 3-Cl-Tyr formation on cellular signaling pathways will be crucial for elucidating its precise role in disease pathogenesis and for the development of novel therapeutic strategies targeting inflammatory conditions.

References

An In-depth Technical Guide to 3-Chloro-L-Tyrosine: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine. Initially identified as a chemical entity in the mid-20th century, its biological significance has become increasingly apparent in recent decades. It is now recognized as a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), a key player in the innate immune response and inflammatory processes. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound, with a focus on its role in health and disease, as well as the analytical methods for its detection and quantification.

Discovery and History

The first documented chemical synthesis of this compound was reported by Simone Bouchilloux in 1955[1]. However, its physiological importance was not recognized until much later. In the 1990s, research into the mechanisms of oxidative damage by neutrophils, a type of white blood cell, led to the identification of this compound as a product of the myeloperoxidase-catalyzed reaction. Neutrophils, upon activation during inflammation, generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, through the action of MPO. This highly reactive species can then modify various biomolecules, including the amino acid tyrosine, to form this compound[2]. This discovery established this compound as a stable and specific marker of MPO-driven oxidative stress in vivo[3].

Biochemical Formation and Signaling Pathway

The formation of this compound is intricately linked to the inflammatory response, specifically the respiratory burst of neutrophils. The key enzyme responsible is myeloperoxidase (MPO), which is released from the azurophilic granules of activated neutrophils.

The signaling pathway leading to the formation of this compound can be summarized as follows:

  • Neutrophil Activation: In response to inflammatory stimuli, such as pathogens or tissue damage, neutrophils become activated.

  • NADPH Oxidase (NOX) Assembly: The multi-subunit enzyme NADPH oxidase assembles at the phagosomal or plasma membrane.

  • Superoxide Production: NOX catalyzes the reduction of molecular oxygen (O₂) to superoxide anion (O₂⁻), utilizing NADPH as an electron donor.

  • Hydrogen Peroxide Formation: Superoxide dismutates, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

  • Myeloperoxidase-Catalyzed Reaction: MPO, in the presence of chloride ions (Cl⁻), utilizes H₂O₂ to produce hypochlorous acid (HOCl).

  • Tyrosine Chlorination: HOCl, a powerful chlorinating agent, reacts with the phenolic ring of L-tyrosine residues in proteins and free L-tyrosine to form this compound.

Myeloperoxidase_Pathway

Caption: Myeloperoxidase-mediated formation of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A regioselective and efficient method for the synthesis of this compound utilizes a recombinant tyrosine phenol-lyase.

Materials:

  • 3-Chlorophenol

  • Sodium pyruvate

  • Recombinant tyrosine phenol lyase M379V from Citrobacter freundii

  • Ammonium chloride (NH₄Cl)

  • Phosphate buffer

Procedure:

  • Prepare an aqueous phosphate buffer solution.

  • Dissolve 3-Chlorophenol, sodium pyruvate, and ammonium chloride in the phosphate buffer.

  • Add the recombinant tyrosine phenol lyase M379V to the reaction mixture.

  • Incubate the reaction at 21°C for 24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

  • Upon completion, purify the this compound from the reaction mixture using standard chromatographic techniques.

This enzymatic method offers high regioselectivity and can achieve a yield of approximately 50%[4].

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a sensitive method for the simultaneous quantification of free this compound in human plasma.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound in methanol).

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.

  • Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it in a vacuum evaporator at 35°C for 180 minutes.

  • Re-dissolve the resulting precipitate in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis[5][6].

LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a reverse-phase C18 column with a gradient elution using mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard[5][6].

LCMSMS_Workflow Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (Acetone) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

Caption: Workflow for LC-MS/MS quantification of 3-Cl-Tyr.

Quantification of this compound in Blood by GC-MS

This protocol outlines a method for the analysis of this compound in blood using gas chromatography-mass spectrometry.

Sample Preparation and Derivatization:

  • Perform protein precipitation on the blood sample.

  • Purify this compound from the supernatant using cation-exchange solid-phase extraction.

  • Dry the purified extract.

  • Derivatize the analyte using a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase its volatility for GC analysis[7][8][9].

GC-MS Conditions:

  • Gas Chromatography: Use a capillary column suitable for amino acid analysis (e.g., a non-polar or mid-polar column). Employ a temperature program to achieve separation of the derivatized analytes.

  • Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode, monitoring for the characteristic ions of the derivatized this compound[7][8][9].

Quantitative Data

The levels of this compound in biological samples are indicative of the extent of myeloperoxidase activity and associated oxidative stress.

Sample TypeConditionThis compound ConcentrationReference
PlasmaHealthy Controls0.52 ng/mL[10]
PlasmaColorectal Cancer Patients1.20 ng/mL[10]
Blood (left heart)Chlorine Poisoning Autopsy59.7 ng/mL[7][10]
LDLCirculatingLow (baseline)[3]
LDLAtherosclerotic Intima30-fold higher than circulating LDL[3]
Aortic TissueNormal IntimaBaseline[3]
Aortic TissueAtherosclerotic6-fold higher than normal intima[3]

Table 1: Concentrations of this compound in Various Biological Samples

The inhibition of myeloperoxidase is a key therapeutic strategy for mitigating inflammatory damage. Several compounds have been investigated for their ability to inhibit MPO-catalyzed chlorination.

InhibitorIC₅₀ (Purified MPO)IC₅₀ (Neutrophils)Reference
HX1 (trifluoromethyl-substituted aromatic hydroxamate)5 nM150 nM[1][11]
HX2--[11]
HX3--[11]
Salicylhydroxamic acid (SHA)Weaker than HX compoundsWeaker than HX compounds[11]

Table 2: IC₅₀ Values of Myeloperoxidase Inhibitors

Clinical Significance and Applications

The detection and quantification of this compound have significant implications in various clinical and research settings:

  • Biomarker of Inflammatory Diseases: Elevated levels of this compound are associated with a range of inflammatory conditions, including cardiovascular diseases (e.g., atherosclerosis), colorectal cancer, and lung diseases[3][10]. Its measurement can serve as a valuable tool for assessing disease activity and the efficacy of anti-inflammatory therapies.

  • Forensic Toxicology: this compound is a reliable biomarker for chlorine gas poisoning. Its presence in post-mortem samples can help confirm exposure to chlorine in cases of industrial accidents, chemical warfare, or suicide[7][10].

  • Drug Development: As a specific marker of MPO activity, this compound is utilized in the development and evaluation of MPO inhibitors. These inhibitors represent a promising class of drugs for treating inflammatory diseases by targeting a key source of oxidative damage[1].

  • Research Tool: The measurement of this compound provides a specific means to investigate the role of neutrophil- and MPO-mediated oxidative stress in the pathogenesis of various diseases.

Conclusion

This compound has evolved from a chemical curiosity to a clinically relevant biomarker of myeloperoxidase-catalyzed oxidative stress. Its discovery has provided invaluable insights into the mechanisms of inflammatory tissue damage. The development of robust and sensitive analytical methods for its quantification has paved the way for its application in diagnosing and monitoring a variety of diseases, as well as in the development of novel therapeutic interventions targeting inflammation. As our understanding of the intricate roles of myeloperoxidase in health and disease continues to grow, the importance of this compound as a key diagnostic and research tool is set to expand further.

References

The Biological Significance of 3-Chloro-L-Tyrosine Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the formation, detection, and pathophysiological role of 3-Chloro-L-Tyrosine (3-Cl-Tyr), a key biomarker of myeloperoxidase-catalyzed oxidative stress, for researchers, scientists, and drug development professionals.

Abstract

This compound (3-Cl-Tyr) is a post-translationally modified amino acid formed by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins. As the production of HOCl is primarily catalyzed by the heme enzyme myeloperoxidase (MPO) released from activated phagocytes during inflammation, 3-Cl-Tyr has emerged as a specific and stable biomarker of MPO-driven oxidative damage. Elevated levels of 3-Cl-Tyr have been implicated in a range of inflammatory diseases, including atherosclerosis, chronic kidney disease, and colorectal cancer. This technical guide provides a comprehensive overview of the biological significance of 3-Cl-Tyr formation, detailing its biochemical origins, its role in disease pathogenesis, and methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating inflammatory processes and for professionals involved in the development of novel diagnostic and therapeutic strategies targeting MPO activity.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases characterized by persistent oxidative stress. A key enzymatic mediator of this process is myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[1] Upon activation, neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce the potent oxidant, hypochlorous acid (HOCl).[1][2] HOCl can react with a variety of biological molecules, leading to cellular damage. One of the specific and stable products of HOCl-mediated damage is this compound (3-Cl-Tyr), formed from the chlorination of tyrosine residues in proteins.[2][3] The detection of 3-Cl-Tyr in biological samples serves as a unique indicator of MPO activity and associated inflammatory pathology.[2][4]

The Myeloperoxidase-Hypochlorous Acid Pathway and 3-Cl-Tyr Formation

The formation of 3-Cl-Tyr is intricately linked to the activation of phagocytes, primarily neutrophils, during an inflammatory response. The signaling cascade leading to MPO release and HOCl production is a critical aspect of innate immunity.

Signaling Pathway of Neutrophil Activation and MPO Release

Neutrophil activation is initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which bind to cell surface receptors such as Toll-like receptors (TLRs) and cytokine receptors. This binding triggers a downstream signaling cascade involving protein kinases, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in the degranulation of neutrophils and the release of MPO from their azurophilic granules into the extracellular space or phagosomes.

G Myeloperoxidase Activation and 3-Cl-Tyr Formation cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space / Phagosome Inflammatory_Stimuli Inflammatory Stimuli (PAMPs, DAMPs, Cytokines) Receptor Cell Surface Receptors (TLRs, Cytokine Receptors) Inflammatory_Stimuli->Receptor Signaling_Cascade Intracellular Signaling (PKC, Calcium Mobilization) Receptor->Signaling_Cascade MPO_Granules Azurophilic Granules with Myeloperoxidase (MPO) Signaling_Cascade->MPO_Granules Degranulation NADPH_Oxidase NADPH Oxidase Signaling_Cascade->NADPH_Oxidase Activation MPO_Release MPO Release MPO_Granules->MPO_Release O2_to_Superoxide O₂ → O₂⁻ SOD Superoxide Dismutase (SOD) Superoxide_to_H2O2 O₂⁻ → H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide_to_H2O2->H2O2 Diffusion MPO Myeloperoxidase (MPO) MPO_Release->MPO MPO->MPO_ext HOCl Hypochlorous Acid (HOCl) H2O2->HOCl Chloride Chloride (Cl⁻) Chloride->HOCl ThreeClTyr This compound (3-Cl-Tyr) HOCl->ThreeClTyr Tyrosine Tyrosine Residue (in Proteins) Tyrosine->ThreeClTyr

Caption: MPO Activation and 3-Cl-Tyr Formation Pathway.

The MPO-H₂O₂-Chloride System

Once released, MPO catalyzes the formation of HOCl from H₂O₂ and Cl⁻. The H₂O₂ is primarily generated by the enzymatic activity of NADPH oxidase, which produces superoxide (O₂⁻) that is subsequently converted to H₂O₂. The reaction catalyzed by MPO is highly efficient and results in the localized production of a powerful oxidizing and chlorinating agent.

HOCl readily reacts with the electron-rich phenolic ring of tyrosine residues in proteins to form 3-Cl-Tyr. This modification is a stable end-product, making it an excellent biomarker for tracking MPO activity over time.

Biological Significance and Role in Disease

The formation of 3-Cl-Tyr is not merely a marker of inflammation but is also implicated in the pathogenesis of various diseases by altering protein structure and function.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arterial wall. MPO and its product HOCl are known to contribute to the modification of low-density lipoprotein (LDL), a key event in the formation of foam cells and the development of atherosclerotic plaques. Chlorinated LDL is more readily taken up by macrophages, contributing to lipid accumulation and inflammation within the vessel wall. Studies have shown significantly elevated levels of 3-Cl-Tyr in atherosclerotic lesions and in LDL isolated from these lesions compared to healthy tissue and circulating LDL.[2][4]

Chronic Kidney Disease

Patients with chronic kidney disease (CKD), particularly those undergoing hemodialysis, experience a state of chronic inflammation and oxidative stress.[5] Neutrophil activation during hemodialysis can lead to increased MPO release and subsequent 3-Cl-Tyr formation. Elevated levels of 3-Cl-Tyr in the plasma of dialysis patients are associated with an increased risk of cardiovascular complications, a major cause of mortality in this patient population.[5]

Colorectal Cancer

Chronic inflammation is a known risk factor for the development of colorectal cancer (CRC). MPO-derived oxidative stress has been implicated in the initiation and progression of CRC. Studies have reported higher plasma concentrations of 3-Cl-Tyr in CRC patients compared to healthy controls, suggesting its potential as a biomarker for this malignancy.[3]

Quantitative Data on 3-Cl-Tyr Levels

The following tables summarize quantitative data on 3-Cl-Tyr levels in various biological samples from different disease states, providing a comparative overview for researchers.

ConditionSample Type3-Cl-Tyr Level (Patient)3-Cl-Tyr Level (Control)Fold Change / SignificanceReference
Atherosclerosis Atherosclerotic Aortic Intima6-fold higherNormal Aortic Intimap < 0.05[4]
LDL from Atherosclerotic Intima30-fold higherCirculating LDLp < 0.01[4]
Chronic Hemodialysis Plasma Proteins3.5 ± 0.8 µmol/mol tyrosineUndetectable-[5]
Colorectal Cancer Plasma1.20 ng/mL0.52 ng/mLp < 0.05[3]
Chlorine Poisoning Left Heart Blood (Autopsy)59.7 ng/mLNot Applicable-[6]

Experimental Protocols for 3-Cl-Tyr Detection

Accurate and sensitive detection of 3-Cl-Tyr is crucial for its validation and use as a biomarker. The most common methods employed are based on mass spectrometry.

Sample Preparation

Proper sample preparation is critical to ensure the stability and accurate measurement of 3-Cl-Tyr.

Workflow for Sample Preparation

G Start Biological Sample (Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or acetone) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid Phase Extraction (SPE) (e.g., Cation Exchange) Supernatant_Collection->SPE Elution Elution SPE->Elution Drying Evaporation to Dryness Elution->Drying Derivatization Derivatization (e.g., Silylation for GC-MS or Dansyl Chloride for LC-MS/MS) Drying->Derivatization Reconstitution Reconstitution in appropriate solvent Derivatization->Reconstitution Analysis Analysis by MS Reconstitution->Analysis

Caption: General workflow for 3-Cl-Tyr sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of 3-Cl-Tyr, often requiring derivatization to increase its volatility.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • To 500 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C-labeled 3-Cl-Tyr).

    • Precipitate proteins by adding an equal volume of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a cation exchange cartridge to purify the amino acids.

    • Elute the amino acids and evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried sample.

    • Heat at 60°C for 30 minutes to form trimethylsilyl derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the temperature program to achieve optimal separation.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of derivatized 3-Cl-Tyr and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 3-Cl-Tyr.

    • Calculate the concentration of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-Cl-Tyr and is often the method of choice.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 3-Cl-Tyr).

    • Precipitate proteins with a suitable organic solvent (e.g., acetone).

    • Vortex and centrifuge at 12,500 RPM for 5 minutes at 4°C.

    • Transfer the supernatant for analysis. For some applications, a derivatization step with dansyl chloride may be performed to enhance sensitivity.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Set the instrument to monitor the specific precursor-to-product ion transitions for both 3-Cl-Tyr and its labeled internal standard.

  • Quantification:

    • Construct a calibration curve using a series of standards with known concentrations of 3-Cl-Tyr.

    • Determine the concentration of 3-Cl-Tyr in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

Downstream Cellular Effects of 3-Cl-Tyr Formation

The incorporation of 3-Cl-Tyr into proteins can have significant functional consequences, contributing to the pathology of inflammatory diseases.

  • Altered Protein Structure and Function: The addition of a bulky, electron-withdrawing chlorine atom to the tyrosine ring can disrupt protein folding, leading to aggregation and loss of function.

  • Enzyme Inactivation: Tyrosine residues are often critical for the catalytic activity of enzymes. Chlorination of these residues can lead to enzyme inactivation.

  • Disruption of Signaling Pathways: Tyrosine phosphorylation is a key mechanism in many signal transduction pathways. The presence of 3-Cl-Tyr can prevent phosphorylation, thereby disrupting normal cellular signaling.

  • Induction of Apoptosis: The accumulation of damaged, non-functional proteins due to 3-Cl-Tyr formation can trigger cellular stress responses, leading to programmed cell death (apoptosis).

Conclusion and Future Directions

This compound is a valuable and specific biomarker of MPO-catalyzed oxidative stress, with demonstrated clinical relevance in a variety of inflammatory diseases. Its quantification in biological samples provides a window into the activity of a key inflammatory pathway. The methodologies for its detection are well-established, with LC-MS/MS being the current gold standard.

Future research should focus on further elucidating the precise molecular mechanisms by which 3-Cl-Tyr formation contributes to disease pathogenesis. A deeper understanding of its downstream effects on cellular function will be crucial for the development of targeted therapies. The use of 3-Cl-Tyr as a clinical biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions warrants further investigation in large-scale clinical studies. For drug development professionals, targeting the MPO-H₂O₂-chloride axis to reduce 3-Cl-Tyr formation represents a promising therapeutic strategy for a range of inflammatory conditions.

References

3-Chloro-L-Tyrosine: An In-Depth Technical Guide to a Key Biomarker of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a modified amino acid that has emerged as a highly specific biomarker for oxidative stress mediated by the enzyme myeloperoxidase (MPO).[1][2] This technical guide provides a comprehensive overview of 3-Cl-Tyr, including its formation, its role in pathology, detailed methods for its detection, and a summary of quantitative findings in various disease states. The information presented here is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize 3-Cl-Tyr in their studies.

Under conditions of inflammation and oxidative stress, activated neutrophils and monocytes release MPO.[1] This heme-containing enzyme catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce the potent oxidizing agent, hypochlorous acid (HOCl).[1][3][4] HOCl can then react with the tyrosine residues of proteins to form the stable product, this compound.[1][3][4] The specificity of this reaction makes the detection of 3-Cl-Tyr a reliable indicator of MPO-driven oxidative damage.[4][5]

The Formation of this compound: A Signaling Pathway

The generation of 3-Cl-Tyr is intrinsically linked to the inflammatory response and the activation of phagocytic cells like neutrophils. The signaling pathway leading to its formation is a critical component of the innate immune response, but its over-activation can lead to tissue damage.

G Figure 1. Signaling Pathway for this compound Formation cluster_0 Activated Neutrophil cluster_1 Extracellular/Tissue Environment NADPH_Oxidase NADPH Oxidase H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 O₂ → O₂⁻ → H₂O₂ MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2->MPO Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO Chloro_Tyrosine This compound HOCl->Chloro_Tyrosine Tyrosine Tyrosine Residue (in Proteins) Tyrosine->Chloro_Tyrosine

Caption: Signaling pathway illustrating the formation of this compound.

Quantitative Data Presentation

The concentration of 3-Cl-Tyr in biological samples is a key indicator of the extent of MPO-related oxidative stress. The following tables summarize quantitative data from various studies, providing a comparative look at 3-Cl-Tyr levels in different matrices and disease states.

Table 1: this compound Levels in Human Plasma/Serum

ConditionSample Type3-Cl-Tyr ConcentrationAnalytical MethodReference
Healthy IndividualsPlasma/SerumHPLC-MS/MS[1]
Inflammatory DiseasePlasma/SerumHPLC-MS/MS[1]
Colorectal CancerPlasma1.20 ng/mLLC-MS/MSFleszar MG, et al. (2020)
Healthy Controls (for Colorectal Cancer study)Plasma0.52 ng/mLLC-MS/MSFleszar MG, et al. (2020)
Chronic Kidney Disease (Stage 1)Plasma0.81 ± 0.36 mmol/mol-tyrosineNot specified[6]
Chronic Kidney Disease (Stage 5)Plasma1.42 ± 0.41 mmol/mol-tyrosineNot specified[6]
Coronary Artery DiseasePlasma1.25 ± 0.44 mmol/mol-tyrosineNot specified[6]
No Coronary Artery DiseasePlasma1.04 ± 0.42 mmol/mol-tyrosineNot specified[6]

LRL: Lowest Reportable Limit

Table 2: this compound Levels in Tissues and Other Biological Fluids

ConditionSample Type3-Cl-Tyr ConcentrationAnalytical MethodReference
Normal Aortic IntimaTissueNot specifiedGC-MS[4]
Atherosclerotic TissueTissue6-fold higher than normalGC-MS[4]
LDL from Atherosclerotic IntimaLipoprotein30-fold higher than circulating LDLGC-MS[4]
Preterm Infants with Respiratory DistressTracheal AspirateMedian 83 µmol/mol tyrosineNot specified[7]
Larger Infants without Respiratory DistressTracheal AspirateMedian 13 µmol/mol tyrosineNot specified[7]
Infants who developed Chronic Lung DiseaseTracheal AspirateMedian 88 µmol/mol tyrosineNot specified[7]
Infants who did not develop Chronic Lung DiseaseTracheal AspirateMedian 49 µmol/mol tyrosineNot specified[7]
Chlorine Poisoning (Autopsy)Left Heart Blood59.7 ng/mLGC-MS[8]
Chlorine Poisoning (Autopsy)Left Heart Blood55.2 ng/mLLC-MS/MS[9]
Chlorine Poisoning (Autopsy)Lung206.6 ng/gLC-MS/MS[9]

Experimental Protocols

Accurate and reproducible quantification of 3-Cl-Tyr is essential for its use as a biomarker. Below are detailed methodologies for two common analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods described for the analysis of 3-Cl-Tyr in biological samples.[2][8]

1. Sample Preparation and Protein Hydrolysis:

  • To 50 µL of plasma or tissue homogenate, add an internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr).

  • Perform protein precipitation using a suitable solvent (e.g., acetone).

  • Centrifuge to pellet the protein and collect the supernatant.

  • For protein-bound 3-Cl-Tyr, hydrolyze the protein pellet using 6 M HCl at 110°C for 24 hours under an inert atmosphere.

  • Neutralize the hydrolysate.

2. Solid Phase Extraction (SPE):

  • Condition a cation-exchange SPE cartridge.

  • Apply the sample to the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the amino acids, including 3-Cl-Tyr, from the cartridge.

3. Derivatization:

  • Dry the eluate completely under a stream of nitrogen.

  • Add a silylation agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the sample to facilitate the derivatization reaction.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to separate the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) or negative chemical ionization (NCI) mode. Monitor for the specific ions corresponding to derivatized 3-Cl-Tyr and its internal standard.

G Figure 2. GC-MS Experimental Workflow for 3-Cl-Tyr Analysis start Biological Sample (Plasma, Tissue) prep Sample Preparation (Protein Precipitation/Hydrolysis) start->prep spe Solid Phase Extraction (Cation Exchange) prep->spe deriv Derivatization (Silylation) spe->deriv gcms GC-MS Analysis deriv->gcms

Caption: Workflow for the analysis of this compound using GC-MS.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the sensitive quantification of 3-Cl-Tyr in various biological matrices.[1][9][10]

1. Sample Preparation:

  • To 50 µL of plasma, serum, or whole blood, add an internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr).

  • For protein-bound analysis, perform enzymatic digestion of proteins using pronase.[1]

  • For free 3-Cl-Tyr, perform protein precipitation with a solvent like acetone or methanol containing 0.1% formic acid.[10]

  • Centrifuge to remove precipitated proteins.

2. Optional Derivatization:

  • For increased sensitivity in some applications, the sample can be derivatized with dansyl chloride.[9]

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-Cl-Tyr and its internal standard.

G Figure 3. LC-MS/MS Experimental Workflow for 3-Cl-Tyr Analysis start Biological Sample (Plasma, Serum, Blood) prep Sample Preparation (Protein Digestion/Precipitation) start->prep deriv Optional Derivatization (e.g., Dansyl Chloride) prep->deriv lcms LC-MS/MS Analysis (ESI+, MRM) prep->lcms Direct Analysis deriv->lcms

Caption: Workflow for the analysis of this compound using LC-MS/MS.

Challenges and Considerations

While 3-Cl-Tyr is a robust biomarker, there are several factors to consider in its measurement and interpretation:

  • Stability: 3-Cl-Tyr is a relatively stable molecule, making it suitable for analysis in stored samples.[11][12][13]

  • Potential for Underestimation: At sites of intense inflammation where multiple reactive species are present, 3-Cl-Tyr can be further oxidized to other products, such as 3,5-dichlorotyrosine.[14] This can lead to an underestimation of the total MPO activity if only 3-Cl-Tyr is measured.[14]

  • Baseline Levels: Low levels of 3-Cl-Tyr can be detected in healthy individuals, likely due to basal MPO activity.[1] Therefore, establishing appropriate reference ranges is crucial for interpreting results in disease states.

  • Analytical Specificity: The choice of analytical method is critical. Mass spectrometry-based methods are preferred due to their high specificity and sensitivity, which are necessary to distinguish 3-Cl-Tyr from other isomers and interfering substances.[2][15]

Conclusion

This compound serves as a specific and valuable biomarker for MPO-driven oxidative stress. Its quantification in biological samples provides a direct window into the inflammatory processes underlying a wide range of diseases. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and clinicians to incorporate the measurement of 3-Cl-Tyr into their studies, paving the way for a better understanding of disease pathogenesis and the development of novel therapeutic strategies targeting oxidative damage.

References

The Role of Myeloperoxidase in 3-Chloro-L-Tyrosine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic role of myeloperoxidase (MPO) in the production of 3-Chloro-L-Tyrosine (3-Cl-Tyr), a significant biomarker for MPO-catalyzed oxidative stress. This document details the underlying biochemical pathways, presents quantitative data on 3-Cl-Tyr levels in biological samples, and offers detailed experimental protocols for its detection and the measurement of MPO activity.

Introduction: Myeloperoxidase and the Generation of this compound

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] Upon activation of these phagocytic leukocytes during inflammation, MPO is released into both the phagolysosomal compartment and the extracellular space.[3] MPO plays a crucial role in the innate immune defense system by catalyzing the production of potent microbicidal agents.

The primary function of MPO is to utilize hydrogen peroxide (H₂O₂) to oxidize halide ions, with chloride (Cl⁻) being the most physiologically relevant substrate due to its high concentration in the body.[3] This reaction generates hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent.[4][5]

The core reaction catalyzed by MPO is:

H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O

Hypochlorous acid is a highly reactive molecule that can modify a wide range of biological molecules, including lipids, nucleic acids, and proteins.[6] One of the specific and stable products of HOCl-mediated damage is the chlorination of tyrosine residues in proteins to form this compound.[7] The formation of 3-Cl-Tyr is considered a unique and specific biomarker for MPO activity, as MPO is the only human enzyme known to produce HOCl under physiological conditions.[4][8]

The presence of 3-Cl-Tyr in biological tissues and fluids is indicative of MPO-driven inflammation and oxidative stress and has been implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative diseases, and lung injuries.[1][6]

Biochemical Pathway of this compound Production

The formation of 3-Cl-Tyr by MPO is a multi-step process involving the catalytic cycle of the enzyme and the subsequent reaction of its product, HOCl, with tyrosine residues.

MPO-mediated production of this compound.

The process begins with the reaction of the resting ferric (Fe³⁺) state of MPO with H₂O₂ to form a highly oxidized intermediate known as Compound I.[2] Compound I is then reduced back to the resting state by chloride ions, leading to the formation of HOCl.[2] The generated HOCl, a potent chlorinating agent, subsequently reacts with the phenolic ring of tyrosine residues in proteins to yield this compound.

Quantitative Data on this compound Levels

The quantification of 3-Cl-Tyr in biological samples provides a valuable measure of MPO-related oxidative stress in various physiological and pathological states. Below is a summary of reported 3-Cl-Tyr levels in human plasma/serum and tissues.

Biological MatrixConditionThis compound ConcentrationReference
Plasma/SerumHealthy Individuals<2.5 - 4.26 ng/mL[6]
Plasma/SerumPatients with Chronic Inflammatory Disease<2.5 - 15.4 ng/mL[6]
PlasmaHemodialysis Patients3.5 ± 0.8 µmol/mol tyrosine[9]
Left Heart BloodChlorine Poisoning Autopsy Sample55.2 ng/mL[10]
Lung TissueChlorine Poisoning Autopsy Sample206.6 ng/g[10]
Low-Density Lipoprotein (LDL)CirculatingUndetectable[4]
Low-Density Lipoprotein (LDL)Isolated from Atherosclerotic IntimaMarkedly elevated (30-fold higher than circulating)[4]
Aortic TissueNormal IntimaBaseline levels[4]
Aortic TissueAtherosclerotic Tissue6-fold higher than normal intima[4]
Tracheal AspiratesPreterm infants without chronic lung diseaseMedian 49 µmol/mol tyrosine
Tracheal AspiratesPreterm infants who developed chronic lung diseaseMedian 88 µmol/mol tyrosine

Experimental Protocols

This section provides detailed methodologies for the quantification of 3-Cl-Tyr and the assessment of MPO activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 3-Cl-Tyr in complex biological matrices.

LCMS_Workflow start Biological Sample (Plasma, Tissue Homogenate) protein_precipitation Protein Precipitation (e.g., with acetone) start->protein_precipitation derivatization Derivatization (e.g., with dansyl chloride) protein_precipitation->derivatization lc_separation LC Separation (Reversed-phase HPLC) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification (Isotope Dilution) ms_detection->quantification end 3-Cl-Tyr Concentration quantification->end

Workflow for 3-Cl-Tyr quantification by LC-MS/MS.

Materials:

  • Biological sample (e.g., 50 µL of plasma or tissue extract)

  • Internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr)

  • Acetone (for protein precipitation)

  • Dansyl chloride (for derivatization)

  • Formic acid

  • Acetonitrile

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 50 µL of the biological sample, add an appropriate amount of the internal standard.

    • Perform protein precipitation by adding a suitable solvent like acetone.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • The extracted sample is then derivatized, for example, with dansyl chloride to improve chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the analytes using a reversed-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 3-Cl-Tyr and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of 3-Cl-Tyr standards.

    • Determine the concentration of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This protocol is a general guideline and may require optimization based on the specific sample type and instrumentation.

Myeloperoxidase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of MPO in a sample by monitoring the oxidation of a chromogenic substrate.

Principle: MPO catalyzes the oxidation of a substrate (e.g., o-dianisidine) by H₂O₂ in the presence of a halide, leading to the formation of a colored product that can be measured spectrophotometrically.

MPO_Assay_Logic MPO MPO in Sample Colored_Product Oxidized Product (Colored) MPO->Colored_Product catalyzes oxidation of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Colored_Product oxidant Substrate Chromogenic Substrate (e.g., o-dianisidine) Substrate->Colored_Product is oxidized to Spectrophotometer Spectrophotometer (Measure Absorbance at λmax) Colored_Product->Spectrophotometer detected by Activity MPO Activity (ΔAbsorbance / time) Spectrophotometer->Activity calculates

Logical flow of a colorimetric MPO activity assay.

Materials:

  • Tissue homogenate or cell lysate prepared in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to solubilize MPO.

  • Potassium phosphate buffer

  • o-dianisidine dihydrochloride solution

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a cold potassium phosphate buffer containing 0.5% HTAB.

    • Centrifuge the homogenate and collect the supernatant containing the solubilized MPO.

  • Assay Reaction:

    • Prepare an assay reagent containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.

    • In a cuvette or a 96-well plate, add the sample supernatant to the assay reagent.

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) over a defined period (e.g., 60 seconds) using a spectrophotometer.

  • Calculation:

    • The MPO activity is calculated from the rate of change in absorbance and is typically expressed in units per milligram of protein.

This is a generalized protocol. Specific concentrations and incubation times may vary depending on the kit or published method used.

Conclusion

The production of this compound is a specific consequence of myeloperoxidase activity and serves as a robust biomarker for inflammation and associated oxidative damage. Understanding the biochemical basis of its formation and having reliable methods for its quantification are critical for research into the pathophysiology of numerous inflammatory diseases and for the development of targeted therapeutic interventions. The experimental protocols and data presented in this guide provide a foundational resource for scientists and clinicians working in this field.

References

The Endogenous Signature of Inflammation: A Technical Guide to 3-Chloro-L-Tyrosine in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a modified amino acid naturally found in the human body, serving as a specific biomarker for inflammatory and oxidative stress. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. This technical guide provides a comprehensive overview of the natural occurrence of 3-Cl-Tyr in humans, its biochemical synthesis, and its association with various pathological conditions. We present quantitative data on its levels in different biological matrices, detail the experimental protocols for its detection, and illustrate the key pathways and workflows through diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating inflammatory processes and seeking reliable biomarkers.

Introduction

This compound is a post-translationally modified form of the amino acid L-tyrosine, characterized by the addition of a chlorine atom to the ortho position of the phenolic ring[1]. It is not incorporated into proteins during synthesis but is formed in vivo through the action of hypochlorous acid (HOCl) on tyrosine residues within proteins[2][3]. This reaction is a hallmark of the activity of myeloperoxidase (MPO), a heme enzyme released by activated neutrophils and monocytes during inflammation[1][2][4]. As such, the presence and concentration of 3-Cl-Tyr in biological samples serve as a specific indicator of MPO-catalyzed oxidative damage and the intensity of the neutrophilic inflammatory response[1][5][6].

The detection of 3-Cl-Tyr has been linked to a variety of chronic inflammatory diseases, including cardiovascular diseases and colorectal cancer, as well as acute conditions like chlorine gas poisoning[6][7][8]. Its role as a biomarker is crucial for understanding disease pathogenesis, monitoring disease activity, and potentially for the development of novel therapeutic interventions targeting inflammatory pathways.

The Biochemical Formation of this compound

The synthesis of 3-Cl-Tyr is a direct consequence of the innate immune response, specifically the respiratory burst of neutrophils. The process begins with the activation of NADPH oxidase, leading to the production of superoxide anion (O₂⁻). Superoxide dismutase (SOD) then converts O₂⁻ to hydrogen peroxide (H₂O₂). In the presence of chloride ions (Cl⁻), myeloperoxidase (MPO) utilizes H₂O₂ to generate the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl). HOCl subsequently reacts with the phenolic side chain of tyrosine residues in proteins to form this compound[9]. This pathway underscores the direct link between neutrophil activation and the formation of this specific biomarker.

formation_pathway cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space cluster_protein Protein NADPH_Oxidase NADPH Oxidase O2_minus O₂⁻ (Superoxide) NADPH_Oxidase->O2_minus Activation MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl Catalysis H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 SOD H2O2->MPO Cl_minus Cl⁻ (Chloride Ion) Cl_minus->MPO Tyrosine Tyrosine Residue HOCl->Tyrosine Reaction Chloro_Tyrosine This compound Tyrosine->Chloro_Tyrosine O2 O₂

Biochemical pathway of this compound formation.

Quantitative Data on this compound in Humans

The concentration of 3-Cl-Tyr in human biological samples is a critical indicator of inflammatory status. Below are tables summarizing the quantitative data from various studies, highlighting the differences between healthy individuals and those with specific pathologies.

Table 1: this compound Levels in Plasma/Blood

ConditionSample TypeConcentrationReference
Healthy ControlsPlasmaUndetectable[5]
Healthy ControlsPlasma0.52 ng/mL[6]
Chronic HemodialysisPlasma Proteins3.5 +/- 0.8 µmol/mol tyrosine[5]
Colorectal CancerPlasma1.20 ng/mL[6]
Chlorine Poisoning (Autopsy)Left Heart Blood59.7 ng/mL[10]
Chlorine Poisoning (Autopsy)Left Heart Blood55.2 ng/mL[11][12]
Chlorine Poisoning (Autopsy)Heart Blood53.6 ng/mL[13]
Inflammatory DiseaseBloodup to 20 ng/mL[7][8]

Table 2: this compound Levels in Tissues

ConditionSample TypeConcentrationReference
Normal Aortic IntimaAortic Tissue-[14][15]
Atherosclerotic TissueAortic Tissue6-fold higher than normal[14][15]
Atherosclerotic LesionLDL from Intima30-fold higher than circulating LDL[14][15]
Chlorine Poisoning (Autopsy)Lung206.6 ng/g[11][12][13]

Experimental Protocols for Detection and Quantification

Accurate and sensitive detection of 3-Cl-Tyr is essential for its validation as a biomarker. The most common methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantification of 3-Cl-Tyr, often requiring derivatization to increase volatility.

Protocol for GC-MS Analysis of 3-Cl-Tyr in Blood: [10][13]

  • Sample Preparation:

    • Protein precipitation from the blood sample.

    • Purification of the supernatant using cation-exchange solid-phase extraction.

  • Derivatization:

    • The purified sample is derivatized using a silylation agent to make the analyte volatile.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Quantification is typically performed using stable isotope dilution with a labeled internal standard.

gcms_workflow start Blood Sample protein_precipitation Protein Precipitation start->protein_precipitation spe Cation-Exchange SPE protein_precipitation->spe derivatization Silylation (Derivatization) spe->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Workflow for GC-MS based detection of 3-Cl-Tyr.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-Cl-Tyr in complex biological matrices.

Protocol for LC-MS/MS Analysis of 3-Cl-Tyr in Body Fluids and Tissues: [11][12]

  • Sample Preparation:

    • For body fluids (e.g., blood), protein precipitation is performed on a small volume (e.g., 50 µL).

    • For tissues, extracts are prepared.

  • Derivatization:

    • The sample is derivatized with dansyl chloride.

  • LC-MS/MS Analysis:

    • The derivatized sample is analyzed by LC-MS/MS in positive ionization mode.

    • Multiple reaction monitoring (MRM) is used for specific detection of the ion transitions for 3-Cl-Tyr and an internal standard (e.g., d3-NT)[16].

lcmsms_workflow start Biological Sample (Fluid or Tissue Extract) protein_precipitation Protein Precipitation (for fluids) start->protein_precipitation derivatization Dansyl Chloride Derivatization protein_precipitation->derivatization lcmsms LC-MS/MS Analysis (Positive ESI, MRM) derivatization->lcmsms quantification Quantification lcmsms->quantification

Workflow for LC-MS/MS based detection of 3-Cl-Tyr.

Biological and Pathological Significance

The formation of 3-Cl-Tyr is not merely a marker of MPO activity but also represents a mechanism of protein damage that can alter protein structure and function[2][4][17]. This modification can have significant biological consequences, contributing to the pathology of various inflammatory diseases.

  • Atherosclerosis: Elevated levels of 3-Cl-Tyr in low-density lipoprotein (LDL) isolated from atherosclerotic intima suggest a role for MPO-catalyzed oxidation in the atherogenic modification of LDL[14][15].

  • Chronic Kidney Disease: Patients on hemodialysis exhibit detectable levels of 3-Cl-Tyr in plasma proteins, indicating increased oxidative stress mediated by activated phagocytes[5].

  • Cancer: Increased plasma concentrations of 3-Cl-Tyr have been observed in patients with colorectal cancer, highlighting its potential as a biomarker for this malignancy[6].

  • Neutrophil Extracellular Traps (NETs): The MPO-H₂O₂-Cl⁻ system, responsible for 3-Cl-Tyr formation, is also involved in the generation of NETs, which are implicated in various inflammatory and autoimmune diseases[18].

  • Acute Chlorine Exposure: 3-Cl-Tyr serves as a reliable biomarker for forensic diagnosis in cases of chlorine gas poisoning[10][11][12].

Conclusion and Future Directions

This compound has emerged as a highly specific and valuable biomarker for MPO-driven inflammation and oxidative stress in humans. Its quantification in various biological samples provides a window into the activity of neutrophils and the associated pathological processes. The detailed methodologies presented in this guide offer a foundation for researchers to accurately measure this important biomarker.

Future research should focus on standardizing the analytical methods for 3-Cl-Tyr detection across different laboratories to facilitate its broader clinical application. Furthermore, exploring the functional consequences of protein chlorination in different diseases will be crucial for developing targeted therapeutic strategies. The continued investigation of 3-Cl-Tyr and its associated pathways holds significant promise for advancing our understanding of inflammatory diseases and improving patient outcomes.

References

Toxicological Profile of 3-Chloro-L-Tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1][2][3] It is primarily recognized as a biomarker of inflammation and oxidative stress, formed endogenously through the action of the enzyme myeloperoxidase (MPO).[3][4][5] This document provides a comprehensive overview of the current toxicological knowledge of this compound. Due to a notable lack of extensive toxicological studies, this guide also outlines standard experimental protocols that would be necessary to fully characterize its safety profile. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development who may encounter this molecule in various biological contexts.

Introduction

This compound is a modified amino acid formed by the reaction of hypochlorous acid (HOCl), a product of the myeloperoxidase-catalyzed oxidation of chloride ions, with L-tyrosine residues in proteins.[1][3][4] Its presence in biological systems is often indicative of neutrophil and monocyte activation and the associated inflammatory processes.[1] Consequently, elevated levels of 3-Cl-Tyr have been associated with various inflammatory diseases and exposure to chlorine gas.[3] Despite its significance as a biomarker, a detailed toxicological profile of exogenous this compound is not well-established in publicly available literature. This guide aims to consolidate the existing safety information and identify the knowledge gaps in its toxicological assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 7423-93-0
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Appearance White to off-white solid
Melting Point 249 °C[6]
Solubility Slightly soluble in DMSO and Ethanol. Soluble in 1 M HCl.[6]

Toxicological Data

The available toxicological data for this compound is sparse. The majority of the information is derived from its role as an endogenous biomarker rather than from direct toxicological studies of the compound as an external agent.

Acute Toxicity

No specific acute toxicity studies determining the LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound via oral, dermal, or inhalation routes were identified in the public domain. Safety Data Sheets (SDS) for this compound suggest that it may cause skin and eye irritation.

Sub-chronic and Chronic Toxicity

There is a lack of publicly available data from sub-chronic or chronic toxicity studies on this compound. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and understanding the potential long-term health effects.

For the parent amino acid, L-Tyrosine, a 13-week repeated dose oral toxicity study in rats established a NOAEL of 600 mg/kg bw/day for males and 200 mg/kg bw/day for females.[7] However, these values cannot be directly extrapolated to this compound due to the structural and potential metabolic differences imparted by the chlorine atom.

Genotoxicity

No specific genotoxicity studies, such as the Ames test, chromosomal aberration test, or micronucleus assay, for this compound were found in the reviewed literature.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

In Vitro Cytotoxicity

One study on L-tyrosine derivatives reported that most of the tested compounds, including chloro-L-tyrosine derivatives, exhibited low cytotoxicity against mammalian U-937 cells, with LC50 values higher than 300 µM.[8] However, a specific LC50 value for this compound was not provided.

Mechanism of Formation and Toxicological Significance

The primary mechanism for the endogenous formation of this compound involves the myeloperoxidase (MPO) enzyme system in neutrophils and monocytes, as depicted in the signaling pathway below.

G cluster_neutrophil Neutrophil / Monocyte cluster_protein Target Protein NADPH NADPH NADPH_oxidase NADPH Oxidase NADPH->NADPH_oxidase O2 O₂ O2->NADPH_oxidase O2_superoxide O₂⁻ (Superoxide) NADPH_oxidase->O2_superoxide SOD SOD O2_superoxide->SOD H2O2 H₂O₂ (Hydrogen Peroxide) SOD->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO Cl_ion Cl⁻ (Chloride ion) Cl_ion->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl L_Tyrosine L-Tyrosine Residue HOCl->L_Tyrosine Three_Cl_Tyr This compound Residue L_Tyrosine->Three_Cl_Tyr Oxidative_Damage Oxidative/Inflammatory Damage Three_Cl_Tyr->Oxidative_Damage

Figure 1: Endogenous Formation of this compound via the Myeloperoxidase Pathway.

While 3-Cl-Tyr is a marker of MPO-generated oxidants, the toxicological implications of its formation and accumulation in tissues are not fully understood. It is a stable end-product, and its presence signifies protein damage that could potentially alter protein function and contribute to the pathology of inflammatory diseases.

Proposed Experimental Protocols for Toxicological Assessment

To address the significant data gaps in the toxicological profile of this compound, a battery of standard tests according to OECD guidelines would be required. The following sections outline the general methodologies for these key experiments.

Acute Oral Toxicity (OECD Guideline 423)
  • Principle: The acute toxic class method involves a stepwise procedure with a limited number of animals per step. The outcome of each step determines the next dose to be administered.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose (e.g., 2000 mg/kg body weight) is administered orally by gavage to a group of three fasted animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded at regular intervals.

    • Depending on the outcome (mortality or morbidity), the dose for the next group of animals is either increased or decreased according to the guideline's flowchart.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.

  • Procedure:

    • Bacterial tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on minimal agar plates.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
  • Principle: This test assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.

  • Cell Lines: Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes are commonly used.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of this compound for a short (3-6 hours) and a long (continuous for about 1.5 normal cell cycle lengths) duration, with and without metabolic activation.

    • A mitotic spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

    • Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound.

G cluster_in_vitro In Vitro / In Chemico Assessment cluster_in_vivo In Vivo Assessment substance This compound physchem Physicochemical Properties substance->physchem cytotoxicity Cytotoxicity Assays physchem->cytotoxicity genotoxicity_in_vitro In Vitro Genotoxicity (Ames, Chromosomal Aberration) cytotoxicity->genotoxicity_in_vitro acute_tox Acute Toxicity (Oral, Dermal, Inhalation) genotoxicity_in_vitro->acute_tox genotoxicity_in_vivo In Vivo Genotoxicity (Micronucleus) genotoxicity_in_vitro->genotoxicity_in_vivo repeated_dose Repeated Dose Toxicity (Sub-chronic, Chronic) acute_tox->repeated_dose risk_assessment Hazard Identification and Risk Assessment acute_tox->risk_assessment repro_dev_tox Reproductive/Developmental Toxicity repeated_dose->repro_dev_tox carcinogenicity Carcinogenicity Bioassay repeated_dose->carcinogenicity repeated_dose->risk_assessment genotoxicity_in_vivo->risk_assessment repro_dev_tox->risk_assessment carcinogenicity->risk_assessment

Figure 2: General Workflow for Toxicological Assessment.

Conclusion and Future Directions

The current body of scientific literature provides very limited direct evidence on the toxicological profile of this compound. While its role as a biomarker of MPO-driven inflammation and oxidative stress is well-documented, comprehensive studies on its acute, chronic, genotoxic, carcinogenic, and reproductive effects are conspicuously absent. The available data suggests low acute cytotoxicity, but this is insufficient for a thorough safety assessment.

For a compound that is endogenously formed under pathological conditions and may also be encountered exogenously, a complete toxicological evaluation is warranted. Future research should prioritize conducting studies according to established international guidelines to fill the existing data gaps. This will be crucial for understanding any potential risks associated with elevated levels of this compound, whether from endogenous production or external exposure, and for informing the risk assessment process in drug development and clinical research.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3-Chloro-L-Tyrosine in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a specific biomarker for protein oxidation mediated by the myeloperoxidase (MPO) enzyme system.[1][2] MPO is released by phagocytes, such as neutrophils, at sites of inflammation.[3] The enzyme catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, which can chlorinate tyrosine residues in proteins to form 3-Cl-Tyr.[1] Consequently, the detection and quantification of 3-Cl-Tyr in tissue samples can serve as a valuable indicator of MPO-catalyzed oxidative damage and neutrophilic inflammation in various pathological conditions, including atherosclerosis, inflammatory lung diseases, and neurodegenerative disorders.

These application notes provide detailed methodologies for the detection and quantification of 3-Cl-Tyr in tissue samples, focusing on mass spectrometry-based techniques and immunoassay-based approaches.

Biological Pathway: Formation of this compound

The formation of 3-Cl-Tyr is intricately linked to the inflammatory response, specifically the activity of myeloperoxidase in neutrophils. The following diagram illustrates this pathway.

Myeloperoxidase-catalyzed formation of this compound.

Mass Spectrometry-Based Detection Methods

Mass spectrometry (MS) coupled with chromatographic separation offers high sensitivity and specificity for the quantification of 3-Cl-Tyr in complex biological matrices like tissue samples. The two most common approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of various MS-based methods for the detection of 3-Cl-Tyr.

MethodSample TypeCalibration RangeLimit of Detection (LOD)Precision (CV%)Reference
LC-MS/MSBlood, Lung Tissue2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue)Not explicitly stated, but LLOQ is 2.0 ng/mL and 4.0 ng/gIntra-assay: < 7.73%, Inter-assay: < 6.94%[1][3]
LC-MS/MSSerum, Plasma, Blood, BAL fluid, Hair, Lung Tissue2.50–500.0 ng/mL0.562 ng/mLWithin-batch: < 12.9%, Between-batch: < 7.5%[4]
LC-MS/MSWhole Blood, Serum, Plasma2.50–1000 ng/mL0.443 ng/mLIntra-day: ≤ 7.0%, Inter-day: ≤ 10%[5][6][7]
GC-MSRespiratory Tissue50-500 pg/µL500 fg/µL (2.3 fmol on column)Not explicitly stated[1]
GC-MSHuman Aortic TissueNot explicitly statedAttomole levelsInter- and intra-sample: < 3%[2]
DART-MS/MSHuman Plasma0.5–100 µg/mL0.2 µg/mLIntra- and inter-day: <15%[8]
Experimental Workflow for LC-MS/MS Detection

The general workflow for detecting 3-Cl-Tyr in tissue samples using LC-MS/MS is depicted below.

G Tissue Tissue Sample Collection Homogenization Homogenization Tissue->Homogenization Digestion Protein Digestion (e.g., Pronase) Homogenization->Digestion Precipitation Protein Precipitation (e.g., Acetonitrile) Digestion->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

General workflow for LC-MS/MS analysis of 3-Cl-Tyr in tissue.
Detailed Protocol: LC-MS/MS for 3-Cl-Tyr in Tissue

This protocol is a composite based on several published methods and may require optimization for specific tissue types and instrumentation.[4][5][7]

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-3-Chloro-L-Tyrosine)

  • Pronase (from Streptomyces griseus)

  • Ammonium bicarbonate

  • Acetonitrile

  • Formic acid

  • Methanol

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Homogenization: Weigh a portion of the frozen tissue sample (e.g., 50 mg) and homogenize it in an appropriate buffer (e.g., 50 mM ammonium bicarbonate) on ice.

  • Protein Digestion: Add pronase to the tissue homogenate to a final concentration of 1 mg/mL. Add the internal standard. Incubate the mixture at 37°C for 16-24 hours.

  • Protein Precipitation: Add ice-cold acetonitrile (e.g., 3 volumes) to the digested sample to precipitate the remaining proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the 3-Cl-Tyr with methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute 3-Cl-Tyr.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 3-Cl-Tyr and its internal standard.

4. Data Analysis:

  • Quantify the amount of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-Cl-Tyr standard.

Immunoassay-Based Detection Methods

Immunoassays provide an alternative approach for the detection of 3-Cl-Tyr, particularly for screening a large number of samples. These methods rely on the specific binding of an antibody to the 3-Cl-Tyr molecule.

Immunohistochemistry (IHC)

IHC allows for the visualization of 3-Cl-Tyr within the context of tissue architecture, providing spatial information about oxidative damage. A polyclonal antibody that recognizes 3-chlorotyrosine specific protein adducts is commercially available and can be used for this purpose.

Generalized Protocol for Immunohistochemistry (IHC) of 3-Cl-Tyr in Paraffin-Embedded Tissue:

This is a general protocol and requires optimization for the specific primary antibody, tissue type, and detection system used.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2-3 changes, 5 minutes each).

  • Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each.

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Heat-induced epitope retrieval (HIER) is often recommended. Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a pressure cooker, steamer, or water bath. The optimal time and temperature need to be determined empirically.

3. Staining:

  • Blocking Endogenous Peroxidase: If using a peroxidase-based detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the anti-3-chlorotyrosine polyclonal antibody in blocking buffer. A starting dilution of 1:50 is suggested, but the optimal dilution must be determined.[3] Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: After washing, incubate with a biotinylated or enzyme-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (ABC). Add the appropriate chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP) and incubate until the desired color intensity is reached.

  • Counterstaining: Counterstain with a suitable nuclear stain like hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

Western Blotting

Western blotting can be used to detect 3-Cl-Tyr modified proteins in tissue homogenates, providing information on the molecular weight of the proteins that are being chlorinated.

Generalized Protocol for Western Blotting of 3-Cl-Tyr Modified Proteins:

1. Sample Preparation:

  • Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-chlorotyrosine polyclonal antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody concentration needs to be determined.

  • Secondary Antibody Incubation: After washing the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The choice of method for detecting 3-Cl-Tyr in tissue samples will depend on the specific research question, available instrumentation, and the desired level of sensitivity and throughput. Mass spectrometry-based methods, particularly LC-MS/MS, provide the most sensitive and specific quantification of total 3-Cl-Tyr. Immunoassay techniques like IHC and Western blotting are valuable for localizing the modified proteins within the tissue and identifying the specific proteins that are targeted for chlorination. The protocols provided here serve as a detailed guide for researchers to establish and validate these methods in their own laboratories.

References

Application Note: Quantitative Analysis of 3-Chloro-L-Tyrosine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-L-tyrosine (Cl-Tyr) is a specific biomarker for protein oxidation mediated by myeloperoxidase (MPO). MPO is an enzyme released by neutrophils and monocytes during inflammation, which catalyzes the formation of hypochlorous acid (HOCl). HOCl can subsequently chlorinate tyrosine residues in proteins, forming this compound. Elevated levels of this compound have been associated with various pathological conditions, including inflammatory diseases, cardiovascular disorders, and exposure to chlorine gas.[1][2][3] Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] This application note provides a detailed protocol for the analysis of this compound in biological matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle

The method involves the extraction of this compound from a biological matrix, followed by derivatization to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically achieved using an internal standard and a calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of this compound based on published methods.

ParameterValueReference
Quantification Range10–200 ng/mL[2][3][4]
Limit of Detection (LOD)Not explicitly stated in the provided search results
Limit of Quantitation (LOQ)Not explicitly stated in the provided search results
ReproducibilityGood reproducibility reported[2][4]

Experimental Protocols

Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

This protocol is based on the method described by Nishio et al. (2020) for the analysis of this compound in blood.[2][3][4]

Materials:

  • Blood sample (e.g., left heart blood)

  • Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Acetonitrile, HPLC grade

  • Formic acid

  • Cation-exchange solid-phase extraction (SPE) cartridge

  • Methanol, HPLC grade

  • Ammonia solution

  • Deionized water

Procedure:

  • To 100 µL of the blood sample, add the internal standard.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution suitable for SPE loading (e.g., 0.1% formic acid in water).

  • Condition the cation-exchange SPE cartridge with methanol followed by deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then with methanol to remove interferences.

  • Elute the this compound and the internal standard with a suitable solvent (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as amino acids, to make them amenable to GC analysis.[5]

Materials:

  • Dried sample extract from the previous step

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA))

  • Acetonitrile or other suitable solvent

  • Heating block or oven

Procedure:

  • To the dried sample extract, add the silylating agent and a suitable solvent (e.g., acetonitrile).

  • Seal the reaction vial tightly.

  • Heat the mixture at a specific temperature and for a specific time to ensure complete derivatization (e.g., 100 °C for 4 hours when using MTBSTFA).

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized amino acids (e.g., HP-5MS)[6]

GC Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • SIM ions for derivatized this compound: The specific ions to monitor will depend on the derivatizing agent used. For example, for N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives, characteristic ions have been reported.[6]

Visualizations

experimental_workflow sample Biological Sample (e.g., Blood) is_addition Addition of Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection & Evaporation centrifugation->supernatant spe Solid-Phase Extraction (Cation Exchange) supernatant->spe elution Elution & Evaporation spe->elution derivatization Derivatization (Silylation) elution->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for this compound analysis.

derivatization_pathway cl_tyr This compound (Non-volatile) derivatized_product Derivatized this compound (Volatile) cl_tyr->derivatized_product + reagent Silylating Agent (e.g., BSTFA, MTBSTFA) reagent->derivatized_product Heat gcms GC-MS Analysis derivatized_product->gcms

Caption: Derivatization of this compound for GC-MS.

References

Application Note: Quantification of 3-Chloro-L-Tyrosine in Biological Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a modified amino acid formed by the reaction of hypochlorous acid (HOCl) with L-tyrosine residues in proteins.[1] This reaction is primarily catalyzed by the enzyme myeloperoxidase (MPO), which is released by neutrophils during inflammation.[1] Consequently, 3-Cl-Tyr has emerged as a crucial biomarker for MPO-catalyzed oxidative stress and is implicated in various pathological conditions, including cardiovascular diseases, colorectal cancer, and chlorine gas exposure.[2][3] Accurate and sensitive quantification of 3-Cl-Tyr in biological samples is therefore essential for both clinical diagnostics and toxicological assessments.[3] This application note provides a detailed protocol for the quantification of 3-Cl-Tyr in plasma and other biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Pathway: Formation of this compound

The formation of this compound is a key event in inflammatory processes. The pathway illustrates the generation of hypochlorous acid by myeloperoxidase and its subsequent reaction with L-tyrosine to form the biomarker.

G cluster_neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Substrate Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO Substrate Three_Cl_Tyr This compound Residue HOCl->Three_Cl_Tyr Reacts with L_Tyrosine L-Tyrosine Residue (in Proteins) L_Tyrosine->Three_Cl_Tyr Protein_Degradation Protein Degradation Three_Cl_Tyr->Protein_Degradation Free_Three_Cl_Tyr Free this compound Protein_Degradation->Free_Three_Cl_Tyr Releases G cluster_prep Sample Preparation Options Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation LC_Separation Liquid Chromatography (LC Separation) MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization Derivatization (optional) SPE->Derivatization Derivatization->LC_Separation

References

Application Notes: 3-Chloro-L-Tyrosine as a Biomarker for Chlorine Gas Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorine gas (Cl₂) is a highly reactive toxic industrial chemical that poses a significant public health threat due to its widespread use and potential for accidental or intentional release.[1] Upon inhalation, chlorine gas reacts with the aqueous lining of the respiratory tract to form hypochlorous acid (HOCl) and hydrochloric acid (HCl), leading to cellular and tissue damage.[2] One of the key molecular events following chlorine exposure is the modification of amino acids in proteins. Tyrosine residues are particularly susceptible to chlorination by HOCl, resulting in the formation of stable biomarkers: 3-Chloro-L-Tyrosine (3-Cl-Tyr) and 3,5-Dichlorotyrosine (dCY).[2][3] The detection and quantification of these chlorinated tyrosines in biological samples serve as a reliable method for the forensic verification of chlorine gas exposure.[4][5]

3-Cl-Tyr is a persistent biomarker that can be detected in various biological matrices, including blood, plasma, serum, lung tissue, and even hair, for hours to days after exposure.[6][7][8] This makes it an invaluable tool for retrospective analysis in clinical, occupational, and forensic toxicology. However, it is crucial to note that 3-Cl-Tyr can also be produced endogenously during inflammatory processes via the myeloperoxidase (MPO) enzyme in neutrophils.[3][9] Therefore, elevated baseline levels may be present in individuals with chronic inflammatory diseases, which must be considered when interpreting results.[1][4]

This document provides detailed protocols for the analysis of 3-Cl-Tyr using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of quantitative data from relevant studies.

Mechanism of Formation

The primary mechanism of 3-Cl-Tyr formation following chlorine gas exposure involves the electrophilic substitution of chlorine onto the aromatic ring of tyrosine. This process is initiated by the hydrolysis of chlorine gas in the body's aqueous environment.

Cl2 Chlorine Gas (Cl₂) HOCl Hypochlorous Acid (HOCl) Cl2->HOCl Hydrolysis H2O Water (H₂O) in Respiratory Tract H2O->HOCl ClTyr This compound (Biomarker) HOCl->ClTyr Electrophilic Addition Tyrosine Tyrosine Residue (in Proteins) Tyrosine->ClTyr

Figure 1: Formation of this compound from chlorine gas exposure.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the detection of 3-Cl-Tyr and its related compound, 3,5-Dichlorotyrosine (dCY), using various analytical methods and biological matrices.

Table 1: Methodological Performance for 3-Cl-Tyr and dCY Analysis

AnalyteMethodMatrixCalibration RangeLimit of Detection (LOD)
3-Cl-TyrGC-MSRat Nasal Tissue50-500 pg/µL500 fg/µL (2.3 fmol on column)[2]
dCYGC-MSRat Nasal Tissue50-500 pg/µL1100 fg/µL (4.4 fmol on column)[2]
3-Cl-TyrGC-MSHuman Blood10-200 ng/mL5 ng/mL[10]
3-Cl-TyrLC-MS/MSHuman Blood2.0-200 ng/mLNot Reported[11]
3-Cl-TyrLC-MS/MSHuman Lung Tissue4.0-400 ng/gNot Reported[11]
3-Cl-TyrHPLC-MS/MSHuman Blood, Serum, Plasma2.50-1,000 ng/mL0.443 ng/mL[1]
dCYHPLC-MS/MSHuman Blood, Serum, Plasma2.50-1,000 ng/mL0.396 ng/mL[1]
3-Cl-TyrLC-MS/MSHuman Plasma0.1-3.0 ng/mL0.030 ng/mL[12]

Table 2: Observed Concentrations of 3-Cl-Tyr and dCY in Biological Samples

Sample TypeExposure/Condition3-Cl-Tyr ConcentrationdCY ConcentrationReference
Human Autopsy (Left Heart Blood)Suspected Chlorine Poisoning59.7 ng/mLNot Reported[13][14]
Human Autopsy (Left Heart Blood)Suspected Chlorine Poisoning55.2 ng/mLNot Reported[11]
Human Autopsy (Lung)Suspected Chlorine Poisoning206.6 ng/gNot Reported[11]
Human Autopsy (Lung)Suspected Chlorine Poisoning211.1 ng/g10.3 ng/g[4]
Human BloodIn vitro exposure to 2.02 ppm Cl₂941 ng/mL223 ng/mL[1]
Human SerumIn vitro exposure to 2.02 ppm Cl₂~2580 ng/mL527 ng/mL[1]
Human PlasmaHealthy Individuals[1]
Human PlasmaIndividuals with Inflammatory Disease[1]
Mouse BloodChlorine Gas ExposureDetected up to 24h post-exposureDetected up to 24h post-exposure[7]
Mouse HairChlorine Gas ExposureDetected up to 30 days post-exposureDetected up to 30 days post-exposure[8]
Rat Nasal TissueDose-dependent increase with Cl₂ exposureDemonstratedDemonstrated[2][3]

LRL = Lowest Reportable Limit (2.50 ng/mL)

Experimental Protocols

Protocol 1: General Sample Preparation (Protein Hydrolysis & Purification)

This protocol outlines the initial steps required to liberate 3-Cl-Tyr from protein backbones and purify it for analysis. The choice between acid hydrolysis and enzymatic digestion depends on the specific analytical method and laboratory preference.

Materials:

  • Biological sample (e.g., plasma, blood, tissue homogenate)

  • Internal Standards (e.g., ¹³C₉-3-chlorotyrosine, ¹³C₆-3-chlorotyrosine)

  • For Acid Hydrolysis: 6M Methane Sulfonic Acid (MSA)[2]

  • For Enzymatic Digestion: Pronase[1]

  • Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange, Waters MCX Oasis)[2][13]

  • Reconstitution and wash solutions (e.g., 0.1% Trifluoroacetic acid (TFA), Methanol)[2]

  • Nitrogen gas evaporator

  • Heating block (120°C)

Procedure:

  • Sample Aliquoting & Spiking: Transfer a precise volume or weight of the biological sample (e.g., 50-250 µL) into a reaction vial.[2][15] Add a known amount of the appropriate isotopic internal standard.

  • Protein Precipitation (for blood/plasma): Add a protein precipitating agent like acetone or acetonitrile, vortex, and centrifuge to pellet the proteins.[10][12] Discard the supernatant.

  • Protein Hydrolysis:

    • Method A: Acid Hydrolysis: To the protein pellet, add 250 µL of DI water and 250 µL of 6M MSA.[2] Purge the vial with nitrogen, cap tightly, and heat at 120°C for 24 hours.[2] Note: Hydrolysis with HCl can artificially create 3-Cl-Tyr and should be avoided.[2]

    • Method B: Enzymatic Digestion: Reconstitute the sample in a suitable buffer and add pronase. Incubate according to the enzyme manufacturer's instructions to digest the proteins completely.[1]

  • Purification by Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol and then with 0.1% TFA.[2]

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge twice with 1 mL of 0.1% TFA to remove interfering substances.[2]

    • Elute the amino acids, including 3-Cl-Tyr, with 5 mL of 50% methanol.[2]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried sample is now ready for derivatization and analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the amino acids volatile for gas chromatography.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Blood, Tissue) Hydrolysis Protein Hydrolysis (Protocol 1) Sample->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE Deriv Derivatization (e.g., Silylation) SPE->Deriv GC GC Separation Deriv->GC MS MS Detection (SIM) GC->MS Data Data Analysis & Quantification MS->Data

Figure 2: General experimental workflow for GC-MS analysis of 3-Cl-Tyr.

Materials:

  • Dried, purified sample from Protocol 1

  • Derivatization agent (e.g., a silylation agent, or propyl alcohols followed by heptafluoroacetic anhydride)[2][13]

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Methane (for negative chemical ionization)[2]

Procedure:

  • Derivatization: Reconstitute the dried sample in the derivatization agent. For example, using the method described by Sochaski et al., derivatize with propyl alcohol and then heptafluoroacetic anhydride.[2] Heat as required to complete the reaction.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet, typically set to splitless mode at 275°C.[2]

    • GC Separation: Use a temperature gradient program to separate the analytes. A typical program might be: initial temperature of 100°C for 0.5 min, ramp at 20°C/min to 300°C, and hold for 2 min.[2]

    • MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode using methane as the reagent gas.[2] Use Selective Ion Monitoring (SIM) for quantification of the target ions.[2][3]

    • Target Ions (for heptafluorobutyryl derivatives):

      • 3-chlorotyrosine (CY): m/z 629 (M-HF)[2]

      • ¹³C₉-3-chlorotyrosine (Internal Standard): m/z 638 (M-HF)[2]

      • 3,5-dichlorotyrosine (dCY): m/z 683 (M-HF)[2]

  • Quantification: Create a calibration curve using standards prepared in the same manner as the samples. Quantify the amount of 3-Cl-Tyr in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, although derivatization can improve performance.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation & Hydrolysis (Protocol 1) Sample->Precip Deriv Derivatization (Optional, e.g., Dansyl Chloride) Precip->Deriv LC LC Separation (Reversed-Phase) Deriv->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data cluster_sources Sources of Reactive Chlorine Species cluster_result Biochemical Outcome cluster_interp Interpretation Cl2 Exogenous Exposure (Chlorine Gas Inhalation) Tyr Tyrosine Residues Cl2->Tyr forms HOCl MPO Endogenous Production (Myeloperoxidase / Inflammation) MPO->Tyr generates HOCl ClTyr Elevated this compound Tyr->ClTyr Chlorination Interp Potential Indicator of: 1. Chlorine Poisoning 2. Severe Inflammatory Disease ClTyr->Interp

References

Application of 3-Chloro-L-Tyrosine in Atherosclerosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A key player in the inflammatory processes of atherosclerosis is the enzyme myeloperoxidase (MPO), which is released by neutrophils and macrophages at sites of inflammation within the vessel wall. MPO catalyzes the formation of various reactive oxidants, including hypochlorous acid (HOCl). HOCl can modify a variety of biomolecules, including the amino acid L-tyrosine, to form 3-Chloro-L-Tyrosine (3-Cl-Tyr). The presence of 3-Cl-Tyr in tissues and proteins is therefore considered a specific biomarker of MPO-catalyzed oxidative stress.[1][2]

This document provides detailed application notes and protocols for the use of this compound in atherosclerosis research, focusing on its role as a biomarker and a potential direct mediator of vascular cell dysfunction.

Data Presentation

Quantitative Levels of this compound in Atherosclerosis

The following tables summarize quantitative data on the levels of this compound found in atherosclerotic tissues and associated lipoproteins compared to control samples. This data highlights the significant accumulation of this MPO-specific marker at sites of atherosclerotic inflammation.

Table 1: this compound Levels in Human Aortic Tissue

Sample TypeThis compound LevelFold IncreaseReference
Normal Aortic IntimaBaseline-[3]
Atherosclerotic Tissue6-fold higher than normal6x[3][4]

Table 2: this compound Levels in Low-Density Lipoprotein (LDL)

LDL SourceThis compound LevelFold IncreaseReference
Circulating LDLBaseline-[3]
LDL from Atherosclerotic Intima30-fold higher than circulating LDL30x[3][4]

Table 3: 3-Chlorotyrosine Levels in Chronic Kidney Disease (CKD) and Coronary Artery Disease (CAD)

Patient GroupMean 3-Chlorotyrosine Level (mmol/mol-tyrosine)Reference
CKD Stage 10.81 ± 0.36[5]
CKD Stage 51.42 ± 0.41[5]
Without CAD1.04 ± 0.42[5]
With CAD1.25 ± 0.44[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in atherosclerosis research.

MPO_Pathway cluster_0 Inflammatory Milieu in Atherosclerotic Plaque cluster_1 MPO-Catalyzed Reactions cluster_2 Downstream Pro-Atherogenic Effects Activated Phagocytes Activated Phagocytes MPO MPO Activated Phagocytes->MPO Release HOCl HOCl MPO->HOCl H2O2, Cl- H2O2 H2O2 Cl- Cl- Tyrosine Tyrosine 3_Cl_Tyr This compound Tyrosine->3_Cl_Tyr HOCl VSMC Migration VSMC Migration 3_Cl_Tyr->VSMC Migration LDL LDL Mox-LDL MPO-modified LDL LDL->Mox-LDL MPO/HOCl Endothelial Dysfunction Endothelial Dysfunction Mox-LDL->Endothelial Dysfunction Foam Cell Formation Foam Cell Formation Mox-LDL->Foam Cell Formation

Myeloperoxidase (MPO) pathway leading to this compound formation and pro-atherogenic events.

ERK12_Signaling 3_Cl_Tyr This compound Superoxide Superoxide Anion Production 3_Cl_Tyr->Superoxide ERK12 ERK1/2 Phosphorylation Superoxide->ERK12 Migration Aortic Smooth Muscle Cell Migration ERK12->Migration

This compound induced signaling cascade in vascular smooth muscle cells.[6]

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Quantification Tissue Atherosclerotic Tissue or Cell Lysate Hydrolysis Protein Hydrolysis Tissue->Hydrolysis Extraction Solid Phase Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization MS GC-MS or LC-MS/MS Analysis Derivatization->MS Quant Quantification of This compound MS->Quant

General workflow for the quantification of this compound in biological samples.

Experimental Protocols

Protocol 1: In Vitro Modification of LDL by the MPO-H₂O₂-Cl⁻ System

This protocol describes the generation of MPO-modified LDL (Mox-LDL), which is enriched in this compound, for use in cell-based assays.

Materials:

  • Human LDL (commercially available or isolated by ultracentrifugation)

  • Human Myeloperoxidase (MPO)

  • Hydrogen peroxide (H₂O₂)

  • Sodium chloride (NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare a reaction mixture containing LDL (0.5 mg/mL), MPO (50 nM), and NaCl (100 mM) in PBS.[7]

  • Initiate the reaction by adding H₂O₂ to a final concentration of 200 µM. To mimic a continuous flux, add H₂O₂ in aliquots (e.g., 50 µM every 10 minutes for 40 minutes) at 37°C.[7]

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by adding catalase (20 µg/mL).

  • Extensively dialyze the modified LDL against PBS at 4°C to remove unreacted components.

  • Determine the protein concentration of the Mox-LDL and store at 4°C for short-term use or at -80°C for long-term storage.

  • (Optional) Confirm the modification by quantifying the this compound content using mass spectrometry (see Protocol 3).

Protocol 2: Macrophage Foam Cell Formation Assay

This protocol outlines a method to assess the ability of MPO-modified LDL to induce foam cell formation in macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • MPO-modified LDL (Mox-LDL, from Protocol 1)

  • Native LDL (control)

  • Oil Red O staining solution

  • Hematoxylin

  • 4% Paraformaldehyde in PBS

  • 60% Isopropanol

Procedure:

  • Macrophage Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Induce differentiation into macrophages by treating with PMA (100 ng/mL) for 48-72 hours.

    • Wash the cells with PBS to remove PMA and non-adherent cells.

  • Induction of Foam Cell Formation:

    • Incubate the differentiated macrophages with Mox-LDL (50 µg/mL) or native LDL (50 µg/mL) in serum-free RPMI-1640 for 24-48 hours.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.

    • Stain with freshly filtered Oil Red O solution for 20 minutes.

    • Wash with 60% isopropanol and then with distilled water.

    • Counterstain the nuclei with hematoxylin for 1 minute.

    • Wash with distilled water.

  • Analysis:

    • Visualize the intracellular lipid droplets (stained red) under a light microscope.

    • For quantification, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 490-520 nm.

Protocol 3: Quantification of this compound by Mass Spectrometry

This protocol provides a general outline for the sensitive and specific quantification of this compound in biological samples using stable isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

Materials:

  • Biological sample (atherosclerotic tissue, LDL, plasma, or cell lysate)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • 6 M HCl for protein hydrolysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (e.g., for GC-MS: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA)

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known amount of sample, add a known amount of the internal standard.

    • Perform acid hydrolysis of the protein by incubating with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

    • Neutralize the hydrolysate.

  • Purification:

    • Purify the amino acids from the hydrolysate using SPE.

  • Derivatization (for GC-MS):

    • Evaporate the purified sample to dryness.

    • Add the derivatization agent and incubate at 60°C for 30 minutes.

  • Mass Spectrometry Analysis:

    • Inject the derivatized sample (for GC-MS) or the purified sample (for LC-MS/MS) into the mass spectrometer.

    • Monitor the specific parent and daughter ions for both native this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound in the original sample based on the ratio of the peak areas of the native compound to the internal standard.

Protocol 4: Aortic Smooth Muscle Cell Migration Assay

This protocol is designed to investigate the direct effect of this compound on the migration of human aortic smooth muscle cells (AoSMCs).[6]

Materials:

  • Human Aortic Smooth Muscle Cells (AoSMCs)

  • Smooth muscle cell growth medium (SmGM)

  • This compound

  • L-Tyrosine (control)

  • Boyden chamber migration assay system (or similar) with 8 µm pore size inserts

  • Fibronectin

  • Calcein-AM fluorescent dye

Procedure:

  • Cell Culture and Starvation:

    • Culture AoSMCs in SmGM.

    • Prior to the assay, starve the cells in serum-free medium for 24 hours.

  • Migration Assay:

    • Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL).

    • Place the inserts into the wells of a 24-well plate.

    • In the lower chamber, add serum-free medium containing different concentrations of this compound (e.g., 10, 100, 1000 nM) or L-Tyrosine as a control.

    • Harvest the starved AoSMCs and resuspend them in serum-free medium.

    • Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the inserts.

    • Incubate for 4-6 hours at 37°C.

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the insert.

    • Stain the migrated cells with Calcein-AM.

    • Quantify the fluorescence of the migrated cells using a fluorescence plate reader.

Conclusion

This compound serves as a valuable tool in atherosclerosis research. Its quantification provides a specific measure of MPO-mediated oxidative stress within the atherosclerotic plaque. Furthermore, emerging evidence suggests that this compound may not only be a biomarker but also a bioactive molecule that can directly contribute to the pathogenesis of atherosclerosis by promoting vascular smooth muscle cell migration. The protocols provided in this document offer a starting point for researchers to investigate the multifaceted role of this compound in this complex disease, paving the way for the identification of new diagnostic markers and therapeutic targets.

References

3-Chloro-L-Tyrosine: A Key Biomarker in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a chlorinated amino acid formed in the body under conditions of oxidative stress and inflammation. Its detection in biological samples serves as a specific biomarker for exposure to chlorine gas and for various inflammatory conditions. In the field of forensic toxicology, the identification and quantification of 3-Cl-Tyr can provide crucial evidence in cases of suspected chlorine poisoning. This document provides detailed application notes and experimental protocols for the analysis of 3-Cl-Tyr in forensic investigations.

3-Cl-Tyr is a product of the reaction between tyrosine residues in proteins and hypochlorous acid (HOCl).[1] HOCl is generated by the enzyme myeloperoxidase (MPO), which is predominantly found in neutrophils, a type of white blood cell.[1][2] The activation of neutrophils during an inflammatory response or upon exposure to irritants like chlorine gas leads to the release of MPO and the subsequent production of HOCl, resulting in the formation of 3-Cl-Tyr.[2][3]

Signaling Pathway: Formation of this compound

The formation of this compound is a multi-step process initiated by the activation of neutrophils. The following diagram illustrates the key steps in this pathway.

cluster_0 Neutrophil Activation cluster_1 Enzymatic Reaction cluster_2 Protein Modification Inflammatory_Stimulus Inflammatory Stimulus (e.g., Chlorine Gas Exposure) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation MPO_Release Myeloperoxidase (MPO) Release Neutrophil_Activation->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Chloride_Ion Chloride Ion (Cl-) Chloride_Ion->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes Tyrosine Tyrosine Residue (in Proteins) HOCl->Tyrosine reacts with Three_Cl_Tyr This compound Tyrosine->Three_Cl_Tyr forms

Figure 1: Formation pathway of this compound.

Application in Forensic Toxicology

The primary forensic application of 3-Cl-Tyr is as a biomarker for chlorine gas exposure.[4][5] In fatal cases, the presence of elevated levels of 3-Cl-Tyr in post-mortem samples, such as blood and lung tissue, can strongly indicate chlorine poisoning as the cause of death.[6][7] This is particularly valuable as other autopsy findings in chlorine exposure, like pulmonary edema, can be non-specific.[4][5]

It is important to note that elevated levels of 3-Cl-Tyr can also be associated with various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and colorectal cancer.[2][3][4][8] Therefore, a thorough investigation of the case history is essential for accurate interpretation of the results.

Quantitative Data

The following table summarizes the reported concentrations of this compound in various biological matrices from forensic cases and comparative studies.

Biological MatrixConditionConcentration (ng/mL or ng/g)Analytical MethodReference
Left Heart BloodSuspected Chlorine Poisoning59.7GC-MS[4][7]
Left Heart BloodSuspected Chlorine Poisoning55.2LC-MS/MS[6]
Heart BloodChlorine Exposure53.6LC-MS/MS[7]
Lung TissueSuspected Chlorine Poisoning206.6LC-MS/MS[6]
Lung TissueChlorine Exposure211.1LC-MS/MS[7]
UrineChlorine Exposure9.5LC-MS/MS[7]
BloodHealthy Individuals<2.5 - 4.26LC-MS/MS[5]
BloodIndividuals with Chronic Inflammatory Disease<2.5 - 15.4LC-MS/MS[5]
PlasmaColorectal Cancer PatientsSignificantly higher than controlsLC-MS/MS[8]

Experimental Protocols

Two primary analytical techniques are employed for the quantification of 3-Cl-Tyr in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Analysis of this compound by GC-MS

This protocol is based on the method described by Nishio et al. (2020).[4][5]

1. Sample Preparation

Start Start: Blood Sample (e.g., 100 µL) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection1 Collect Supernatant Centrifugation1->Supernatant_Collection1 SPE Solid-Phase Extraction (SPE) (Cation-Exchange) Supernatant_Collection1->SPE Elution Elution SPE->Elution Drying Dry Down Eluate Elution->Drying Derivatization Derivatization (Silylation Agent) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

Figure 2: GC-MS sample preparation workflow.
  • Protein Precipitation: To a 100 µL aliquot of blood, add a suitable protein precipitating agent (e.g., 400 µL of acetonitrile). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecules, including 3-Cl-Tyr.

  • Solid-Phase Extraction (SPE): Purify the supernatant using a cation-exchange SPE cartridge. This step helps to remove interfering substances.

  • Elution: Elute the 3-Cl-Tyr from the SPE cartridge using an appropriate solvent.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a derivatizing agent (e.g., a silylation agent) to make the 3-Cl-Tyr volatile for GC analysis.[4]

2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: Use a suitable capillary column for amino acid analysis.

    • Injector: Operate in splitless mode.

    • Oven Program: Develop a temperature gradient to separate 3-Cl-Tyr from other components.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of characteristic ions of derivatized 3-Cl-Tyr.

3. Quantification

  • Prepare a calibration curve using standard solutions of derivatized 3-Cl-Tyr of known concentrations.

  • The quantification range is typically 10-200 ng/mL.[4][7]

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is based on the method described by Nishio et al. (2021).[6]

1. Sample Preparation

Start Start: Body Fluid or Tissue Extract (50 µL) Protein_Precipitation Protein Precipitation Start->Protein_Precipitation Derivatization Derivatization (Dansyl Chloride) Protein_Precipitation->Derivatization LC_MS_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_MS_Analysis

Figure 3: LC-MS/MS sample preparation workflow.
  • Sample Aliquot: Use 50 µL of body fluid (e.g., blood) or tissue extract.[6]

  • Protein Precipitation: Add a protein precipitating agent and vortex.

  • Derivatization: Add dansyl chloride to the sample to derivatize the 3-Cl-Tyr.[6] This enhances its chromatographic retention and detection sensitivity.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI), typically in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for dansylated 3-Cl-Tyr, ensuring high selectivity and sensitivity.

3. Quantification

  • Prepare a calibration curve using standard solutions of dansylated 3-Cl-Tyr.

  • The calibration curve is typically linear over a concentration range of 2.0–200 ng/mL for blood and 4.0–400 ng/g for tissue.[6][7]

Conclusion

The analysis of this compound is a valuable tool in forensic toxicology, providing a specific biomarker for chlorine gas exposure. The detailed protocols for GC-MS and LC-MS/MS analysis presented here offer sensitive and reliable methods for the quantification of this important marker. Accurate interpretation of 3-Cl-Tyr levels, in conjunction with a thorough examination of the case history, can significantly contribute to forensic investigations.

References

Application Notes and Protocols for the Derivatization of 3-Chloro-L-Tyrosine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-L-Tyrosine (Cl-Tyr) is a significant biomarker for protein oxidation mediated by myeloperoxidase, an enzyme implicated in inflammatory processes and various pathologies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of Cl-Tyr; however, due to the low volatility and polar nature of this amino acid, a derivatization step is essential to convert it into a thermally stable and volatile compound suitable for GC analysis.[1] This document provides detailed protocols for two common and effective derivatization methods for this compound: silylation and a two-step esterification and acylation process.

General Experimental Workflow

The overall process for preparing this compound for GC-MS analysis involves sample preparation, including protein precipitation and solid-phase extraction, followed by the derivatization of the purified analyte, and finally, the GC-MS analysis itself.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Blood) protein_precip Protein Precipitation start->protein_precip spe Cation-Exchange Solid Phase Extraction protein_precip->spe derivatization Derivatization with Silylating Agent (e.g., MTBSTFA) spe->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: General workflow for this compound analysis.

Protocol 1: Silylation using MTBSTFA

Silylation is a widely used derivatization technique for compounds with active hydrogens, such as amino acids.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture compared to other silylating reagents.

Materials:

  • This compound standard or sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Heating block or oven

  • GC vials (2 mL) with inserts

  • Microsyringes

Experimental Protocol:

  • Sample Preparation:

    • For biological samples like blood or plasma, perform protein precipitation followed by cation-exchange solid-phase extraction to isolate the amino acid fraction containing this compound.[2][3]

    • Aliquot a specific volume (e.g., 50 µL) of the sample or standard solution into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Alternatively, for improved solubility, the dried sample can be reconstituted in 200 µL of pyridine, followed by the addition of 200 µL of MTBSTFA.

    • Cap the vial tightly.

    • Heat the reaction mixture at 100°C for 4 hours to ensure complete derivatization.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1-2 µL.

Protocol 2: Two-Step Derivatization (Esterification and Acylation)

This method involves two sequential reactions: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. This approach can yield highly volatile and stable derivatives.

Materials:

  • This compound standard or sample extract

  • 2 M HCl in Methanol (for esterification)

  • Pentafluoropropionic anhydride (PFPA) (for acylation)

  • Ethyl acetate (EA)

  • Heating block

  • GC vials (2 mL) with inserts

  • Microsyringes

Experimental Protocol:

  • Sample Preparation:

    • Prepare and dry the sample as described in Protocol 1.

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Cap the vial and heat at 80°C for 60 minutes.[4]

    • After cooling, evaporate the solvent to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 100 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

  • Sample Analysis:

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

Quantitative Data

The following table summarizes the quantitative performance of a GC-MS method for this compound using a silylation-based derivatization protocol.[2][3]

ParameterValue
Quantification Range10 - 200 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
ReproducibilityGood

Signaling Pathway and Logical Relationships

The derivatization process for this compound can be visualized as a series of chemical modifications to its functional groups to enhance its suitability for GC-MS analysis.

derivatization_pathway cluster_molecule This compound cluster_functional_groups Reactive Functional Groups cluster_derivatization Derivatization Reactions cluster_product Volatile Derivative mol HO-C6H3(Cl)-CH2-CH(NH2)-COOH carboxyl Carboxyl (-COOH) amino Amino (-NH2) hydroxyl Hydroxyl (-OH) silylation Silylation (e.g., with MTBSTFA) carboxyl->silylation Silylation esterification Esterification carboxyl->esterification Esterification amino->silylation Silylation acylation Acylation amino->acylation Acylation hydroxyl->silylation Silylation hydroxyl->acylation Acylation product GC-MS Amenable Product silylation->product esterification->acylation acylation->product

Caption: Derivatization pathways for this compound.

Conclusion

The choice of derivatization protocol for this compound analysis by GC-MS depends on the specific requirements of the study, including desired sensitivity and the sample matrix. Both silylation with MTBSTFA and two-step esterification/acylation are robust methods capable of producing volatile and stable derivatives suitable for accurate quantification. It is recommended to optimize the reaction conditions for the specific instrumentation and sample types being analyzed.

References

Application Notes and Protocols: Use of 3-Chloro-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-Tyrosine (Cl-Tyr) is a halogenated, non-proteinogenic amino acid that has garnered significant interest in the fields of peptide chemistry and biomedical research. Its presence in biological systems is primarily recognized as a biomarker for inflammation and oxidative stress, resulting from the myeloperoxidase-catalyzed chlorination of tyrosine residues by hypochlorous acid[1][2]. Beyond its role as a biomarker, the deliberate incorporation of this compound into synthetic peptides offers a valuable tool for researchers and drug developers. The introduction of a chloro group onto the tyrosine ring can modulate the chemical properties of a peptide, potentially enhancing its biological activity, stability, and pharmacological profile.

These application notes provide a comprehensive guide to the use of Nα-Fmoc-3-chloro-L-tyrosine in solid-phase peptide synthesis (SPPS), offering detailed protocols, data presentation, and visualizations to facilitate its successful integration into research and development projects. While the primary established application of this compound is as a marker of oxidative damage, its use in synthetic peptides to directly modulate signaling pathways is an emerging area of investigation.

Applications of this compound in Peptide Synthesis

The incorporation of this compound into peptide sequences can be leveraged for several key applications:

  • Probing Protein-Protein Interactions: The modified phenolic side chain can alter binding affinities and specificities, providing insights into the role of specific tyrosine residues in molecular recognition.

  • Developing Novel Therapeutic Peptides: The enhanced stability and altered electronic properties imparted by the chlorine atom can lead to the development of peptide-based drugs with improved efficacy and pharmacokinetic properties.[3]

  • Biomarker and Internal Standard Development: Peptides containing this compound can serve as stable, isotopically-labeled internal standards for the accurate quantification of this biomarker in biological samples using mass spectrometry.

  • Investigating Oxidative Stress Mechanisms: Synthesizing peptides with site-specific chlorination allows for the study of the functional consequences of this post-translational modification on protein structure and activity.

Physicochemical Properties of Fmoc-3-Chloro-L-Tyrosine

A summary of the key physicochemical properties of the commercially available Fmoc-protected this compound is presented in Table 1. This information is crucial for planning and executing its use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₄H₂₀ClNO₅[4]
Molecular Weight 437.88 g/mol [4]
Appearance White to off-white powder[4]
Purity (HPLC) ≥98%[4]
Melting Point 162 - 176 °C[4]
Optical Rotation [α]D20 = -22 ± 2° (c=1 in DMF)[4]
Solubility Soluble in DMF, NMPGeneral Knowledge
Storage Conditions 0 - 8 °C[4]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). These protocols are based on standard, well-established SPPS procedures and have been adapted to address the specific considerations for this modified amino acid.

Materials and Reagents
  • Fmoc-3-Chloro-L-Tyrosine (Side-chain unprotected)

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Workflow for SPPS of a this compound Containing Peptide

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (First Amino Acid) Resin_Prep->Fmoc_Deprotection_1 Coupling_1 Coupling (First Amino Acid) Fmoc_Deprotection_1->Coupling_1 Washing_1 Washing Coupling_1->Washing_1 Fmoc_Deprotection_2 Fmoc Deprotection Washing_1->Fmoc_Deprotection_2 Coupling_ClTyr Coupling (Fmoc-3-Cl-Tyr-OH) Fmoc_Deprotection_2->Coupling_ClTyr Washing_2 Washing Coupling_ClTyr->Washing_2 Chain_Elongation Repeat Deprotection/ Coupling/Washing Cycles Washing_2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Figure 1. General workflow for the solid-phase synthesis of a peptide containing this compound.
Detailed Protocol for Manual SPPS

This protocol is for a standard 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. First Amino Acid Coupling (if applicable):

  • Follow a standard Fmoc-SPPS protocol to couple the first amino acid to the resin.

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

4. Coupling of Fmoc-3-Chloro-L-Tyrosine:

  • Activation Solution: In a separate vial, dissolve Fmoc-3-Chloro-L-Tyrosine (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq.). Allow the solution to pre-activate for 5-10 minutes.
  • Coupling Reaction: Add the activation solution to the deprotected resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure high coupling efficiency due to the modified nature of the amino acid.
  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a double coupling.

5. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

6. Chain Elongation:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • Once the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

8. Cleavage and Side-Chain Deprotection:

  • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
  • Add 5 mL of the cleavage cocktail to the resin.
  • Agitate at room temperature for 2-3 hours.
  • Filter the cleavage mixture into a clean collection tube.
  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

9. Peptide Precipitation:

  • Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the tube at 3000 rpm for 10 minutes to pellet the peptide.
  • Carefully decant the ether.
  • Wash the peptide pellet with another 20 mL of cold diethyl ether and centrifuge again.
  • Decant the ether and dry the peptide pellet under vacuum.

Purification and Characterization

1. Purification by Reversed-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
  • Purify the peptide using a preparative C18 RP-HPLC column.
  • A typical gradient is a linear gradient of mobile phase B (ACN with 0.1% TFA) into mobile phase A (water with 0.1% TFA). The exact gradient will depend on the hydrophobicity of the peptide.
  • Monitor the elution at 220 nm and 280 nm.
  • Collect fractions corresponding to the major peak.

2. Characterization:

  • Analyze the purified fractions by analytical RP-HPLC to assess purity.
  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight, confirming the incorporation of this compound.

Quantitative Data and Expected Outcomes

The efficiency of incorporating modified amino acids can vary. The following table provides expected outcomes and parameters for the synthesis of a peptide containing this compound.

ParameterExpected Value/RangeNotes
Coupling Efficiency >98%Monitored by Kaiser test. Double coupling may be required for difficult sequences.
Crude Peptide Purity (by HPLC) 50-80%Highly dependent on the peptide sequence and length.
Purified Peptide Purity (by HPLC) >95%Achievable with standard RP-HPLC purification.
Overall Yield (Purified Peptide) 10-30%Dependent on the number of coupling cycles and purification efficiency.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust method, the incorporation of a halogenated amino acid may present specific challenges.

  • Incomplete Coupling: The chloro-substituent may slightly hinder the coupling reaction.

    • Mitigation: Use a longer coupling time (2-4 hours), a higher excess of reagents (4-5 equivalents), and a potent coupling agent like HATU or HCTU. Consider double coupling if necessary.

  • Side-Chain Reactivity: The phenolic hydroxyl group of this compound is generally considered stable under standard Fmoc-SPPS conditions and does not typically require protection. However, for particularly sensitive sequences or prolonged synthesis, side-chain protection with a tert-butyl (tBu) group can be considered.

  • Degradation during Cleavage: Strong acidic conditions during cleavage can potentially lead to side reactions.

    • Mitigation: Use a scavenger cocktail (TFA/TIS/water) to quench reactive carbocations generated during deprotection.

Signaling Pathways and Biological Activity

The primary established role of this compound is as a biomarker of myeloperoxidase-mediated oxidative stress in inflammatory diseases such as atherosclerosis. The presence of 3-chlorotyrosine in proteins is an indicator of neutrophil and monocyte activation.

MPO_Pathway Neutrophil Activated Neutrophil/ Monocyte MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl Cl_Protein Protein with 3-Chloro-Tyrosine HOCl->Cl_Protein chlorinates Protein Protein with Tyrosine Protein->Cl_Protein Inflammation Inflammatory Response Cl_Protein->Inflammation contributes to

Figure 2. Formation of this compound in biological systems.

The intentional synthesis of peptides containing this compound to directly study or modulate specific signaling pathways is a novel and less explored area. However, the altered electronic and steric properties of the chlorinated tyrosine residue could potentially:

  • Mimic or block phosphotyrosine binding: The electron-withdrawing nature of the chlorine atom can alter the pKa of the phenolic hydroxyl group, potentially influencing interactions with protein tyrosine phosphatases or kinases.

  • Modulate receptor activation: Peptides designed as receptor ligands could exhibit altered binding affinity or signaling outcomes upon substitution of tyrosine with this compound.

Further research is required to fully elucidate the potential of synthetic this compound-containing peptides as modulators of cellular signaling.

Conclusion

The incorporation of this compound into synthetic peptides is a valuable technique for researchers in chemistry, biology, and drug discovery. While presenting some synthetic considerations that can be addressed with optimized protocols, the ability to site-specifically introduce this modified amino acid opens up new avenues for probing biological systems and developing novel therapeutic agents. These application notes provide a solid foundation for the successful synthesis and application of this compound-containing peptides.

References

Troubleshooting & Optimization

improving the solubility of 3-Chloro-L-Tyrosine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Chloro-L-Tyrosine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a chlorinated derivative of the amino acid L-tyrosine. In research, it serves as a specific biomarker for inflammation and oxidative stress.[1] It is formed when the enzyme myeloperoxidase (MPO), released by neutrophils during an inflammatory response, catalyzes the reaction between hypochlorous acid (HOCl) and tyrosine residues in proteins.[2][3] Therefore, detecting elevated levels of this compound can indicate MPO-driven oxidative damage in various pathological conditions, including cardiovascular diseases.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally characterized as having low solubility in aqueous solutions at neutral pH. Its solubility is reported to be around 1 mg/mL in PBS (pH 7.2).[4] It is described as slightly soluble in DMSO and ethanol.[4] Like its parent compound, L-tyrosine, its solubility is expected to increase at acidic (pH < 2) or alkaline (pH > 9) conditions.

Q3: How should I store powdered this compound and its stock solutions?

A3: The solid, powdered form of this compound should be stored at -20°C for long-term stability. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to a year.

Troubleshooting Guide: Solubility Issues

Q4: I am having difficulty dissolving this compound in my neutral buffer (e.g., PBS pH 7.4). What can I do?

A4: This is a common issue due to its low solubility at neutral pH. Here are several approaches to improve dissolution:

  • Mechanical Assistance: Gentle heating (to 37°C) and sonication in an ultrasonic bath can help overcome the initial energy barrier for dissolution.[5]

  • pH Adjustment: The solubility of amino acids like tyrosine is highly dependent on pH.[6] You can prepare a concentrated stock solution in a dilute acidic or basic solution and then neutralize it to your desired working pH. See the detailed experimental protocol below.

  • Use of Co-solvents: While this compound has limited solubility in pure DMSO, using a small percentage as a co-solvent may aid in preparing a more concentrated stock solution which can then be diluted into your aqueous experimental buffer. Note that some sources indicate it is insoluble in DMSO, so this should be tested on a small scale first.[7]

Q5: My this compound precipitates out of solution after I've adjusted the pH back to neutral. How can I prevent this?

A5: Precipitation upon neutralization is a strong indicator that you have exceeded the solubility limit of the compound at that specific pH. To address this:

  • Work with more dilute solutions: The final concentration of your working solution may need to be lowered to remain within the solubility limits at your target pH.

  • Slow neutralization: Add the neutralizing agent (e.g., dilute NaOH or HCl) dropwise while vortexing or stirring vigorously. This can prevent localized areas of high concentration that can initiate precipitation.

  • Prepare fresh: Due to its limited stability in solution and potential for precipitation, it is recommended to prepare solutions fresh for each experiment.

Quantitative Solubility Data

The following table summarizes the reported solubility data for this compound from various sources. Please note that values can vary slightly between batches.

SolventReported SolubilitySource(s)
PBS (pH 7.2)1 mg/mLCayman Chemical[4]
Water9 mg/mLSelleck Chemicals[7]
DMSOSlightly soluble / Insoluble (use of fresh, anhydrous DMSO is recommended)Cayman Chemical, Selleck Chemicals[4][7]
EthanolSlightly solubleCayman Chemical[4]
1 M HClSoluble (with heating, based on L-Tyrosine data)Sigma-Aldrich (for L-Tyrosine)[6]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer

This protocol utilizes pH adjustment to facilitate the dissolution of this compound.

Materials:

  • This compound (MW: 215.63 g/mol )

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Weigh out 2.16 mg of this compound to prepare 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the powder to approximately 0.8 mL of your desired buffer in a sterile container. The compound will not fully dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise until the this compound fully dissolves. Monitor the pH; it will likely be below pH 2.

  • Neutralization: Once the compound is dissolved, slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4). Be cautious as the compound may precipitate if the pH is adjusted too quickly or if the final concentration is too high.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, adjust the final volume to 1 mL with your buffer.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C.

Visualizations

Signaling Pathway

MPO_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes formation of H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ (Chloride) Cl->MPO Chlorotyrosine This compound (Biomarker of Oxidative Damage) HOCl->Chlorotyrosine reacts with Tyrosine L-Tyrosine Residue (in proteins) Tyrosine->Chlorotyrosine

Caption: Myeloperoxidase-catalyzed formation of this compound.

Experimental Workflow

Solubility_Workflow Start Start: Dissolve This compound Check_Solubility Is it fully dissolved? Start->Check_Solubility Add_Energy Apply gentle heat (37°C) and/or sonication Check_Solubility->Add_Energy No Success Success: Solution is ready for experiment Check_Solubility->Success Yes Check_Again Is it dissolved now? Add_Energy->Check_Again Adjust_pH Use pH adjustment protocol: 1. Add dilute acid to dissolve 2. Neutralize slowly Check_Again->Adjust_pH No Check_Again->Success Yes Check_Precipitation Did it precipitate upon neutralization? Adjust_pH->Check_Precipitation Check_Precipitation->Success No Failure Reduce final concentration and restart protocol Check_Precipitation->Failure Yes Failure->Start

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Quantification of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Chloro-L-Tyrosine (3-Cl-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this important biomarker of oxidative stress and inflammation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

The quantification of this compound in biological samples presents several analytical challenges. Due to its low physiological concentrations, sensitive analytical methods are required. Matrix effects from complex biological samples can interfere with accurate quantification, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3] Additionally, for gas chromatography-mass spectrometry (GC-MS), derivatization of the polar amino acid is necessary to improve volatility and thermal stability.[4][5][6] The potential for artifactual formation of 3-Cl-Tyr during sample preparation and analysis, particularly under oxidative conditions, must also be carefully controlled.[7]

Q2: Which analytical techniques are most suitable for this compound quantification?

The most commonly employed and successful techniques for the quantification of 3-Cl-Tyr are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][8][9]

  • LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to analyze the compound without derivatization.[9][10]

  • GC-MS is also a powerful technique but requires a derivatization step to make the analyte volatile.[4][5][6]

Q3: How stable is this compound in biological samples?

This compound is considered a chemically stable biomarker, particularly once incorporated into proteins.[11] Studies have shown its long-term stability in matrices like human hair, where metabolic activity is minimal.[12][13] However, proper sample storage, typically at -80°C, is crucial to prevent any potential degradation.[11]

Q4: Are there any known isomers of this compound that can interfere with analysis?

While the primary focus is on this compound, it's important to be aware of other halogenated tyrosine species, such as 3,5-dichloro-L-tyrosine (DiCl-Tyr), which can also be formed.[8][14] Chromatographic separation is essential to distinguish between these different forms and ensure accurate quantification of 3-Cl-Tyr.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Sensitivity or Inability to Detect this compound

Possible Causes & Solutions:

  • Insufficient Sample Cleanup: Matrix components can suppress the ionization of 3-Cl-Tyr.

    • Troubleshooting: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) in addition to protein precipitation.[4][6][14]

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy can lead to poor signal.

    • Troubleshooting: Optimize MS/MS parameters by infusing a pure standard of 3-Cl-Tyr. Common transitions for derivatized 3-Cl-Tyr in GC-MS and native 3-Cl-Tyr in LC-MS/MS are well-documented.[1][15]

  • Inefficient Derivatization (GC-MS): Incomplete derivatization will result in a low signal.

    • Troubleshooting: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent.[4][5]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Possible Causes & Solutions:

  • Matrix Effects: Inconsistent ion suppression or enhancement across different samples.

    • Troubleshooting: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₉-3-chlorotyrosine, is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.[11][16]

  • Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield.

    • Troubleshooting: Standardize all sample preparation steps and use an internal standard to monitor and correct for variability.

  • Instrument Instability: Fluctuations in the LC or MS system.

    • Troubleshooting: Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.

Issue 3: Suspected Artifactual Formation of this compound

Possible Causes & Solutions:

  • Oxidative Stress During Sample Handling: The presence of reactive chlorine species in reagents or during sample processing can lead to the artificial chlorination of tyrosine.

    • Troubleshooting: Use high-purity reagents and deionized water. Avoid exposure of samples to strong oxidizing agents. Incorporate control samples (tyrosine standards) to monitor for artificial chlorination during the entire analytical process.[7]

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated methods for this compound analysis.

Table 1: LC-MS/MS Method Performance

ParameterBloodTissueReference
Linearity Range 2.0–200 ng/mL4.0–400 ng/g[9][10]
Limit of Detection (LOD) 0.443 ng/mL-[14]
Lowest Reportable Limit (LRL) 2.50 ng/mL-[14]
Intra-assay CV (%) < 7.73%< 7.73%[9]
Inter-assay CV (%) < 6.94%< 6.94%[9]

Table 2: GC-MS Method Performance

ParameterBloodReference
Quantification Range 10–200 ng/mL[4]
Reproducibility Good[4]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Blood and Tissue[9][10]
  • Sample Preparation:

    • To 50 µL of body fluid or tissue extract, add an internal standard.

    • Perform protein precipitation.

  • Derivatization (with Dansyl Chloride):

    • The supernatant is derivatized with dansyl chloride to improve chromatographic retention and ionization efficiency.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using a liquid chromatography system coupled to a tandem mass spectrometer with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for dansylated 3-Cl-Tyr and the internal standard.

Protocol 2: GC-MS Quantification of this compound in Blood[4][6]
  • Sample Preparation:

    • Perform protein precipitation on the blood sample.

    • Purify the supernatant using cation-exchange solid-phase extraction (SPE).

  • Derivatization:

    • Evaporate the purified extract to dryness.

    • Derivatize the residue with a silylating agent to create a volatile derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Monitor selected ions for the derivatized 3-Cl-Tyr.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method start Biological Sample (Blood, Tissue) protein_precipitation Protein Precipitation start->protein_precipitation spe Solid-Phase Extraction (Optional, for cleaner sample) protein_precipitation->spe derivatization Derivatization (Required for GC-MS) spe->derivatization If GC-MS analysis LC-MS/MS or GC-MS Analysis spe->analysis If LC-MS/MS derivatization->analysis data Data Acquisition & Quantification analysis->data troubleshooting_logic start Start: Poor Quantitative Results check_sensitivity Low Sensitivity / No Peak? start->check_sensitivity check_variability High Variability? check_sensitivity->check_variability No optimize_ms Optimize MS/MS Parameters (Precursor/Product Ions, Collision Energy) check_sensitivity->optimize_ms Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_variability->use_is Yes end Improved Quantification check_variability->end No improve_cleanup Improve Sample Cleanup (e.g., use SPE) optimize_ms->improve_cleanup check_derivatization Check Derivatization Efficiency (For GC-MS) improve_cleanup->check_derivatization check_derivatization->end standardize_prep Standardize Sample Preparation Protocol use_is->standardize_prep check_instrument Check Instrument Stability (System Suitability) standardize_prep->check_instrument check_instrument->end

References

preventing degradation of 3-Chloro-L-Tyrosine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Chloro-L-Tyrosine (3-CT) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The main degradation pathway for this compound is further oxidation.[1][2][3] In the presence of strong oxidizing agents, such as hypochlorous acid (HOCl) which can be generated by myeloperoxidase (MPO) in biological samples, 3-CT can be converted to 3,5-dichloro-L-tyrosine (Di-Cl-Tyr).[1][4] Other inflammatory oxidants like peroxynitrite and acidified nitrite can also contribute to the loss of 3-CT.[2][3]

Q2: What are the key factors that can influence the stability of this compound in my samples?

A2: Several factors can impact the stability of 3-CT during sample preparation:

  • Presence of Oxidizing Agents: As mentioned above, strong oxidants are the primary cause of 3-CT degradation.[1][2][3]

  • pH: The pH of your sample and buffers can affect the stability of 3-CT. While specific studies on the optimal pH for 3-CT stability are limited, extreme pH values can promote hydrolysis of other molecules in the sample, potentially releasing substances that could degrade 3-CT.[5][6]

  • Temperature: Higher temperatures can accelerate chemical reactions, including degradation. It is crucial to keep samples cold during processing and store them at low temperatures for long-term stability.[7]

  • Light Exposure: While not extensively documented for 3-CT specifically, many amino acid derivatives are sensitive to light. It is good practice to protect samples from light to prevent potential photodegradation.

Q3: How should I store my samples to ensure the stability of this compound?

A3: For long-term stability of both standards and biological samples, storage at -70°C or -80°C is recommended.[7] An accelerated stability study has shown that 3-CT is also relatively stable for shorter durations at 4°C and -20°C.[7] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before freezing.

Q4: Are there any recommended antioxidants I can add to my samples to prevent this compound degradation?

A4: While the literature does not specify particular antioxidants for 3-CT preservation during sample preparation, the use of general antioxidants can be a good preventative measure against oxidative degradation.[8] Antioxidants work by quenching reactive oxygen species (ROS).[8] When choosing an antioxidant, ensure it does not interfere with your analytical method (e.g., by causing ion suppression in mass spectrometry).

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no detection of this compound in samples where it is expected. Degradation during sample preparation.Review your sample handling procedures. Ensure samples are kept on ice during processing. Minimize exposure to light and strong acids/bases. Consider adding an antioxidant.
Inefficient extraction from the sample matrix.Optimize your protein precipitation and solid-phase extraction (SPE) steps. Ensure the solvents and pH are appropriate for 3-CT.
High variability in this compound levels between replicate samples. Inconsistent sample handling.Standardize your sample preparation workflow. Ensure accurate and consistent timing for each step, especially incubation and centrifugation times.
Freeze-thaw cycles.Prepare single-use aliquots of your samples to avoid repeated freezing and thawing.
Presence of 3,5-dichloro-L-tyrosine in the sample. Oxidation of this compound.This indicates the presence of strong oxidizing agents in your sample. Take measures to minimize oxidation, such as working quickly at low temperatures and considering the addition of an antioxidant.

Quantitative Data Summary

Table 1: Stability of this compound Quality Control (QC) Materials Under Different Storage Conditions

Storage TemperatureDurationAnalyte Stability
37°C2 weeksStable
23°C2 weeksStable
4°C2 weeksStable
-20°C2 weeksStable
-70°C5 monthsStable
Data sourced from an accelerated stability study on QC materials.[7]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Free this compound in Plasma

This protocol is adapted from a method for the simultaneous quantification of free 3-nitro-l-tyrosine, this compound, and 3-bromo-l-tyrosine in human plasma.[9]

Materials:

  • Plasma samples

  • Internal standard solution (e.g., 13C6-labeled 3-CT)

  • 0.2% Trifluoroacetic acid (TFA)

  • Acetone (ice-cold)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of the internal standard solution.

  • Add 10 µL of 0.2% TFA and vortex for 1 minute at room temperature.

  • Add 200 µL of ice-cold acetone to precipitate proteins.

  • Vortex for 10 minutes at room temperature.

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of Protein-Bound this compound

This protocol is a general workflow based on methods described for the analysis of chlorinated tyrosines in biological matrices.[10][11]

Materials:

  • Tissue homogenate or plasma

  • Internal standard (e.g., 13C9,15N-labeled 3-CT)

  • Pronase (or other suitable protease)

  • Digestion buffer (e.g., Tris-HCl, pH 7.4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., cation-exchange)

  • Derivatization agent (e.g., silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Solvents for SPE and derivatization (e.g., methanol, acetonitrile, ethyl acetate)

Procedure:

  • Protein Digestion:

    • To 50 µL of sample, add the internal standard.

    • Add pronase in a suitable digestion buffer.

    • Incubate at an optimized temperature and duration (e.g., 37°C for 75 minutes) to release the amino acids.[7]

  • Purification by SPE:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 3-CT using an appropriate solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the derivatization agent.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

Visualizations

Degradation_Pathway Tyrosine L-Tyrosine CT This compound Tyrosine->CT MPO, H2O2, Cl- DiCT 3,5-dichloro-L-tyrosine CT->DiCT Further Oxidation (e.g., HOCl)

Caption: Degradation pathway of L-Tyrosine to 3,5-dichloro-L-tyrosine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetone) Spike->Precipitation Hydrolysis Enzymatic Hydrolysis (for protein-bound) Spike->Hydrolysis SPE Solid-Phase Extraction Precipitation->SPE Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Derivatization->Analysis

References

Technical Support Center: Optimizing Derivatization of 3-Chloro-L-Tyrosine for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Chloro-L-Tyrosine (3-Cl-Tyr) for various analytical applications.

Section 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a common derivatization technique for GC analysis, aiming to increase the volatility and thermal stability of polar analytes like 3-Cl-Tyr by replacing active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my recovery of silylated 3-Cl-Tyr consistently low?

Low recovery is often due to incomplete derivatization, degradation of the derivative, or losses during sample workup.[2] Key areas to investigate include:

  • Moisture: Silylating reagents are extremely sensitive to moisture. Water in your sample or solvent will consume the reagent, drastically reducing the derivatization yield.[2]

    • Solution: Lyophilize (freeze-dry) samples to complete dryness before adding the reagent.[2] Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).[2] Flame-drying or oven-drying glassware and allowing it to cool in a desiccator can also help.[3]

  • Incomplete Derivatization: The reaction may not have gone to completion.

    • Solution: For sterically hindered groups, consider increasing the reaction temperature (e.g., up to 100°C) and time (e.g., 2-4 hours).[4] An excess of the silylating agent (e.g., 1.5–3 equivalents) may also be necessary.[4]

  • Derivative Instability: Silyl ethers can be susceptible to hydrolysis, especially under acidic conditions.[2]

    • Solution: Ensure all subsequent extraction and handling steps are performed under anhydrous conditions. If an aqueous wash is unavoidable, maintain a neutral or slightly basic pH.[2]

Q2: I'm observing significant peak tailing for my derivatized 3-Cl-Tyr in the GC chromatogram. What's the cause?

Peak tailing is typically caused by interactions between polar sites in your GC system and either the derivatized analyte or, more commonly, incompletely silylated analyte.[1]

  • Active Sites: Free silanol groups in the GC inlet liner, column, or fittings can cause tailing.[1]

    • Solution: Use a new, deactivated inlet liner and ensure your column is in good condition. Conditioning the column according to the manufacturer's instructions is crucial. Regularly trimming a small portion (e.g., 10-15 cm) from the column inlet can remove non-volatile residues.

  • Incomplete Derivatization: As mentioned above, any unreacted 3-Cl-Tyr will be highly polar and interact strongly with the system.[1]

    • Solution: Re-optimize the derivatization reaction to ensure it goes to completion. Monitor reaction progress using a time-course study.

Experimental Protocol: Silylation of 3-Cl-Tyr for GC-MS

This protocol is a general guideline based on common silylation procedures for amino acids.[5]

  • Sample Preparation:

    • Aliquot the sample containing 3-Cl-Tyr into a reaction vial.

    • If in an aqueous solution, freeze-dry the sample to complete dryness. For samples in acid (e.g., 0.1 N HCl), evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of a silylating reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA, or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[3]

    • Add 100 µL of an anhydrous solvent like acetonitrile or pyridine to facilitate the reaction.

    • Cap the vial tightly and heat at 70-100°C for 2-4 hours.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS.

Troubleshooting Workflow: Low Silylation Yield

G start Low or No Product check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_moisture Reagents/Solvents Anhydrous? check_reagents->reagent_moisture check_conditions Step 2: Optimize Reaction Conditions temp_time Temp/Time Sufficient? check_conditions->temp_time check_workup Step 3: Evaluate Workup Procedure hydrolysis Hydrolysis During Workup? check_workup->hydrolysis reagent_fresh Reagent Fresh? reagent_moisture->reagent_fresh Yes dry_system Dry Solvents & Glassware; Use Inert Atmosphere reagent_moisture->dry_system No reagent_fresh->check_conditions Yes use_new Use Fresh Reagent reagent_fresh->use_new No reagent_excess Reagent in Excess? temp_time->reagent_excess Yes increase_temp_time Increase Temp & Time; Monitor Reaction temp_time->increase_temp_time No reagent_excess->check_workup Yes increase_reagent Increase Reagent Stoichiometry reagent_excess->increase_reagent No maintain_anhydrous Maintain Anhydrous Conditions; Use Neutral/Basic pH Wash hydrolysis->maintain_anhydrous Yes end Yield Improved hydrolysis->end No use_new->check_conditions dry_system->check_conditions increase_temp_time->check_workup increase_reagent->check_workup maintain_anhydrous->end

Caption: A logical workflow for troubleshooting low silylation yields.

Section 2: Acylation & Other Derivatizations for LC-UV/MS Analysis

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization is used to introduce a chromophore or fluorophore onto the 3-Cl-Tyr molecule, enhancing its detectability by UV-Vis or fluorescence detectors.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which derivatization reagent should I choose for LC analysis of 3-Cl-Tyr?

The choice depends on your detector, sample matrix, and whether you need to analyze primary and secondary amines.

  • Dansyl Chloride: Reacts with the primary amine of 3-Cl-Tyr. It provides strong fluorescence and UV absorption but requires longer reaction times.[8][9] It has been successfully used for quantifying 3-Cl-Tyr in biological fluids.[8][10]

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[9][11][12] The excess reagent hydrolyzes to products that can be chromatographically resolved.[9][12]

  • o-Phthalaldehyde (OPA): A popular reagent that reacts quickly with primary amines in the presence of a thiol to form highly fluorescent derivatives. However, the derivatives can be unstable, and OPA does not react with secondary amines.[6][13]

Q2: My derivatization reaction with AQC is incomplete. How can I improve it?

  • pH Control: The reaction is pH-dependent. If the sample is too acidic (e.g., from hydrolysis in 6 N HCl), it will neutralize the borate buffer, and the reaction will fail.[11]

    • Solution: Ensure the final pH of the reaction mixture is appropriate (e.g., pH 8.8 for AQC).[14] You may need to neutralize highly acidic samples with NaOH before adding the derivatization cocktail. A bright yellow color upon adding the reagent indicates the sample is too acidic.[11]

  • Reagent Excess: A 4-6x molar excess of the derivatization reagent is required for complete reaction with all amino acids.[11]

    • Solution: If analyzing samples with high concentrations of other amino acids, ensure you add enough reagent to derivatize the 3-Cl-Tyr and all other primary/secondary amines present.

Experimental Protocol: Dansylation of 3-Cl-Tyr for LC-MS/MS

This protocol is adapted from a validated method for the determination of 3-Cl-Tyr in biological samples.[8][10]

  • Sample Preparation:

    • To 50 µL of sample (e.g., plasma, tissue homogenate), add an appropriate volume of acetonitrile for protein precipitation.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new reaction vial.

  • Derivatization:

    • Evaporate the supernatant to dryness under nitrogen.

    • Add 50 µL of borate buffer (e.g., 0.2 M, pH 8.8).[14]

    • Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).

    • Vortex and incubate at a controlled temperature (e.g., 60-70°C) for 30-45 minutes.[14]

  • Analysis:

    • Cool the vial to room temperature.

    • Add a small volume of a quenching reagent if necessary (e.g., a primary amine like methylamine).

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

General Analytical Workflow

G sample Biological Sample (Plasma, Tissue) prep Sample Preparation (e.g., Protein Precipitation) sample->prep derivatization Derivatization (e.g., Silylation, Dansylation) prep->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) derivatization->analysis data Data Processing & Quantification analysis->data

Caption: A general experimental workflow for the analysis of 3-Cl-Tyr.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the analysis of 3-Cl-Tyr using different derivatization and analytical methods.

Table 1: GC-MS Methods for 3-Cl-Tyr Analysis
ParameterSilylation MethodReference
Sample Matrix Blood[5]
Sample Preparation Protein precipitation, cation-exchange SPE[5][15]
Quantification Range 10–200 ng/mL[5][15]
Reported Concentration 59.7 ng/mL (in autopsy blood sample)[5][15]
Table 2: LC-MS/MS Methods for 3-Cl-Tyr Analysis
ParameterDansyl Chloride MethodReference
Sample Matrix Blood, Lung Tissue[8][10]
Sample Preparation Protein precipitation[8][10]
Linear Range (Blood) 2.0–200 ng/mL[8][10]
Linear Range (Tissue) 4.0–400 ng/g[8][10]
Intra-assay CV < 7.73%[8][10]
Inter-assay CV < 6.94%[8][10]
Reported Concentration 55.2 ng/mL (blood), 206.6 ng/g (lung)[8][10]

References

minimizing matrix effects in 3-Chloro-L-Tyrosine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of 3-Chloro-L-Tyrosine (3-Cl-Tyr).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for this compound by co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates). These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Components commonly causing matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.[1]

Q2: Why is minimizing matrix effects crucial for accurate 3-Cl-Tyr analysis?

A2: this compound is a biomarker for myeloperoxidase-catalyzed oxidation and is often present at low concentrations in biological samples.[3] Minimizing matrix effects is essential to ensure the accuracy, reproducibility, and sensitivity of quantitative methods, which is critical for reliable biomarker validation and use in clinical or research settings.[2]

Q3: What is the most effective method to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) method is widely regarded as the gold standard for correcting matrix effects. A SIL-IS, such as 13C6-3-chloro-L-tyrosine, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[4][5][6][7][8]

Q4: Can derivatization help in minimizing matrix effects?

A4: Yes, derivatization can be a powerful strategy. By chemically modifying 3-Cl-Tyr, you can alter its chromatographic properties, potentially shifting its elution time to a region of the chromatogram with fewer interfering matrix components.[9][10] Derivatization can also improve the ionization efficiency and sensitivity of the analyte.[11] Common derivatizing agents for amino acids include dansyl chloride and reagents to form N(O,S)-ethoxycarbonyltrifluoroethyl esters.[12][13][14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of 3-Cl-Tyr quantification Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard: Use 13C6-3-chloro-L-tyrosine to compensate for variations in ionization.[4][5] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering components.[4][5] 3. Optimize Chromatography: Modify the LC gradient to better separate 3-Cl-Tyr from matrix interferences.
Low signal intensity or high limit of detection (LOD) Ion suppression due to co-eluting matrix components.1. Assess Matrix Effects: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[16] 2. Enhance Sample Preparation: Utilize techniques like protein precipitation followed by SPE.[17][18] 3. Consider Derivatization: Derivatizing 3-Cl-Tyr can increase its signal response and shift its retention time.[12][13] 4. Change Ionization Polarity: Investigate analysis in negative ion mode, as it may be less susceptible to matrix effects for certain analytes.[1][10]
Inconsistent results across different sample batches Variability in the composition of the biological matrix.1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects. 2. Standard Addition: For a smaller number of samples where blank matrix is unavailable, the method of standard addition can provide accurate quantification for each individual sample.[16] 3. Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds.[9][10]
Peak tailing or fronting for 3-Cl-Tyr Interaction with residual matrix components on the analytical column or inappropriate mobile phase conditions.1. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. 2. Improve Sample Cleanup: More effective removal of phospholipids and proteins can prevent column contamination. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Experimental Protocols & Workflows

Workflow for Minimizing Matrix Effects

The following diagram illustrates a logical workflow for developing a robust LC-MS/MS method for 3-Cl-Tyr, focusing on the mitigation of matrix effects.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Optimization & Validation start Biological Sample (Plasma, Serum, etc.) pp Protein Precipitation start->pp spe Solid Phase Extraction (SPE) pp->spe deriv Derivatization (Optional) spe->deriv lc Chromatographic Separation (e.g., Reversed-Phase) deriv->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms me_eval Evaluate Matrix Effects (Post-Column Infusion / Post-Extraction Spike) lc->me_eval validation Method Validation ms->validation is Incorporate Stable Isotope-Labeled Internal Standard is->pp Add at start me_eval->lc Optimize end end validation->end Quantification

Workflow for 3-Cl-Tyr LC-MS/MS Method Development.
Protocol: Sample Preparation using SPE

This protocol is a representative example for the isolation of 3-Cl-Tyr from human plasma, adapted from methodologies described in the literature.[4][5]

  • Internal Standard Spiking: To 50 µL of plasma, add the stable isotope-labeled internal standard (e.g., 13C6-3-chloro-L-tyrosine).[4]

  • Protein Precipitation & Digestion (if necessary): For total 3-Cl-Tyr, enzymatic digestion (e.g., with pronase) is required to release it from proteins.[4] For free 3-Cl-Tyr, proceed with protein precipitation by adding a solvent like acetone.[6]

  • Centrifugation: Vortex the sample and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition an Oasis® HLB SPE plate well with methanol followed by equilibration with water.[4]

    • Loading: Load the supernatant from the previous step onto the SPE plate.

    • Washing: Wash the SPE plate with a weak organic solvent to remove hydrophilic interferences.

    • Elution: Elute 3-Cl-Tyr and the internal standard with a stronger organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol: Derivatization with Dansyl Chloride

This protocol outlines the derivatization of 3-Cl-Tyr, which can enhance sensitivity and alter chromatographic behavior.[12][13]

  • Sample Preparation: Start with a protein-precipitated sample extract (50 µL).[12][13]

  • pH Adjustment: Adjust the pH of the sample to be alkaline (e.g., using a sodium carbonate buffer).

  • Derivatization Reaction: Add dansyl chloride solution (in a solvent like acetone) to the sample.

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time.

  • Quenching: Stop the reaction by adding a quenching agent like formic acid.

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of 3-Cl-Tyr.

Table 1: Example LC-MS/MS Parameters

ParameterSettingReference
Column Reversed-phase C18[4]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Methanol[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MS/MS Transition (3-Cl-Tyr) Varies by instrument; example: m/z 216.2 -> 170.1[19]
MS/MS Transition (13C6-3-Cl-Tyr) Varies by instrument; example: m/z 222.2 -> 176.1[4][6]

Table 2: Reported Performance Characteristics

AnalyteMatrixLLOQ (ng/mL)LOD (ng/mL)Reference
3-Cl-TyrWhole Blood/Serum/Plasma2.500.443[4]
3-Cl-TyrPlasma0.0980.030
3-Cl-Tyr (Dansylated)Blood2.0-

Logical Relationships in Troubleshooting

This diagram outlines the decision-making process when encountering common issues in 3-Cl-Tyr analysis.

start Poor Quantitative Performance (Accuracy, Precision) q1 Are you using a Stable Isotope-Labeled Internal Standard? start->q1 sol1 Implement SIL-IS (e.g., 13C6-3-Cl-Tyr) q1->sol1 No q2 Is sample cleanup sufficient? q1->q2 Yes sol1->q2 sol2 Enhance Sample Prep: - Use SPE - Optimize SPE wash/elute steps q2->sol2 No q3 Is there chromatographic co-elution? q2->q3 Yes sol2->q3 sol3 Optimize LC Method: - Adjust gradient - Try alternative column chemistry - Consider derivatization q3->sol3 Yes end_node Improved Performance q3->end_node No sol3->end_node

Troubleshooting Decision Tree for 3-Cl-Tyr Analysis.

References

Technical Support Center: 3-Chloro-L-Tyrosine Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-L-Tyrosine.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound in biological samples.

Sample Handling and Storage

Q1: What are the optimal storage conditions for plasma/serum samples to ensure the stability of this compound?

A1: For long-term storage, it is recommended to keep plasma and serum samples at -70°C. Synthetic calibrators and quality control materials of this compound have been shown to be stable for at least five months when stored at this temperature.[1] An accelerated stability study indicated that after two weeks, this compound concentrations were within characterized limits when stored at 23°C, 4°C, and -20°C. However, a 25% decrease was observed when stored at 37°C, suggesting that elevated temperatures can lead to degradation.[1] For general biochemical analytes, storage at -20°C for up to 3 months has been shown to be adequate for many compounds.[2][3][4]

Q2: How do freeze-thaw cycles affect the stability of this compound in biological samples?

A2: this compound is stable through at least three freeze-thaw cycles without a significant change in concentration.[1] However, it is a general best practice to minimize freeze-thaw cycles for all analytes. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into smaller volumes before freezing.[3]

Q3: Are there any known degradation pathways for this compound that I should be aware of during sample handling?

A3: Yes, this compound can be degraded by hypochlorous acid (HOCl), the same agent that leads to its formation. This reaction can convert this compound into 3,5-dichloro-L-tyrosine.[5] While generally stable, exposure to strong oxidizing conditions should be avoided during sample preparation and storage. Information on specific enzymatic or photodegradation pathways is limited, but as a derivative of the amino acid tyrosine, it may be susceptible to general amino acid degradation pathways under certain conditions.

Analytical Methodology

Q4: I am observing high background noise and interference in my LC-MS/MS analysis of this compound in plasma. What could be the cause and how can I mitigate it?

A4: High background in the analysis of this compound, particularly in the 216.0 → 170.0 m/z transition, is a known issue in complex matrices like blood, serum, and plasma.[1] This can be due to co-eluting matrix components. To mitigate this, consider the following:

  • Optimize Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol to effectively remove interfering substances.

  • Chromatographic Separation: Ensure your HPLC method provides adequate separation of this compound from matrix components. Using a column with a different selectivity, such as a Hypercarb column, may improve resolution.[1]

  • Mass Spectrometry Parameters: Utilize a more specific product ion for quantification. For this compound, the transition to the 135.1 m/z fragment (loss of HCOOH and Cl) is more specific than the 170.0 m/z fragment (loss of HCOOH).[1]

Q5: My GC-MS analysis of this compound shows poor peak shape and reproducibility after derivatization. What are the common pitfalls?

A5: Derivatization for GC-MS analysis, typically silylation, is critical for making this compound volatile and thermally stable.[6][7] Common issues include:

  • Incomplete Derivatization: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and the ratio of the derivatizing agent to the analyte. An excess of the silylating reagent is generally recommended.[8]

  • Presence of Moisture: Silylating reagents are highly sensitive to water, which can lead to their decomposition and incomplete derivatization. Ensure that all glassware is dry and that the sample extract is anhydrous before adding the reagent.[8]

  • Derivative Instability: While silyl derivatives can be stable, their stability can vary. It is advisable to analyze the derivatized samples as soon as possible.[9]

Q6: What are the key considerations for choosing between LC-MS/MS and GC-MS for this compound analysis?

A6: Both LC-MS/MS and GC-MS are powerful techniques for quantifying this compound. The choice depends on available instrumentation, required sensitivity, and sample throughput.

  • LC-MS/MS: Generally offers high specificity and sensitivity without the need for derivatization, simplifying sample preparation. Modern methods can have very short run times (e.g., 5 minutes).[1]

  • GC-MS: Requires a derivatization step to make the analyte volatile.[6][7] This adds a step to the sample preparation but can also result in excellent sensitivity and chromatographic resolution.

Data on Stability of this compound

The following tables summarize the known stability of this compound under various conditions.

Table 1: Stability of this compound in Quality Control Materials Under Different Storage Temperatures for Two Weeks

Storage Temperature (°C)Stability of this compoundReference
3725% decrease in concentration[1]
23Within characterized limits[1]
4Within characterized limits[1]
-20Within characterized limits[1]
-70Stable for at least 5 months[1]

Table 2: Effect of Freeze-Thaw Cycles on this compound Stability

Number of Freeze-Thaw CyclesStabilityReference
3No significant change in concentration[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a summary of a validated method for the simultaneous analysis of this compound and other modified tyrosines.[10]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (containing 13C6-labeled this compound).

    • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.

    • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging.

    • Transfer the supernatant and dry it in a vacuum evaporator.

    • Reconstitute the residue in 30 µL of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1100 HPLC system or equivalent.

    • Column: ODS-HG-3 (2 x 50 mm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: Monitor the transition of m/z 216.0 → 135.1 for this compound and the corresponding transition for the internal standard.

Protocol 2: Quantification of this compound in Blood by GC-MS

This protocol is a summary of a method developed for the analysis of this compound in blood as a marker for chlorine poisoning.[6][7]

  • Sample Preparation:

    • Protein Precipitation: Precipitate proteins from the blood sample.

    • Solid-Phase Extraction (SPE): Purify the sample using a cation-exchange SPE cartridge.

    • Derivatization: Evaporate the purified sample to dryness and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • GC System: Agilent 6890N or equivalent.

    • Column: HP-5MS capillary column or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature program to separate the derivatized analyte.

    • MS System: Mass selective detector.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Monitor characteristic ions of the derivatized this compound.

Visualizations

myeloperoxidase_pathway cluster_neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO Tyrosine Tyrosine Residue (in proteins) HOCl->Tyrosine reacts with Chloramine Chloramine Intermediate HOCl->Chloramine reacts with amine group Three_Cl_Tyr This compound Tyrosine->Three_Cl_Tyr Chloramine->Three_Cl_Tyr intramolecular reaction

Caption: Myeloperoxidase-mediated formation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetone) Spike_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Start Analytical Issue (e.g., Poor Peak Shape, Low Sensitivity) Check_LC Check LC System (Pressure, Leaks, Mobile Phase) Start->Check_LC Chromatographic Problem Check_MS Check MS System (Tuning, Source Cleaning) Start->Check_MS MS Signal Problem Check_Sample_Prep Review Sample Prep (Recovery, Matrix Effects) Start->Check_Sample_Prep Inconsistent Results Optimize_Chromatography Optimize Chromatography (Gradient, Column) Check_LC->Optimize_Chromatography Optimize_MS Optimize MS Parameters (Transitions, Voltages) Check_MS->Optimize_MS Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Sample_Prep->Improve_Cleanup Resolved Issue Resolved Optimize_Chromatography->Resolved Optimize_MS->Resolved Improve_Cleanup->Resolved

Caption: A logical approach to troubleshooting analytical issues.

References

troubleshooting poor recovery of 3-Chloro-L-Tyrosine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3-Chloro-L-Tyrosine, ensuring high recovery and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below. The compound's solubility is pH-dependent due to its amino acid structure, possessing both an acidic carboxylic acid group and a basic amino group. It is slightly soluble in aqueous acid, chloroform, and methanol.[1]

Q2: I am experiencing low recovery of this compound using liquid-liquid extraction (LLE). What are the potential causes and solutions?

A2: Low recovery in LLE can stem from several factors. A common issue is the selection of an inappropriate solvent system or a suboptimal pH for the aqueous phase. Given that this compound is an amino acid, its charge state is pH-dependent. To partition it into an organic solvent, the aqueous phase should be adjusted to a pH that neutralizes the molecule, thereby increasing its hydrophobicity. Another frequent problem is the formation of emulsions, which can trap the analyte and lead to poor phase separation.[2]

Q3: My solid-phase extraction (SPE) protocol for this compound is yielding poor recovery. What should I troubleshoot?

A3: Poor recovery in SPE can be attributed to several steps in the process.[3] Key areas to investigate include:

  • Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining this compound. A mixed-mode cation exchange sorbent could be effective by targeting the amino group.[4]

  • pH of Sample Load: The pH of the sample should be adjusted to ensure the analyte is in a charged state that will interact strongly with the sorbent.

  • Wash Steps: The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, a wash that is too weak may not effectively remove interferences.

  • Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Adjusting the pH or the organic solvent composition of the eluent can improve recovery.

Q4: Can this compound degrade during the extraction process?

A4: this compound is a relatively stable molecule. However, exposure to strong oxidizing agents, such as hypochlorous acid, can lead to further chlorination to form 3,5-dichlorotyrosine, which could be a reason for apparent low recovery of the target analyte.[5][6] It is also important to consider the stability of the compound at extreme pH values and high temperatures over extended periods.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H10ClNO3[1]
Molecular Weight 215.63 g/mol [1][7]
Melting Point 249 °C[1]
pKa (Strongest Acidic) 1.56 - 2.21[1][8]
pKa (Strongest Basic) 9.47[8]
Water Solubility 1.01 g/L[8]
Solubility in PBS (pH 7.2) 1 mg/mL[9]
Solubility in DMSO Slightly soluble/Insoluble[9][10]
Solubility in Ethanol Slightly soluble[9]
Solubility in Methanol Slightly soluble[1]
Solubility in Chloroform Slightly soluble[1]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline for the extraction of this compound from an aqueous sample. Optimization may be required based on the sample matrix.

  • Sample Preparation:

    • Start with a known volume of your aqueous sample containing this compound.

    • Adjust the pH of the sample. To extract into an organic solvent, adjust the pH to the isoelectric point (pI) of this compound (approximately 5.5-6.0) to minimize its charge. Use a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) for adjustment.

  • Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add an equal volume of a suitable water-immiscible organic solvent (e.g., ethyl acetate, which has shown some solubility for tyrosine).[11]

    • Gently invert the separatory funnel multiple times (e.g., 20-30 times) to allow for partitioning of the analyte, venting frequently to release pressure.[12] Avoid vigorous shaking to prevent emulsion formation.[2]

  • Phase Separation:

    • Allow the layers to separate completely.

    • If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel to break the emulsion.[2]

    • Carefully drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the extracted this compound.

  • Drying and Concentration:

    • Dry the collected organic phase over anhydrous sodium sulfate to remove any residual water.

    • Filter or decant the dried organic solvent.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the extracted analyte.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for the purification and concentration of this compound from a liquid sample using a mixed-mode cation exchange SPE cartridge.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water.

    • Equilibrate the cartridge with 1-2 cartridge volumes of an acidic buffer (e.g., 0.1 M formic acid, pH ~2-3). Do not let the sorbent go dry.

  • Sample Loading:

    • Acidify the sample containing this compound to a pH of ~2-3 using a suitable acid (e.g., formic acid). This will ensure the primary amine is protonated.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of the acidic equilibration buffer to remove unretained impurities.

    • Follow with a wash of 1-2 cartridge volumes of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.

  • Elution:

    • Elute the bound this compound from the cartridge using a small volume (e.g., 1-2 mL) of a basic elution solvent. A common choice is 5% ammonium hydroxide in methanol. The basic conditions will neutralize the charge on the amino group, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical method.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and understand the chemical interactions during extraction.

G Troubleshooting Poor Recovery of this compound start Start: Poor Recovery Observed extraction_type Which extraction method? start->extraction_type lle Liquid-Liquid Extraction extraction_type->lle LLE spe Solid-Phase Extraction extraction_type->spe SPE check_ph_lle Is aqueous phase pH optimized? lle->check_ph_lle adjust_ph_lle Adjust pH to ~pI (5.5-6.0) to neutralize check_ph_lle->adjust_ph_lle No check_solvent_lle Is organic solvent appropriate? check_ph_lle->check_solvent_lle Yes end Re-evaluate Recovery adjust_ph_lle->end change_solvent_lle Try a more polar/less polar solvent (e.g., Ethyl Acetate) check_solvent_lle->change_solvent_lle No emulsion Is an emulsion forming? check_solvent_lle->emulsion Yes change_solvent_lle->end break_emulsion Add brine or use gentle mixing emulsion->break_emulsion Yes emulsion->end No break_emulsion->end check_sorbent Is sorbent chemistry correct? spe->check_sorbent change_sorbent Consider Mixed-Mode Cation Exchange check_sorbent->change_sorbent No check_load_ph Is sample load pH correct? check_sorbent->check_load_ph Yes change_sorbent->end adjust_load_ph Acidify sample (pH 2-3) to protonate amine check_load_ph->adjust_load_ph No check_wash Is wash solvent too strong? check_load_ph->check_wash Yes adjust_load_ph->end adjust_wash Decrease organic content in wash check_wash->adjust_wash Yes check_elution Is elution solvent too weak? check_wash->check_elution No adjust_wash->end adjust_elution Increase strength (e.g., NH4OH in MeOH) check_elution->adjust_elution Yes check_elution->end No adjust_elution->end

Caption: Troubleshooting workflow for poor recovery.

Caption: pH effects on this compound and extraction strategy.

References

Technical Support Center: Enhancing 3-Chloro-L-Tyrosine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of 3-Chloro-L-Tyrosine (3-Cl-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry (LC-MS/MS or GC-MS)

  • Question: My 3-Cl-Tyr signal is weak or undetectable in my mass spectrometry analysis. How can I improve the sensitivity?

  • Answer: Low signal intensity is a common challenge that can be addressed by optimizing several stages of your experimental workflow. Consider the following troubleshooting steps:

    • Sample Preparation:

      • Incomplete Protein Hydrolysis: If you are analyzing protein-bound 3-Cl-Tyr, ensure complete hydrolysis of your protein samples. Inadequate hydrolysis will result in low recovery of the free amino acid.

      • Inefficient Extraction: Evaluate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Inefficient extraction can lead to significant loss of the analyte. For instance, cation-exchange SPE is a common method for purifying 3-Cl-Tyr.[1][2]

      • Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of 3-Cl-Tyr, leading to ion suppression. Optimize your sample cleanup procedure to remove interfering substances.

    • Derivatization (for GC-MS):

      • Incomplete Derivatization: For GC-MS analysis, derivatization is crucial. Ensure your derivatization reaction (e.g., with a silylation agent) goes to completion.[1][2] Optimize reaction time, temperature, and reagent concentration.

      • Derivative Instability: The resulting derivative may be unstable. Analyze your samples as soon as possible after derivatization.

    • Instrumentation and Method Parameters:

      • Ion Source Optimization: Tune the ion source parameters of your mass spectrometer (e.g., spray voltage, gas flows, temperature) to maximize the signal for your specific 3-Cl-Tyr derivative or ion.

      • Fragmentation: For MS/MS, optimize the collision energy to ensure efficient fragmentation of the parent ion and maximize the intensity of the daughter ions.

Issue 2: High Background Noise or Interfering Peaks

  • Question: I am observing high background noise or several interfering peaks that co-elute with my 3-Cl-Tyr peak. What can I do to resolve this?

  • Answer: High background and interfering peaks can mask your analyte signal and affect quantification. Here are some strategies to mitigate these issues:

    • Chromatography:

      • Gradient Optimization (LC-MS): Adjust the mobile phase gradient to improve the separation of 3-Cl-Tyr from interfering compounds.

      • Column Selection: Consider using a different column with a different stationary phase chemistry to alter selectivity.

      • Sample Dilution: Diluting your sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.

    • Sample Preparation:

      • Improved Cleanup: Implement a more rigorous sample cleanup protocol. This could involve using a different SPE sorbent or adding an additional cleanup step.

    • Mass Spectrometry:

      • High-Resolution Mass Spectrometry (HRMS): If available, using a high-resolution mass spectrometer can help to distinguish the 3-Cl-Tyr peak from interfering peaks with a similar nominal mass.

Issue 3: Poor Reproducibility and Inconsistent Results

  • Question: My quantitative results for 3-Cl-Tyr are not reproducible between injections or sample preparations. What are the likely causes?

  • Answer: Poor reproducibility can stem from variability at multiple stages of the analytical process. A systematic approach is needed to identify the source of the inconsistency.

    • Internal Standard:

      • Use of an Isotope-Labeled Internal Standard: The most effective way to correct for variability in sample preparation and instrument response is to use a stable isotope-labeled internal standard, such as ¹³C₆-labeled 3-Cl-Tyr.[3]

    • Sample Preparation:

      • Consistent Procedures: Ensure that all sample preparation steps, including protein precipitation, extraction, and derivatization, are performed consistently for all samples and standards.[2][4]

      • Evaporation and Reconstitution: If your protocol involves an evaporation step, be mindful of potential sample loss. Ensure the dried extract is fully reconstituted in the mobile phase.

    • Instrumentation:

      • Autosampler Performance: Check the autosampler for any issues with injection volume precision.

      • System Stability: Ensure the LC and MS systems are equilibrated and stable before starting your analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Mass spectrometry-based methods, particularly those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offer the highest sensitivity and specificity for the detection of 3-Cl-Tyr.[5][6] Stable isotope dilution mass spectrometry can achieve attomole-level sensitivity.[5]

Q2: Is derivatization always necessary for 3-Cl-Tyr detection?

A2: Derivatization is generally required for GC-MS analysis to increase the volatility and thermal stability of 3-Cl-Tyr.[1][2][3] For LC-MS/MS, derivatization is not always necessary but can be used to improve chromatographic retention and ionization efficiency. For instance, derivatization with dansyl chloride has been shown to enhance sensitivity in LC-MS/MS methods.[4]

Q3: What are the expected concentration ranges of 3-Cl-Tyr in biological samples?

A3: The concentration of 3-Cl-Tyr can vary significantly depending on the biological matrix and the pathological condition. For example, in cases of chlorine poisoning, levels in the left heart blood have been detected at 59.7 ng/mL.[1][2] In the plasma of colorectal cancer patients, concentrations have been reported to be around 1.20 ng/mL, which is significantly higher than in healthy controls (0.52 ng/mL).[7]

Q4: Can electrochemical methods be used for 3-Cl-Tyr detection?

A4: Yes, electrochemical methods, such as differential pulse voltammetry, can be used for the detection of 3-Cl-Tyr.[8] While they may offer a lower-cost alternative to mass spectrometry, they can be more susceptible to interference from other electroactive species in complex biological samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the detection of this compound.

MethodSample MatrixDerivatization AgentLimit of Detection (LOD) / Limit of Quantification (LOQ)Linear RangeReference
GC-MSBloodSilylation agent-10-200 ng/mL[2]
LC-MS/MSBody fluids, Tissue extractsDansyl chloride-2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue)[4]
LC-MS/MSPlasmaNoneLOD: 0.030 ng/mL, LOQ: 0.098 ng/mL0.1-3.0 ng/mL[9]
GC-MS--500 fg/µL50-500 pg/µL[10]

Experimental Protocols

Protocol 1: GC-MS Detection of this compound in Blood

This protocol is based on the method described by Nishio et al. (2020).[2]

  • Protein Precipitation: To 100 µL of blood, add 400 µL of acetone to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Cation-Exchange Solid-Phase Extraction (SPE):

    • Reconstitute the residue in the appropriate loading buffer.

    • Load the sample onto a conditioned cation-exchange SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 3-Cl-Tyr with an appropriate elution solvent.

  • Derivatization:

    • Evaporate the eluate to dryness.

    • Add the silylation agent and incubate to form the derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program for the GC to separate the analytes.

    • Acquire data in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Protocol 2: LC-MS/MS Detection of this compound with Dansyl Chloride Derivatization

This protocol is based on the method described by Nishio et al. (2021).[4]

  • Sample Preparation:

    • To 50 µL of body fluid or tissue extract, add an internal standard.

    • Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

  • Centrifugation: Vortex and centrifuge the sample.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Derivatization:

    • Add dansyl chloride solution and a buffer to adjust the pH.

    • Incubate the mixture to allow the derivatization reaction to proceed.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

    • Use a reverse-phase column and a suitable gradient of mobile phases for separation.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for dansylated 3-Cl-Tyr.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis blood Blood Sample precip Protein Precipitation blood->precip spe Solid-Phase Extraction precip->spe deriv Derivatization spe->deriv gcms GC-MS Analysis deriv->gcms data Data Acquisition gcms->data

Caption: GC-MS workflow for this compound detection.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample precip Protein Precipitation sample->precip deriv Derivatization (Optional) precip->deriv lcmsms LC-MS/MS Analysis deriv->lcmsms data Data Acquisition lcmsms->data

Caption: LC-MS/MS workflow for this compound detection.

formation_pathway cluster_reactants Reactants mpo Myeloperoxidase (MPO) hocl HOCl (Hypochlorous Acid) mpo->hocl catalyzes h2o2 H₂O₂ h2o2->mpo cl Cl⁻ cl->mpo cl_tyr This compound hocl->cl_tyr tyr Tyrosine Residue in Protein tyr->cl_tyr chlorination

Caption: Formation of this compound via MPO.

References

dealing with isomeric interference in 3-Chloro-L-Tyrosine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Chloro-L-Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on dealing with isomeric interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound (3-Cl-Tyr) is a specific biomarker for myeloperoxidase-catalyzed oxidation.[1] Its presence and quantification in biological samples are significant for several reasons:

  • Marker of Inflammation and Oxidative Stress: Elevated levels of 3-Cl-Tyr are associated with inflammatory conditions and oxidative stress.[1]

  • Indicator of Chlorine Gas Exposure: It serves as a crucial biomarker for confirming exposure to chlorine gas, making it vital in forensic toxicology and clinical diagnosis of chlorine poisoning.[2][3]

  • Disease Diagnosis: Analysis of 3-Cl-Tyr can aid in the auxiliary diagnosis of diseases such as colorectal cancer.[1]

Q2: What are the main challenges in the analysis of this compound?

The primary challenges in the analysis of this compound include:

  • Isomeric Interference: Distinguishing this compound from its isomers, such as other chlorinated tyrosine species (e.g., 2-chloro-L-tyrosine, 4-chloro-L-tyrosine, and 3,5-dichloro-L-tyrosine) and its enantiomer (D-3-Chloro-Tyrosine), is critical for accurate quantification.

  • Low Endogenous Levels: In healthy individuals or those with certain chronic conditions, 3-Cl-Tyr may be present at very low concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples like plasma, blood, and tissue are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

  • Sample Preparation: The stability of 3-Cl-Tyr during sample preparation and the efficiency of its extraction from the biological matrix are crucial for accurate results.

Q3: What are the common analytical techniques used for this compound analysis?

The most common and reliable techniques for the quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying 3-Cl-Tyr in various biological matrices.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used and often involves derivatization of the amino acid to increase its volatility.[3]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for the ionization mode (e.g., acidic for positive mode).
Ion Suppression from Matrix Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample to reduce the concentration of interfering matrix components.
Analyte Degradation Ensure proper sample storage and handling. For protein-bound 3-Cl-Tyr, use appropriate hydrolysis methods (e.g., enzymatic digestion with pronase) that minimize degradation.
Derivatization Issues (for GC-MS) Check the quality and age of derivatization reagents. Optimize reaction conditions (temperature and time). Ensure the sample is completely dry before adding the derivatization agent.
LC Pump or Column Issues Check for leaks in the LC system. Ensure the mobile phase is properly degassed. Verify that the correct mobile phase is being delivered by the pumps.
Issue 2: Co-elution of Peaks and Suspected Isomeric Interference

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Chromatographic Resolution Optimize the LC gradient to improve the separation of isomers. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
Positional Isomer Interference Utilize a column with a different selectivity or a longer column to enhance separation. Adjust the mobile phase composition and gradient.
Enantiomeric (D/L) Interference Employ a chiral stationary phase (CSP) column specifically designed for amino acid enantiomer separation. Use a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.
Interference from Other Chlorinated Species Develop a high-resolution mass spectrometry (HRMS) method to differentiate between isobaric compounds. Optimize MS/MS transitions to be specific for this compound.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods used in the analysis of this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

Parameter Method 1 (LC/ESI-MS/MS) [2][4]Method 2 (Isotope Dilution HPLC-MS/MS) [5]
Matrix Blood, Lung TissueWhole Blood, Serum, Plasma
Linearity Range 2.0-200 ng/mL (Blood)2.50-1,000 ng/mL
4.0-400 ng/g (Tissue)
Limit of Detection (LOD) Not explicitly stated0.443 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL (Blood)2.50 ng/mL
4.0 ng/g (Tissue)
Intra-assay Precision (%CV) < 7.73%< 7.0%
Inter-assay Precision (%CV) < 6.94%< 10%

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Biological Fluids

This protocol is a generalized procedure based on established methods.[2][4]

1. Sample Preparation (Protein Precipitation and Derivatization):

  • To 50 µL of the sample (e.g., blood, tissue homogenate), add an internal standard.
  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge to pellet the precipitated protein.
  • Transfer the supernatant to a new tube.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue and perform derivatization (e.g., with dansyl chloride) according to the kit manufacturer's instructions to improve chromatographic retention and ionization efficiency.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to elute the analyte of interest.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • MS Detection: Electrospray ionization (ESI) in positive ion mode.
  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol outlines a general approach for resolving D- and L-isomers.

1. Chiral Stationary Phase (CSP) Method:

  • Utilize an HPLC column with a chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
  • Optimize the mobile phase, which is often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a counter-ion.
  • Perform the analysis without derivatization.

2. Diastereomeric Derivatization Method:

  • React the this compound sample with a chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine) to form diastereomers.
  • Separate the resulting diastereomers on a standard achiral reversed-phase column (e.g., C18) using a suitable gradient.
  • Detect the separated diastereomers using fluorescence or mass spectrometry.

Visualizations

Isomeric_Interference This compound This compound Chromatographic_Separation Chromatographic_Separation Positional_Isomers Positional Isomers (e.g., 2-Cl-Tyr, 4-Cl-Tyr) Di-substituted_Isomers Di-substituted Isomers (e.g., 3,5-diCl-Tyr) Enantiomer Enantiomer (D-3-Cl-Tyr) Analytical_Sample Analytical_Sample Analytical_Sample->Chromatographic_Separation Injection MS_Detection MS_Detection Chromatographic_Separation->MS_Detection Elution

Caption: Isomeric interference in this compound analysis.

Analytical_Workflow start Biological Sample (Plasma, Tissue, etc.) prep Sample Preparation (Protein Precipitation/Digestion, SPE) start->prep deriv Derivatization (Optional, e.g., for GC-MS or to form diastereomers) prep->deriv lc Chromatographic Separation (Reversed-Phase or Chiral Column) deriv->lc Analysis ms Mass Spectrometric Detection (MS/MS for specificity) lc->ms quant Data Analysis and Quantification ms->quant

Caption: General analytical workflow for this compound.

References

Validation & Comparative

Validating 3-Chloro-L-Tyrosine as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive analysis positions 3-Chloro-L-Tyrosine as a key biomarker in diseases linked to inflammation and oxidative stress. This guide provides an objective comparison with existing biomarkers and detailed experimental protocols for its validation.

Shanghai, China – November 18, 2025 – Researchers and drug development professionals now have access to a comprehensive guide on the validation of this compound (3-Cl-Tyr) as a specific biomarker for a range of diseases characterized by inflammation and oxidative stress. This publication offers a detailed comparison of 3-Cl-Tyr with other biomarkers in fields such as chlorine poisoning, colorectal cancer, chronic lung disease in preterm infants, and cardiovascular disease.

This compound is a product of the myeloperoxidase (MPO) enzyme, which is released by neutrophils during inflammation. The presence of 3-Cl-Tyr in biological samples is a strong indicator of MPO-catalyzed oxidation, a key process in the pathology of several diseases.[1][2] This guide summarizes quantitative data, presents detailed experimental methodologies, and provides visual representations of the underlying biological pathways to aid researchers in their validation efforts.

Comparative Performance of this compound

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease state. The following tables provide a comparative overview of 3-Cl-Tyr and alternative biomarkers for specific diseases.

Table 1: Biomarker Comparison for Chlorine Poisoning
BiomarkerMethodSensitivitySpecificityKey Findings & Limitations
This compound GC-MS, LC-MS/MSHighHighDetected in blood, urine, and lung tissue of exposed individuals.[3] Levels remain elevated for a significant period post-exposure.[4]
3,5-dichloro-L-tyrosine GC-MS, LC-MS/MSModerateHighOften detected alongside 3-Cl-Tyr, providing stronger evidence of exposure.[3]
Chlorinated Lipids Mass SpectrometryHighHighLevels remain elevated longer than 3-Cl-Tyr post-exposure, suggesting greater sensitivity for detecting past exposure.[4][5]
Table 2: Biomarker Comparison for Colorectal Cancer (CRC)
BiomarkerMethodSensitivitySpecificityKey Findings & Limitations
This compound LC-MS/MSModerateHighSignificantly higher plasma levels in CRC patients compared to healthy controls.[6]
Carcinoembryonic Antigen (CEA) Immunoassay40-80%70-90%Widely used but lacks specificity; can be elevated in other cancers and non-malignant conditions.[7][8][9][10]
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) ELISA~65%~87%Potential as a noninvasive screening tool, but with moderate sensitivity.[11][12]
Pyruvate Kinase M2 (M2-PK) ELISA (fecal)85-100%72.5-97.5%High sensitivity for detecting both bleeding and non-bleeding tumors.[13][14]
Table 3: Biomarker Comparison for Chronic Lung Disease in Preterm Infants (Bronchopulmonary Dysplasia - BPD)
BiomarkerMethodSensitivitySpecificityKey Findings & Limitations
This compound Not specifiedNot specifiedNot specifiedHigher levels in tracheal aspirates of infants who develop BPD.[15]
Protein Carbonyls SpectrophotometryNot specifiedNot specifiedElevated in tracheal aspirates of infants who develop BPD.[16][17]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Not specified81.5%64.4%A marker of oxidative DNA damage, found at higher levels in infants who develop BPD.
Table 4: Biomarker Comparison for Cardiovascular Disease (CVD)
BiomarkerMethodSensitivitySpecificityKey Findings & Limitations
This compound GC-MSHighHighMarkedly elevated in atherosclerotic lesions, indicating a role for MPO in LDL oxidation.[18]
Myeloperoxidase (MPO) ImmunoassayHighModerateElevated levels predict risk of cardiovascular events.[19][20][21][22]
Oxidized LDL (oxLDL) ELISA76%90%A sensitive marker for identifying patients with coronary artery disease.[23]

Signaling Pathway and Experimental Workflows

The formation of this compound is a direct consequence of the inflammatory response mediated by neutrophils. Understanding this pathway is crucial for interpreting biomarker data.

Myeloperoxidase_Pathway Neutrophil Activated Neutrophil MPO_release Myeloperoxidase (MPO) Release Neutrophil->MPO_release MPO_active Active MPO MPO_release->MPO_active H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO_active Chloride Chloride (Cl⁻) Chloride->MPO_active HOCl Hypochlorous Acid (HOCl) MPO_active->HOCl catalyzes Chlorination Chlorination HOCl->Chlorination Tyrosine Tyrosine Residue (in proteins) Tyrosine->Chlorination ThreeClTyr This compound Chlorination->ThreeClTyr

Caption: Myeloperoxidase pathway leading to this compound formation.

The following workflow outlines the key steps in validating 3-Cl-Tyr as a biomarker.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Detection cluster_validation Data Analysis & Validation Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Purification Purification (e.g., SPE) Protein_Precipitation->Purification Derivatization Derivatization Purification->Derivatization GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Comparison Comparison with Clinical Diagnosis Quantification->Comparison Performance Performance Evaluation (Sensitivity, Specificity) Comparison->Performance

Caption: General workflow for this compound biomarker validation.

Experimental Protocols

Accurate and reproducible measurement of 3-Cl-Tyr is essential for its validation. The following are summarized protocols for the most common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
  • Sample Preparation:

    • Perform protein precipitation from plasma or tissue homogenates using a suitable solvent (e.g., acetone).

    • Purify the supernatant containing 3-Cl-Tyr using cation-exchange solid-phase extraction (SPE).

  • Derivatization:

    • Evaporate the purified sample to dryness.

    • Derivatize the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to increase volatility for GC analysis.[24]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Employ an appropriate temperature program for the GC oven.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of 3-Cl-Tyr derivatives.

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., ¹³C₆-3-Cl-Tyr) for accurate quantification.

    • Generate a calibration curve using known concentrations of 3-Cl-Tyr.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis
  • Sample Preparation:

    • Precipitate proteins from 50 µL of plasma or tissue extract.[25]

  • Derivatization (Optional but can improve sensitivity):

    • Derivatize the sample with an agent like dansyl chloride to enhance ionization efficiency.[25]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid).

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Utilize a stable isotope-labeled internal standard for accurate quantification.

    • Construct a calibration curve with known concentrations of 3-Cl-Tyr.[26]

Conclusion

This compound presents a highly specific and sensitive biomarker for diseases associated with myeloperoxidase-driven inflammation and oxidative stress. Its performance, particularly in the context of chlorine poisoning and cardiovascular disease, is very promising. While further validation is needed for its application in colorectal cancer and chronic lung disease in preterm infants, the existing data strongly supports its potential as a valuable diagnostic and prognostic tool. This guide provides the necessary comparative data and experimental frameworks to facilitate further research and clinical validation of this compound.

References

3-Chloro-L-Tyrosine: A Specific Marker of Myeloperoxidase-Driven Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oxidative stress research, the precise identification of the reactive species involved is paramount to understanding disease pathogenesis and developing targeted therapeutic interventions. 3-Chloro-L-Tyrosine (3-CT), a chlorinated amino acid, has emerged as a highly specific biomarker for protein damage mediated by the myeloperoxidase (MPO) enzyme system. This guide provides a comprehensive comparison of 3-CT with other established markers of oxidative stress, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their study design and interpretation.

Distinguishing this compound: A Product of Specific Enzymatic Activity

Unlike many general markers of oxidative stress that can be generated through various pathways, 3-CT is almost exclusively formed through the action of MPO.[1][2] MPO, a heme-containing enzyme abundant in neutrophils, utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3] HOCl then reacts with the tyrosine residues of proteins to form 3-CT.[2] This specificity makes 3-CT a unique indicator of neutrophil activation and MPO-driven inflammatory processes.[4][5]

Comparative Analysis of Oxidative Stress Markers

The choice of a biomarker for oxidative stress depends on the specific research question and the biological system under investigation. The following table provides a comparative overview of 3-CT and other commonly used markers.

MarkerSpecificityKey AdvantagesKey DisadvantagesTypical Detection Method
This compound (3-CT) Myeloperoxidase (MPO)-derived hypochlorous acid (HOCl)High specificity for neutrophil-mediated inflammation. Stable and accumulates in tissues.[1][2]Requires sensitive analytical techniques for detection.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][7][8]
3-Nitro-L-Tyrosine (3-NT) Peroxynitrite (ONOO⁻) and other nitrating speciesIndicates nitrative stress. Well-established marker.Can be formed by multiple enzymatic and non-enzymatic pathways, reducing specificity.LC-MS/MS, Immunohistochemistry, ELISA[9][10]
3-Bromo-L-Tyrosine (3-BT) Eosinophil Peroxidase (EPO)-derived hypobromous acid (HOBr)Specific for eosinophil-mediated inflammation.Lower abundance compared to 3-CT in many inflammatory conditions.LC-MS/MS[9]
Protein Carbonyls General protein oxidation by various ROSBroad indicator of oxidative protein damage. Relatively easy to measure with spectrophotometric assays.Lacks specificity to any particular reactive oxygen species (ROS) or enzymatic source.[11]Spectrophotometry (DNPH assay), ELISA, Western Blot[12]
Advanced Glycation End Products (AGEs) Non-enzymatic glycation and oxidation of proteins and lipidsMarker of glyco-oxidative stress, relevant in diabetes and aging.[13]Formation is a slow process, reflecting chronic rather than acute oxidative stress.ELISA, Fluorimetry, LC-MS/MS[12]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Hydroxyl radical-mediated DNA damageSpecific marker for oxidative DNA damage.Can be influenced by DNA repair mechanisms.LC-MS/MS, ELISA[11]
Malondialdehyde (MDA) & 4-Hydroxynonenal (4-HNE) Lipid peroxidationWell-established markers of lipid damage.Can be reactive and form adducts with other molecules, complicating analysis.HPLC, Spectrophotometry (TBARS assay)[11]

Quantitative Data from Comparative Studies

Several studies have directly compared the levels of 3-CT with other halogenated tyrosine derivatives in pathological conditions. For instance, in a study on colorectal cancer patients, plasma levels of free 3-CT, 3-NT, and 3-BT were simultaneously quantified.[9][14] The results demonstrated that all three markers were significantly elevated in cancer patients compared to healthy controls, highlighting the involvement of both MPO and other oxidative pathways in the disease.[9]

Another study in preterm infants with respiratory distress found a strong correlation between 3-CT levels in tracheal aspirates and MPO activity, while the correlation with protein carbonyls was weaker.[5] This suggests that MPO-derived oxidants are a major contributor to protein damage in this context and that 3-CT is a more specific marker for this particular pathway than the more general protein carbonyls.[5]

Signaling Pathway and Experimental Workflow

The generation of this compound is a direct consequence of the activation of the myeloperoxidase enzymatic cycle in neutrophils.

G Formation of this compound via Myeloperoxidase Pathway cluster_neutrophil Neutrophil cluster_protein Target Protein NADPH_Oxidase NADPH Oxidase H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 produces MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes formation of H2O2->MPO substrate Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO substrate Tyrosine Tyrosine Residue HOCl->Tyrosine reacts with 3CT This compound Tyrosine->3CT forms Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->NADPH_Oxidase activates

Caption: Myeloperoxidase pathway leading to this compound formation.

The typical workflow for the analysis of 3-CT and other oxidative stress markers from biological samples involves several key steps, from sample preparation to instrumental analysis.

G General Experimental Workflow for Oxidative Stress Marker Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization/ Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with acetone or acid) Homogenization->Protein_Precipitation Hydrolysis Protein Hydrolysis (for total amino acid analysis) Protein_Precipitation->Hydrolysis Optional SPE Solid Phase Extraction (SPE) (for cleanup and concentration) Protein_Precipitation->SPE Hydrolysis->SPE Derivatization Derivatization (for GC-MS analysis) SPE->Derivatization for GC-MS Analysis Instrumental Analysis (LC-MS/MS or GC-MS) SPE->Analysis for LC-MS/MS Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: A generalized workflow for analyzing oxidative stress markers.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of free 3-nitro-l-tyrosine, this compound, and 3-bromo-l-tyrosine in human plasma.[9][15]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing isotopically labeled analogs of the analytes.

  • Precipitate proteins by adding 400 µL of cold acetone.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Employ a gradient elution to separate the analytes.

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and its internal standard.

3. Quantification:

  • Construct a calibration curve using known concentrations of the analytes.

  • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Quantification of this compound by GC-MS

This protocol is based on a method for the determination of this compound in blood.[7][16]

1. Sample Preparation:

  • To 100 µL of blood, add an internal standard (e.g., ¹³C₆-labeled 3-CT).

  • Precipitate proteins with a suitable agent (e.g., perchloric acid).

  • Purify the supernatant using cation-exchange solid-phase extraction (SPE).

  • Elute the amino acids and dry the eluate.

2. Derivatization:

  • Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the sample with the derivatizing agent to ensure complete reaction.

3. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms).

    • Employ a temperature gradient program to separate the derivatized amino acids.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode.

    • Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 3-CT and its internal standard.

4. Quantification:

  • Generate a calibration curve using standard solutions of 3-CT.

  • Determine the concentration of 3-CT in the samples based on the peak area ratio to the internal standard.

Conclusion

This compound serves as a highly specific and valuable biomarker for investigating the role of myeloperoxidase-mediated oxidative stress in a wide range of inflammatory diseases. Its specificity offers a distinct advantage over more general markers of oxidative damage, enabling researchers to pinpoint the contribution of neutrophil activation to disease pathology. The choice of analytical method, either LC-MS/MS or GC-MS, will depend on the available instrumentation and the specific requirements of the study. By providing a clear comparison with other markers and detailed experimental guidance, this document aims to facilitate the effective application of 3-CT in oxidative stress research and drug development.

References

Cross-Validation of Analytical Methods for 3-Chloro-L-Tyrosine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Chloro-L-Tyrosine is crucial as it serves as a key biomarker for myeloperoxidase-catalyzed oxidation, oxidative stress, and inflammation. This guide provides a comparative overview of various analytical methods for the detection of this compound, supported by experimental data to aid in the selection of the most suitable technique for specific research needs.

Comparative Analysis of Analytical Methods

The primary methods for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Quantitative Performance Data

The following table summarizes the key performance metrics for the different analytical methods used to quantify this compound.

ParameterLC-MS/MS Method 1[1][2]LC-MS/MS Method 2[3][4][5]LC-MS/MS Method 3[6]GC-MS[7][8][9]
Limit of Detection (LOD) 0.030 ng/mLNot Reported0.443 ng/mL5 ng/mL[10]
Limit of Quantification (LOQ) 0.098 ng/mL2.0 ng/mL (blood), 4.0 ng/g (tissue)2.50 ng/mL10 ng/mL
Linearity Range 0.1 - 3.0 ng/mL[10]2.0 - 200 ng/mL (blood), 4.0 - 400 ng/g (tissue)2.50 - 1000 ng/mL10 - 200 ng/mL
Intra-assay Precision (%CV) <10%<7.73%≤ 7.0%Not Reported
Inter-assay Precision (%CV) <10%<6.94%≤ 10%Not Reported
Accuracy 95 - 105%Not Reported≥ 93%Not Reported
Sample Type Human PlasmaHuman body fluids and tissue extractsWhole blood, serum, plasmaBlood
Derivatization Required NoYes (Dansyl Chloride)NoYes (Silylation)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. Below are summaries of different validated protocols.

Method 1: Direct Analysis of Human Plasma [1][2]

This method allows for the simultaneous quantification of free 3-Nitro-l-tyrosine, this compound, and 3-Bromo-l-tyrosine in human plasma without a solid-phase extraction step.

  • Sample Preparation : 100 µL of plasma is mixed with 10 µL of an internal standard solution, 10 µL of 0.2% trifluoroacetic acid, and vortexed. Proteins are precipitated with 200 µL of acetone. The sample is then centrifuged, and the supernatant is collected for analysis.

  • Chromatography : Separation is achieved on a liquid chromatography system with a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

  • Mass Spectrometry : Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.

Method 2: Analysis with Derivatization [3][4][5]

This protocol involves a derivatization step to enhance the sensitivity of the analysis.

  • Sample Preparation : 50 μL of body fluid or tissue extract undergoes protein precipitation. The supernatant is then derivatized with dansyl chloride.

  • Chromatography : A liquid chromatography system is used for the separation of the derivatized analyte.

  • Mass Spectrometry : An electrospray ionization-tandem mass spectrometry (ESI-MS/MS) system is used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of this compound, though it requires a derivatization step to increase the volatility of the analyte.

  • Sample Preparation : The sample is first purified using protein precipitation followed by cation-exchange solid-phase extraction. The extracted this compound is then derivatized with a silylation agent.[7][8][9]

  • Gas Chromatography : The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

  • Mass Spectrometry : A mass spectrometer is used for the detection and quantification of the derivatized analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the detection of this compound. While specific commercial ELISA kits for this compound are not widely documented in the provided search results, the general principle of a competitive ELISA would be applicable. Data for a related compound, 3-Bromotyrosine, suggests a detection range of 7.8-500 ng/mL with a sensitivity of 4.688 ng/mL.[11]

  • General Principle : A known amount of labeled this compound competes with the this compound in the sample for binding to a limited amount of specific antibody coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. The signal is typically generated by an enzyme-conjugated secondary antibody that reacts with a substrate to produce a measurable color change, fluorescence, or chemiluminescence.[12][13]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the analytical methods described.

General Workflow for this compound Analysis cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_ELISA ELISA Sample_LCMS Sample Collection (Plasma, Blood, Tissue) Preparation_LCMS Sample Preparation (Protein Precipitation, +/- Derivatization) Sample_LCMS->Preparation_LCMS Analysis_LCMS LC-MS/MS Analysis Preparation_LCMS->Analysis_LCMS Data_LCMS Data Acquisition and Quantification Analysis_LCMS->Data_LCMS Sample_GCMS Sample Collection (Blood) Preparation_GCMS Sample Preparation (Protein Precipitation, SPE, Derivatization) Sample_GCMS->Preparation_GCMS Analysis_GCMS GC-MS Analysis Preparation_GCMS->Analysis_GCMS Data_GCMS Data Acquisition and Quantification Analysis_GCMS->Data_GCMS Sample_ELISA Sample Collection (Serum, Plasma) Preparation_ELISA Sample Dilution Sample_ELISA->Preparation_ELISA Analysis_ELISA Competitive ELISA Preparation_ELISA->Analysis_ELISA Data_ELISA Signal Detection and Quantification Analysis_ELISA->Data_ELISA Myeloperoxidase Pathway and this compound Formation Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H2O2) H2O2->HOCl Cl Chloride Ion (Cl-) Cl->HOCl Cl_Tyrosine This compound HOCl->Cl_Tyrosine Tyrosine L-Tyrosine Residue (in Proteins) Tyrosine->Cl_Tyrosine reacts with

References

A Comparative Analysis of 3-Chloro-L-Tyrosine and 3-Bromo-L-Tyrosine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the properties, mechanisms, and applications of two key biomarkers of oxidative stress.

In the landscape of biomedical research and drug development, the accurate assessment of oxidative stress and inflammation is paramount. Among the various biomarkers utilized for this purpose, halogenated tyrosine derivatives have emerged as significant indicators of specific enzymatic activity linked to pathology. This guide provides a detailed comparative analysis of two such derivatives: 3-Chloro-L-Tyrosine (Cl-Tyr) and 3-Bromo-L-Tyrosine (Br-Tyr). Both molecules are products of inflammatory processes, yet their formation, utility as biomarkers, and potential biological effects exhibit subtle but crucial differences. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Introduction to Halogenated Tyrosines

This compound and 3-Bromo-L-Tyrosine are modified amino acids formed from the halogenation of L-tyrosine residues in proteins. This process is primarily catalyzed by heme-containing peroxidases found in immune cells. The presence and concentration of these halogenated tyrosines in biological fluids and tissues can serve as specific footprints of the activity of these enzymes, offering insights into the nature and intensity of an inflammatory response.

This compound is a specific biomarker for the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.[1][2] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[3] Elevated levels of this compound have been associated with a range of inflammatory conditions, including cardiovascular diseases, and have also been identified as an indicator of exposure to chlorine gas.[4][5]

3-Bromo-L-Tyrosine , on the other hand, is primarily considered a biomarker for the activity of eosinophil peroxidase (EPO), which is found in eosinophils. EPO preferentially uses bromide ions (Br⁻) to generate hypobromous acid (HOBr). The formation of 3-Bromo-L-Tyrosine is therefore indicative of eosinophil-driven inflammation, which is characteristic of allergic reactions and parasitic infections. Interestingly, under certain conditions, MPO can also contribute to the formation of 3-Bromo-L-Tyrosine, highlighting the need for careful interpretation of biomarker data.[1]

Comparative Data: Physicochemical and Biochemical Properties

The structural similarity of this compound and 3-Bromo-L-Tyrosine belies differences in their physicochemical properties that can influence their biological behavior and detection. The following tables summarize key quantitative data for these compounds.

PropertyThis compound3-Bromo-L-TyrosineReference(s)
Molecular Formula C₉H₁₀ClNO₃C₉H₁₀BrNO₃[6]
Molecular Weight 215.63 g/mol 260.08 g/mol [6]
Melting Point ~249 °C (decomposes)Not explicitly available[6]
Optical Activity [α]24/D −2°, c = 1 in 1 M HClNot explicitly available[6]
Primary Enzymatic Source Myeloperoxidase (MPO)Eosinophil peroxidase (EPO)[1]
Key Reactant Hypochlorous acid (HOCl)Hypobromous acid (HOBr)[3]

In Vivo Levels and Clinical Significance

The concentrations of this compound and 3-Bromo-L-Tyrosine in biological fluids can vary significantly between healthy individuals and those with inflammatory diseases. The following table presents a summary of reported levels in human plasma.

ConditionThis compound (ng/mL)3-Bromo-L-Tyrosine (ng/mL)Reference(s)
Healthy Individuals Not typically detected[4]
Patients with Inflammatory Disease Levels can be elevated[4]
Exposure to 2.02 ppm Chlorine Gas (15 min) 941 (in blood)Not applicable[4]
Colorectal Cancer Patients Elevated vs. healthy controlsElevated vs. healthy controls[7]

LRL = Lowest Reportable Limit

Signaling Pathways and Experimental Workflows

To visualize the biochemical context in which these biomarkers are formed and analyzed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of Halogenated Tyrosine Formation

This diagram illustrates the enzymatic pathways leading to the formation of this compound and 3-Bromo-L-Tyrosine from L-Tyrosine, highlighting the central roles of MPO and EPO.

Halogenation_Pathway cluster_neutrophil Neutrophil cluster_eosinophil Eosinophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Oxidation HOBr Hypobromous Acid (HOBr) MPO->HOBr Oxidation (minor pathway) H2O2_N H₂O₂ H2O2_N->MPO Cl_ion Cl⁻ Cl_ion->MPO Br_ion_N Br⁻ Br_ion_N->MPO EPO Eosinophil Peroxidase (EPO) EPO->HOBr Oxidation H2O2_E H₂O₂ H2O2_E->EPO Br_ion_E Br⁻ Br_ion_E->EPO Cl_Tyr This compound HOCl->Cl_Tyr Chlorination Br_Tyr 3-Bromo-L-Tyrosine HOBr->Br_Tyr Bromination L_Tyrosine L-Tyrosine L_Tyrosine->Cl_Tyr L_Tyrosine->Br_Tyr

Enzymatic formation of this compound and 3-Bromo-L-Tyrosine.
Experimental Workflow for Quantification

This diagram outlines the key steps in the simultaneous quantification of this compound and 3-Bromo-L-Tyrosine in a biological sample using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Isotopically Labeled Internal Standards (e.g., ¹³C₆-Cl-Tyr, ¹³C₆-Br-Tyr) Sample->Spike Extraction Protein Precipitation & Sample Extraction (e.g., Acetone) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition and Quantification LCMS->Data

Workflow for LC-MS/MS quantification of halogenated tyrosines.

Experimental Protocols

The following are detailed methodologies for the synthesis and quantification of this compound and 3-Bromo-L-Tyrosine.

Synthesis Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the direct chlorination of L-Tyrosine. One reported synthetic route starts from 3-Chlorophenol and Sodium pyruvate.[8] A detailed protocol would typically involve the following steps:

  • Reaction Setup: Dissolve L-Tyrosine in a suitable solvent, such as a mixture of acetic acid and water.

  • Chlorination: Slowly add a chlorinating agent, such as a solution of sodium hypochlorite, to the tyrosine solution while stirring vigorously at a controlled temperature. The pH of the reaction mixture should be carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, the product is isolated by adjusting the pH to precipitate the amino acid. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system to yield pure this compound.

Synthesis of 3-Bromo-L-Tyrosine:

A nonenzymatic method for the simultaneous preparation of dityrosine and 3-bromotyrosine has been described. A simplified protocol is as follows:

  • Reaction Mixture Preparation: Dissolve L-Tyrosine in deionized water with the addition of hydrochloric acid.

  • Bromination: Add an aqueous solution of potassium bromate (KBrO₃) to the tyrosine solution.

  • Heating: Heat the mixture in a sealed container at 150°C for 25 minutes.

  • Purification: After cooling, the reaction mixture is analyzed and purified by high-pressure liquid chromatography (HPLC) to isolate 3-Bromo-L-Tyrosine.

Quantification Protocol: Simultaneous LC-MS/MS Analysis

This protocol is adapted from a validated method for the simultaneous quantification of free 3-Nitro-L-tyrosine, this compound, and 3-Bromo-L-tyrosine in human plasma.[7]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution containing isotopically labeled this compound (e.g., ¹³C₆-3-CT) and 3-Bromo-L-tyrosine (e.g., ¹³C₆-3-BT) in methanol.

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.

  • Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness in a vacuum evaporator.

  • Reconstitute the dried extract in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A gradient elution from low to high percentage of mobile phase B is used to separate the analytes. A typical gradient might be: 0-0.7 min, 10% B; 0.7-5 min, 10-40% B; 5-5.5 min, 40-95% B; 5.5-6.5 min, 95% B; 6.5-6.51 min, 95-10% B.

    • Flow Rate: Approximately 0.2-0.4 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.

3. Data Analysis:

  • Quantification is achieved by constructing calibration curves using known concentrations of this compound and 3-Bromo-L-Tyrosine standards.

  • The ratio of the peak area of the analyte to the peak area of its corresponding internal standard is used to determine the concentration in the unknown samples.

Conclusion

This compound and 3-Bromo-L-Tyrosine are valuable biomarkers that provide specific insights into the inflammatory pathways mediated by myeloperoxidase and eosinophil peroxidase, respectively. While both are indicators of oxidative stress, their distinct origins allow for a more nuanced understanding of the underlying cellular and enzymatic drivers of disease. The choice of which biomarker to measure will depend on the specific research question and the suspected pathology. For instance, studies focused on neutrophil-driven inflammation in cardiovascular disease would prioritize the measurement of this compound, while research into allergic asthma might focus on 3-Bromo-L-Tyrosine. The development of sensitive and specific analytical methods, such as the LC-MS/MS protocol detailed here, enables the simultaneous quantification of both, offering a more comprehensive picture of the inflammatory milieu. As our understanding of the distinct and overlapping roles of MPO and EPO in various diseases continues to grow, the comparative analysis of these halogenated tyrosine biomarkers will become increasingly important in both basic research and the development of targeted therapies.

References

Assessing the In Vivo Relevance of 3-Chloro-L-Tyrosine Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers for oxidative stress is critical for advancing disease diagnostics and therapeutic strategies. This guide provides an objective comparison of 3-Chloro-L-Tyrosine (3-Cl-Tyr) with other key markers of oxidative and inflammatory stress, supported by experimental data and detailed methodologies.

This compound, a chlorinated amino acid, has emerged as a highly specific biomarker for the in vivo activity of myeloperoxidase (MPO), an enzyme pivotal to neutrophil-mediated inflammation and oxidative damage. The formation of 3-Cl-Tyr provides a molecular footprint of hypochlorous acid (HOCl) production, offering a window into pathological processes where MPO is implicated.

The Significance of this compound as a Biomarker

Myeloperoxidase, primarily found in neutrophils, catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid, a potent oxidizing and chlorinating agent. This reactive species can modify various biomolecules, including the amino acid tyrosine, leading to the formation of 3-Cl-Tyr. The specificity of this reaction makes 3-Cl-Tyr a valuable tool for tracking MPO activity in a range of inflammatory and oxidative stress-related diseases.

Elevated levels of 3-Cl-Tyr have been documented in numerous pathologies, including:

  • Atherosclerosis: Increased 3-Cl-Tyr is found in atherosclerotic plaques, suggesting a role for MPO-driven oxidation in disease progression.

  • Chronic Lung Disease: In preterm infants, higher levels of 3-Cl-Tyr in tracheal aspirates are associated with the development of chronic lung disease.

  • Colorectal Cancer: Plasma concentrations of 3-Cl-Tyr are significantly higher in patients with colorectal cancer compared to healthy individuals.[1]

  • Chlorine Gas Exposure: 3-Cl-Tyr is a recognized biomarker for acute exposure to chlorine gas.[2]

  • Chronic Kidney Disease: An increase in 3-Cl-Tyr levels is observed with the progression of chronic kidney disease.[3][4]

Comparative Analysis of Oxidative Stress Biomarkers

While 3-Cl-Tyr offers high specificity for MPO activity, a comprehensive assessment of oxidative stress often involves the measurement of multiple biomarkers. The following table provides a quantitative comparison of 3-Cl-Tyr with other commonly used markers.

BiomarkerPathological ConditionSample TypeConcentration in Disease StateConcentration in Healthy ControlsMethod of DetectionReference
This compound Chlorine Poisoning (Autopsy)Left Heart Blood59.7 ng/mLNot DetectedGC-MS[1]
Colorectal CancerPlasma1.20 ng/mL0.52 ng/mLLC-MS/MS[1]
Chronic Kidney Disease (Stage 5)Plasma1.42 ± 0.41 mmol/mol-tyrosine0.81 ± 0.36 mmol/mol-tyrosine (Stage 1)LC-MS[3][4]
3,5-Dichlorotyrosine Chlorine Gas Exposure (Rats)Nasal TissueDose-dependent increaseNot DetectedGC-MS[5][6][7]
Protein Carbonyls Chronic Lung Disease (Preterm Infants)Tracheal AspiratesCorrelated with MPO activityLower levelsSpectrophotometry[8]
3-Nitrotyrosine Neurodegenerative DiseasesVariousElevated levelsLower levelsVarious (ELISA, HPLC, MS)[2][9][10]
F2-Isoprostanes Conditions with increased risk of atherosclerosisUrineHigh levelsLower levelsLC-MS/MS[11]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is paramount. Below are detailed methodologies for the key analytical techniques used.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the detection of 3-Cl-Tyr.

  • Sample Preparation:

    • Proteins are precipitated from the biological sample (e.g., plasma, tissue homogenate).

    • The protein pellet is washed to remove contaminants.

    • Internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr) is added.

    • Proteins are hydrolyzed to release amino acids.

  • Purification:

    • The amino acid mixture is purified using cation-exchange solid-phase extraction.

  • Derivatization:

    • The purified amino acids are derivatized using a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) to make them volatile for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a capillary column.

    • Detection is performed using mass spectrometry in selected ion monitoring (SIM) mode for high specificity and sensitivity.[2]

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and is also a very sensitive and specific method.

  • Sample Preparation:

    • Protein precipitation is performed on the biological sample.

    • An internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr) is added.

  • Chromatographic Separation:

    • The supernatant is injected into a reverse-phase HPLC column for separation.

    • A gradient elution with a mobile phase of acetonitrile and water, both containing a small amount of formic acid, is typically used.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Detection is performed using electrospray ionization (ESI) in positive ion mode.

    • Multiple reaction monitoring (MRM) is used to specifically detect the transition of the parent ion to a specific daughter ion for both 3-Cl-Tyr and its internal standard, ensuring high specificity.[7][9][12]

Protocol 3: Measurement of Protein Carbonyls

This spectrophotometric assay is a widely used method for assessing general protein oxidation.

  • Sample Preparation:

    • Proteins are precipitated from the sample.

  • Derivatization:

    • The protein pellet is incubated with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form protein hydrazones.

  • Washing:

    • The protein is reprecipitated and washed with ethanol/ethyl acetate to remove excess DNPH.

  • Solubilization and Measurement:

    • The final protein pellet is dissolved in a strong denaturant (e.g., guanidine hydrochloride).

    • The absorbance of the protein hydrazones is measured spectrophotometrically at ~370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH.[13][14][15][16]

Protocol 4: Measurement of F2-Isoprostanes

This method is considered the gold standard for assessing lipid peroxidation.

  • Sample Preparation and Hydrolysis:

    • An internal standard (e.g., deuterated F2-isoprostane) is added to the sample (e.g., urine, plasma).

    • For total F2-isoprostane measurement, samples are subjected to alkaline hydrolysis to release esterified isoprostanes.

  • Purification:

    • The sample is purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The purified extract is analyzed by reverse-phase LC-MS/MS.

    • Detection is typically performed using negative ion electrospray ionization and MRM.[11][12][17][18]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Myeloperoxidase_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes formation of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO Tyrosine Tyrosine HOCl->Tyrosine ThreeClTyr This compound Tyrosine->ThreeClTyr chlorination OxidativeDamage Oxidative Damage & Inflammation ThreeClTyr->OxidativeDamage is a marker of Protein Protein Protein->Tyrosine Experimental_Workflow Start Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation (Protein Precipitation, Hydrolysis) Start->Preparation Purification Purification (Solid-Phase Extraction) Preparation->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization optional Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Purification->Analysis Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Biomarker Quantification Data->Quantification Logical_Relationship Inflammation Inflammation / Infection Neutrophil Neutrophil Activation Inflammation->Neutrophil MPO Myeloperoxidase (MPO) Release Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) Production MPO->HOCl Chlorination Protein & Tyrosine Chlorination HOCl->Chlorination ThreeClTyr This compound Formation Chlorination->ThreeClTyr Biomarker Measurable Biomarker ThreeClTyr->Biomarker

References

3-Chloro-L-Tyrosine: A Biomarker of Inflammation and Its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the role of 3-Chloro-L-Tyrosine as a biomarker for disease severity, supported by experimental data and detailed methodologies.

This compound (3-CT) is a modified amino acid formed from the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins.[1] This reaction is primarily catalyzed by myeloperoxidase (MPO), a heme enzyme released by neutrophils during inflammation.[2][3] Consequently, the presence and concentration of 3-CT in biological samples serve as a specific biomarker for MPO-catalyzed oxidative damage and neutrophilic inflammation.[4][5][6] Elevated levels of 3-CT have been documented in a range of inflammatory and oxidative stress-related diseases, often correlating with the severity of the condition.[7]

This guide provides a comparative overview of 3-CT levels across various diseases, details the experimental protocols for its quantification, and illustrates the key pathways and workflows involved.

Quantitative Data Summary

The following table summarizes the levels of this compound reported in various diseases compared to control groups. This data highlights the potential of 3-CT as a quantitative biomarker for disease severity.

Disease/ConditionSample TypePatient 3-CT LevelsControl 3-CT LevelsFold Change/DifferenceReference
Atherosclerosis LDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[5][8]
Atherosclerosis Aortic TissueElevatedNormal Aortic Intima6-fold higher[5][8]
Chronic Kidney Disease Plasma Proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable-[9]
Chronic Lung Disease (Preterm Infants) Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[10]
Colorectal Cancer Plasma1.20 ng/mL0.52 ng/mL2.3-fold higher[4]
Chlorine Poisoning Left Heart Blood59.7 ng/mLNot applicable-[11]
COPD Sputum0-68 ng/mLNot specified-[3]
Inflammatory Diseases (General) Blood/Serum-[12]

LRL: Lowest Reportable Limit

Signaling Pathway: Formation of this compound

The formation of this compound is a direct consequence of the inflammatory response, specifically involving the activation of neutrophils and the enzymatic activity of myeloperoxidase. The following diagram illustrates this pathway.

G cluster_0 Neutrophil Activation cluster_1 Hypochlorous Acid (HOCl) Production cluster_2 Protein Modification Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates Myeloperoxidase (MPO) Release Myeloperoxidase (MPO) Release Neutrophil->Myeloperoxidase (MPO) Release releases MPO Myeloperoxidase (MPO) Myeloperoxidase (MPO) Release->MPO provides enzyme Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2)->MPO Chloride Ion (Cl-) Chloride Ion (Cl-) Chloride Ion (Cl-)->MPO Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) This compound This compound Hypochlorous Acid (HOCl)->this compound reacts with MPO->Hypochlorous Acid (HOCl) catalyzes Tyrosine Residue Tyrosine Residue Tyrosine Residue->this compound

Caption: Myeloperoxidase-catalyzed formation of this compound.

Experimental Protocols

The quantification of this compound in biological samples is a critical step in its validation as a biomarker. The most common and reliable methods are based on mass spectrometry, which offers high specificity and sensitivity.

1. Sample Preparation (General Workflow)

A general workflow for the preparation of biological samples for 3-CT analysis is outlined below. Specific steps may vary depending on the sample matrix (e.g., plasma, tissue, sputum).

G start Biological Sample (e.g., Plasma, Tissue) protein_precipitation Protein Precipitation (e.g., with acetone or acid) start->protein_precipitation hydrolysis Acid Hydrolysis (to release amino acids) protein_precipitation->hydrolysis extraction Solid-Phase Extraction (SPE) (e.g., Cation Exchange) hydrolysis->extraction derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Caption: General experimental workflow for this compound analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is frequently used for the analysis of 3-CT, particularly in earlier studies.

  • Sample Preparation:

    • Proteins are precipitated from the biological sample, often using a solvent like acetone.[4]

    • The protein pellet is then subjected to acid hydrolysis to break it down into its constituent amino acids.

    • 3-CT is purified from the hydrolysate using solid-phase extraction, commonly with a cation-exchange column.[11][13]

    • The purified amino acids are derivatized to increase their volatility for GC analysis. A common derivatization agent is a silylation agent.[11]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the specific identification and quantification of derivatized 3-CT. Isotope dilution is often used for accurate quantification, where a known amount of a stable isotope-labeled 3-CT internal standard is added to the sample at the beginning of the preparation.[5][9]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for 3-CT analysis due to its high sensitivity and specificity, often requiring less extensive sample preparation.

  • Sample Preparation:

    • For plasma samples, a simple protein precipitation step with a solvent like acetone may be sufficient.[14]

    • In some protocols, derivatization is still employed to improve chromatographic separation and ionization efficiency. Dansyl chloride is one such derivatizing agent.[15][16]

    • The sample is then reconstituted in a suitable solvent for LC injection.

  • LC-MS/MS Analysis:

    • The sample is injected into the liquid chromatograph, and 3-CT is separated from other components on a reversed-phase column.

    • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • In the tandem mass spectrometer, the parent ion corresponding to 3-CT is selected, fragmented, and specific product ions are monitored for highly selective quantification (Multiple Reaction Monitoring - MRM). This method also utilizes stable isotope-labeled internal standards for accurate quantification.[14]

Alternative Biomarkers

While 3-CT is a specific marker for MPO-driven chlorination, other biomarkers of oxidative stress and inflammation are often measured in parallel to provide a more comprehensive picture of the disease pathology.

  • 3-Nitrotyrosine: A marker of nitrosative stress, formed by the reaction of tyrosine with reactive nitrogen species like peroxynitrite.[17][18]

  • 3-Bromotyrosine: Another product of MPO activity, particularly in the presence of bromide ions.[19]

  • Protein Carbonyls: A general marker of oxidative protein damage.[10]

  • Myeloperoxidase (MPO) Levels/Activity: Direct measurement of the enzyme responsible for 3-CT formation.[3][10]

The choice of biomarker often depends on the specific disease and the biological question being addressed. However, the specificity of this compound to the myeloperoxidase-hypochlorous acid pathway makes it a particularly valuable tool for investigating the role of neutrophil-mediated inflammation in disease pathogenesis.

References

A Guide to Inter-Laboratory Comparison of 3-Chloro-L-Tyrosine Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Chloro-L-Tyrosine (3-Cl-Tyr), a critical biomarker for myeloperoxidase-catalyzed oxidative stress. While no formal inter-laboratory comparison studies have been published, this document synthesizes available data from various research articles to offer a comparative overview of method performance, aiding laboratories in selecting and validating appropriate analytical techniques.

Introduction to this compound

This compound is a halogenated amino acid formed by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins.[1][2] HOCl is generated by the heme enzyme myeloperoxidase (MPO) in activated neutrophils and monocytes, making 3-Cl-Tyr a specific marker of MPO-catalyzed chlorination at sites of inflammation.[1] Its measurement is crucial in studying the role of phagocyte-mediated tissue injury in various diseases, including atherosclerosis and chronic renal failure, and as a potential indicator of chlorine poisoning.

Myeloperoxidase-Catalyzed Formation of this compound

The formation of 3-Cl-Tyr is initiated by the activation of phagocytes, such as neutrophils, which leads to the production of hydrogen peroxide (H₂O₂) and the release of myeloperoxidase. MPO utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid, a potent oxidizing agent.[1][2] HOCl then reacts with the phenolic ring of tyrosine residues in proteins to form the stable product, this compound.

MPO_Pathway Neutrophil Activated Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) Neutrophil->H2O2 produces MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) H2O2->HOCl MPO->HOCl Cl Chloride (Cl⁻) Cl->HOCl MPO catalysis ThreeClTyr This compound HOCl->ThreeClTyr Tyrosine Tyrosine Residue Tyrosine->ThreeClTyr reacts with

Myeloperoxidase-catalyzed formation of this compound.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of 3-Cl-Tyr are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in the literature.

Table 1: Performance of LC-MS/MS Methods for 3-Cl-Tyr Analysis
ParameterMethod 1Method 2Method 3
Sample Matrix Human PlasmaWhole Blood, Serum, PlasmaBlood, Lung Tissue
Linearity (ng/mL) 0.1 - 3.02.5 - 10002.0 - 200 (blood)
LOD (ng/mL) 0.0300.443Not Reported
LOQ (ng/mL) 0.0982.502.0 (blood)
Intra-day Precision (%CV) <10≤ 7.0< 7.73
Inter-day Precision (%CV) <10≤ 10< 6.94
Accuracy (%) 95 - 105≥ 93Not Reported
Reference [3][4][1]
Table 2: Performance of GC-MS Methods for 3-Cl-Tyr Analysis
ParameterMethod 1
Sample Matrix Blood
Linearity (ng/mL) 10 - 200
LOD (ng/mL) Not Reported
LOQ (ng/mL) 10
Precision Good reproducibility reported
Accuracy Not Reported
Reference [5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized experimental workflows and specific protocols for the key methods.

General Experimental Workflow

The analysis of 3-Cl-Tyr from biological samples typically involves several key steps, from sample collection and preparation to instrumental analysis and data processing.

Experimental_Workflow Start Sample Collection (e.g., Blood, Plasma, Tissue) Prep Sample Preparation Start->Prep Precipitation Protein Precipitation Prep->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Derivatization Derivatization (especially for GC-MS) SPE->Derivatization Analysis Instrumental Analysis Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data End Quantification of This compound Data->End

General experimental workflow for 3-Cl-Tyr analysis.
Protocol 1: LC-MS/MS without Solid-Phase Extraction

This method is designed for the simultaneous analysis of free 3-Cl-Tyr, 3-Nitro-L-tyrosine, and 3-Bromo-L-tyrosine in human plasma.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution and 10 µL of 0.2% trifluoroacetic acid.

    • Vortex the mixture for 1 minute.

    • Add 200 µL of acetone, incubate for 10 minutes at 25°C, and then centrifuge at 12,500 RPM for 5 minutes at 4°C.

    • The supernatant is used for analysis.

  • LC-MS/MS Parameters:

    • LC Column: Specifics of the column used should be detailed by the laboratory.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Ionization: Electrospray ionization (ESI) in positive mode.

Protocol 2: LC-MS/MS with Solid-Phase Extraction

This protocol is for the simultaneous measurement of 3-Cl-Tyr and 3,5-Dichlorotyrosine in whole blood, serum, and plasma.[4]

  • Sample Preparation:

    • Digest 50 µL of the sample with pronase.

    • Purify the digest using solid-phase extraction (SPE).

  • LC-MS/MS Parameters:

    • LC: Reversed-phase HPLC.

    • MS: Tandem mass spectrometry (MS/MS).

    • Run Time: Approximately 5 minutes.

Protocol 3: GC-MS with Derivatization

This method is for the analysis of 3-Cl-Tyr in blood as a marker for chlorine poisoning.[5]

  • Sample Preparation:

    • Purify 3-Cl-Tyr from the sample using protein precipitation followed by cation-exchange solid-phase extraction.

    • Derivatize the extracted analyte using a silylation agent.

  • GC-MS Parameters:

    • The derivatized sample is then subjected to GC-MS analysis. Specific parameters for the gas chromatograph and mass spectrometer should be optimized by the implementing laboratory.

Logical Relationship of Analytical Methods

The choice between GC-MS and LC-MS/MS for 3-Cl-Tyr analysis depends on various factors, including the required sensitivity, sample matrix, and available instrumentation.

Method_Comparison Analyte This compound in Biological Matrix LCMS_path LC-MS/MS Analysis Analyte->LCMS_path GCMS_path GC-MS Analysis Analyte->GCMS_path LCMS_adv Advantages: - High sensitivity and specificity - No derivatization required LCMS_path->LCMS_adv LCMS_disadv Disadvantages: - Potential for matrix effects LCMS_path->LCMS_disadv GCMS_adv Advantages: - Established technique - Good reproducibility GCMS_path->GCMS_adv GCMS_disadv Disadvantages: - Requires derivatization - Potentially lower throughput GCMS_path->GCMS_disadv

Comparison of LC-MS/MS and GC-MS for 3-Cl-Tyr analysis.

Conclusion

The quantification of this compound is a valuable tool for researchers investigating inflammatory processes and exposure to chlorine. Both LC-MS/MS and GC-MS have been successfully applied to its measurement. LC-MS/MS methods generally offer higher sensitivity and do not require derivatization, potentially leading to higher throughput. GC-MS, while requiring a derivatization step, is a robust and well-established technique. The choice of method will depend on the specific requirements of the study, including the sample matrix, desired limits of detection, and available instrumentation. This guide provides a foundation for laboratories to compare and select the most suitable methodology for their research needs.

References

3-Chloro-L-Tyrosine: A Clinically Validated Diagnostic Marker for Neutrophil-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison guide for researchers, scientists, and drug development professionals on the clinical validation of 3-Chloro-L-Tyrosine as a specific biomarker for myeloperoxidase-catalyzed oxidation and neutrophil activation.

Introduction

This compound (3-Cl-Tyr) is a modified amino acid formed in the body under conditions of inflammation and oxidative stress.[1] Its production is specifically catalyzed by myeloperoxidase (MPO), a heme enzyme abundantly found in the primary granules of neutrophils.[2] Upon activation, neutrophils release MPO, which in the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), generates hypochlorous acid (HOCl).[1] HOCl, a potent oxidizing and chlorinating agent, reacts with tyrosine residues in proteins to form 3-Cl-Tyr.[1] This specificity makes 3-Cl-Tyr a valuable biomarker for neutrophil activation and the associated inflammatory conditions, as well as for direct chlorine exposure.[3][4] This guide provides a comprehensive overview of the clinical validation of 3-Cl-Tyr, its comparison with other biomarkers, and detailed experimental protocols for its detection.

Signaling Pathway of this compound Formation

The formation of 3-Cl-Tyr is a direct consequence of neutrophil activation and the subsequent enzymatic activity of myeloperoxidase. The pathway is initiated by pro-inflammatory stimuli that trigger the degranulation of neutrophils, releasing MPO into the extracellular space.

G cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Neutrophil Activation Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release NADPH Oxidase NADPH Oxidase Neutrophil Activation->NADPH Oxidase MPO MPO MPO Release->MPO H2O2 Production H2O2 Production NADPH Oxidase->H2O2 Production O₂ H2O2 H2O2 H2O2 Production->H2O2 HOCl Hypochlorous Acid (HOCl) MPO->HOCl H₂O₂, Cl⁻ Cl- Cl- 3-Cl-Tyr This compound HOCl->3-Cl-Tyr Tyrosine Tyrosine Tyrosine Residues (in proteins) Tyrosine->3-Cl-Tyr

Caption: Myeloperoxidase-catalyzed formation of this compound.

Comparison with Other Neutrophil Activation Biomarkers

While several biomarkers exist for monitoring neutrophil activation, 3-Cl-Tyr offers the advantage of being a specific product of the MPO-H₂O₂-Cl⁻ system. The following table compares 3-Cl-Tyr with other commonly used markers. Direct comparative studies on diagnostic accuracy are limited; therefore, this table summarizes their established roles and characteristics.

BiomarkerSource / MechanismAdvantagesDisadvantages
This compound (3-Cl-Tyr) Product of MPO-catalyzed chlorination of tyrosine residues.Highly specific for MPO activity and neutrophil activation. Stable and can be detected in various biological fluids.Levels can be influenced by exogenous chlorine exposure.[5] May be degraded by other inflammatory oxidants.[6]
Myeloperoxidase (MPO) Released from azurophilic granules of activated neutrophils.Direct measure of neutrophil degranulation. Established immunoassays are available.Circulating levels may not always reflect enzymatic activity. Can be present in other myeloid cells.
Calprotectin (S100A8/A9) Abundant cytosolic protein in neutrophils, released upon activation or cell death.High concentrations in feces make it an excellent marker for intestinal inflammation. Well-established for IBD diagnosis and monitoring.Not specific to neutrophil activation, also released from monocytes and macrophages. Fecal measurements can be inconvenient.
Neutrophil Elastase (NE) Serine protease released from azurophilic granules.A direct indicator of neutrophil degranulation and proteolytic activity.Activity is tightly regulated by endogenous inhibitors (e.g., α1-antitrypsin), making measurement of free active elastase challenging.
MPO-DNA Complexes Released during NETosis, a specific form of neutrophil cell death.Specific marker for Neutrophil Extracellular Traps (NETs).NETosis is a specific subset of neutrophil activation, and its measurement may not capture all instances of neutrophil involvement.

Quantitative Data Summary

The following tables summarize the analytical performance of methods used for 3-Cl-Tyr quantification and its reported levels in various clinical contexts.

Table 1: Analytical Performance for this compound Quantification

Analytical MethodMatrixCalibration RangeLimit of Detection (LOD)Reference
GC-MSBlood10 - 200 ng/mLNot specified[3]
LC-MS/MSBlood, Plasma, Serum2.5 - 1000 ng/mL0.443 ng/mL[4]
LC-MS/MSPlasma0.1 - 3.0 ng/mL0.030 ng/mLFleszar MG, et al. (2020)

Table 2: Reported Levels of this compound in Clinical Samples

ConditionMatrix3-Cl-Tyr ConcentrationKey FindingsReference
Chlorine Poisoning (autopsy)Left Heart Blood59.7 ng/mLSignificantly elevated compared to non-exposed individuals.[3]
Healthy IndividualsBlood/Serum<2.5 - 4.26 ng/mLEstablishes baseline levels in the general population.[4]
Inflammatory DiseaseBlood/Serum<2.5 - 15.4 ng/mLHigher baseline levels compared to healthy individuals.[4]
Colorectal CancerPlasma1.20 ng/mL (patients) vs. 0.52 ng/mL (controls)Significantly higher in cancer patients, suggesting a role for inflammation.Fleszar MG, et al. (2020)
Preterm Infants with Chronic Lung DiseaseTracheal Aspirate Proteins88 µmol/mol tyrosineSignificantly higher in infants who developed chronic lung disease.[7]

Experimental Protocols

Experimental Workflow for 3-Cl-Tyr Quantification by LC-MS/MS

G Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma, Serum Derivatization Derivatization Protein Precipitation->Derivatization e.g., Acetone LC Separation LC Separation Derivatization->LC Separation e.g., Dansyl Chloride (optional) MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Reversed-phase column Data Analysis Data Analysis MS/MS Detection->Data Analysis MRM mode

Caption: Generalized workflow for LC-MS/MS analysis of 3-Cl-Tyr.

Detailed Methodologies

1. Quantification of this compound in Plasma by LC-MS/MS (Adapted from Fleszar MG, et al., 2020)

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Cl-Tyr).

    • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.

    • Perform protein precipitation by adding 200 µL of acetone, incubate for 10 minutes at 25°C.

    • Centrifuge at 12,500 RPM for 5 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 3-Cl-Tyr and its internal standard in Multiple Reaction Monitoring (MRM) mode.

2. Quantification of this compound in Blood by GC-MS (Adapted from Nishio T, et al., 2020)

  • Sample Preparation:

    • Perform protein precipitation of the blood sample.

    • Purify 3-Cl-Tyr using cation-exchange solid-phase extraction.

    • Evaporate the eluate to dryness.

    • Derivatize the sample using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) by heating at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatography: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms). Employ a temperature gradient program to separate the derivatized analytes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and monitor characteristic ions for the silylated derivative of 3-Cl-Tyr.

Conclusion

This compound has emerged as a highly specific and clinically relevant biomarker for neutrophil activation and MPO-catalyzed oxidative stress. Its quantification, primarily through mass spectrometry-based methods, provides a reliable tool for investigating the role of neutrophils in a variety of inflammatory diseases and for the forensic diagnosis of chlorine gas exposure. While direct comparative studies with other neutrophil biomarkers are still needed to fully delineate its diagnostic accuracy in different clinical settings, the existing evidence strongly supports its utility for researchers, scientists, and drug development professionals in understanding and targeting neutrophil-mediated pathologies. The detailed protocols and comparative data presented in this guide offer a solid foundation for the integration of 3-Cl-Tyr measurement in clinical and preclinical research.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-L-Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-L-Tyrosine.

Hazard Profile and Safety Considerations

There is conflicting information in safety data sheets regarding the hazard classification of this compound. While some suppliers classify it as non-hazardous, others identify it as a potential irritant to the skin, eyes, and respiratory system[1]. Therefore, it is prudent to handle this compound with care, adhering to standard laboratory safety protocols.

Emergency Contact Information: In case of an emergency, refer to the supplier's safety data sheet for immediate contact information. For instance, Cayman Chemical provides the following emergency numbers: US/CANADA: 800-424-9300; Outside US/CANADA: 703-741-5970.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE when handling this compound.

PPE CategoryRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
Hand Protection Wear appropriate protective gloves. Due to a lack of specific testing, it is recommended to use gloves made of a material that is impermeable and resistant to the product[3]. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[4].
Body Protection Wear appropriate protective clothing to prevent skin exposure[2].
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust formation is likely, a dust mask (type N95 or P1) may be appropriate[2][3][5].

Spill and Waste Disposal Procedures

Proper containment and disposal of spills and waste are critical to prevent environmental contamination and ensure a safe workplace.

In the event of a spill, follow these steps:

  • Ensure Adequate Ventilation : Maintain good ventilation in the area of the spill.

  • Personal Protection : Wear the appropriate PPE as outlined in the table above[2].

  • Containment : Prevent the powder from becoming airborne. Avoid creating dust[2][6]. Do not allow the substance to enter drains, sewers, or water sources[6].

  • Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[2][6].

  • Decontamination : Clean the affected area thoroughly.

The primary recommendation for the disposal of this compound is to adhere to all official, national, and local regulations[6].

Key Disposal Steps:

  • Consult a Professional : It is highly recommended to contact a licensed professional waste disposal service for guidance and to handle the disposal of this material[4][5].

  • Original Containers : Whenever possible, leave the chemical in its original container. Do not mix it with other waste materials[6].

  • Contaminated Packaging : Treat uncleaned or empty containers with the same precautions as the product itself and dispose of them accordingly[6].

  • Method of Disposal : One suggested method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[4]. However, this should only be performed by a licensed and qualified service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of This compound assess Assess Waste Type start->assess spill Spill Residue assess->spill Spill unused Unused Product assess->unused Unused container Empty Container assess->container Contaminated ppe Wear Appropriate PPE (Gloves, Goggles, etc.) spill->ppe collect Collect in Labeled Waste Container unused->collect container->collect contain Contain Spill & Avoid Dust Generation ppe->contain contain->collect consult Consult Local Regulations & Licensed Disposal Service collect->consult dispose Dispose via Approved Method (e.g., Incineration) consult->dispose

References

Personal protective equipment for handling 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-L-Tyrosine. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazard classification of this compound. While some sources classify it as non-hazardous, others identify it as a potential skin, eye, and respiratory irritant.[1] Therefore, a cautious approach to handling is mandatory.

Recommended Personal Protective Equipment

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following PPE is required when handling this compound in its solid form and in solution:

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental splash protection.[3][4][5] Due to the lack of specific chemical resistance data for this compound, gloves must be changed immediately upon any contact with the substance. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data for chlorinated aromatic compounds.
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat is required to protect the skin from accidental contact.
Respiratory Protection N95 Respirator or HigherDue to the potential for respiratory irritation from airborne powder, an N95-rated respirator or a higher level of respiratory protection should be worn when handling the solid form of this compound, especially during weighing and transfer operations.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Preparation and Weighing of Solid this compound
  • Designated Work Area : All handling of solid this compound must be conducted in a designated area within a certified chemical fume hood to control airborne particles.[1][6]

  • Pre-Weighing Preparations : Before handling the compound, ensure all necessary equipment, including a tared, sealable container for transport, is within the fume hood.

  • Weighing Process :

    • Carefully open the stock container inside the fume hood.

    • Using a dedicated spatula, transfer the desired amount of the powder to the tared container. Avoid creating dust.

    • Securely close the lid of the container before removing it from the fume hood for weighing on an analytical balance.

    • If adjustments to the weight are necessary, return the sealed container to the fume hood before reopening it.[7]

  • Cleaning : After weighing, decontaminate the spatula and the work surface within the fume hood.

Dissolving this compound
  • Solvent Selection : Refer to the solubility data in Table 1 to select an appropriate solvent.

  • Dissolution Procedure :

    • In the chemical fume hood, add the desired volume of solvent to the container with the pre-weighed this compound.

    • Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.

    • If heating is required to aid dissolution, use a controlled heating method such as a water bath.

Storage of Stock Solutions
  • Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

  • Store the solution in a tightly sealed container in a cool, dry place, away from incompatible materials.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[2][8][9] Seek immediate medical attention.

  • Skin Contact : Remove any contaminated clothing.[2] Brush off any dry chemical from the skin before flushing the affected area with soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, specific disposal protocols must be followed.

Waste Segregation
  • Solid Waste : All solid this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste : Unused solutions of this compound and any solvent used for rinsing contaminated glassware must be collected in a designated, clearly labeled "Halogenated Organic Liquid Waste" container.[11]

  • Do Not : Mix halogenated waste with non-halogenated waste streams.

Disposal Method
  • All segregated halogenated organic waste must be disposed of through a licensed hazardous waste disposal service.

  • The primary method of disposal for chlorinated organic compounds is high-temperature incineration.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

Property Value Source
Molecular Formula C₉H₁₀ClNO₃N/A
Molecular Weight 215.63 g/mol N/A
Solubility in Water 5 mg/mL (with sonication and heating to 60°C)N/A
Solubility in PBS (pH 7.2) 1 mg/mLN/A
Solubility in DMSO Slightly solubleN/A
Solubility in Ethanol Slightly solubleN/A

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE 1. Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) Prepare Fume Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Weigh Solid 3. Weigh Solid in Fume Hood Prepare Fume Hood->Weigh Solid Dissolve Solid 4. Dissolve in Appropriate Solvent Weigh Solid->Dissolve Solid Store Solution 5. Store and Label Solution Dissolve Solid->Store Solution Segregate Waste 6. Segregate Halogenated Waste (Solid and Liquid) Store Solution->Segregate Waste After Use Dispose Waste 7. Dispose via Licensed Service Segregate Waste->Dispose Waste

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.